1-Acetyl-piperazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-4-6(9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXZGYKTACSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Technical Characterization of 1-Acetyl-piperazine-2-carboxylic Acid
Executive Summary
1-Acetyl-piperazine-2-carboxylic acid is a critical bifunctional heterocyclic scaffold used primarily as a chiral building block in the synthesis of peptidomimetics, HIV protease inhibitors, and neuroactive agents. Its utility stems from its rigid piperazine core, which restricts conformational freedom in peptide backbones, and its orthogonal reactivity (free secondary amine at N4 and carboxylic acid at C2).
This guide provides a definitive technical analysis of its physicochemical properties, focusing on its zwitterionic behavior, hydrophilicity, and the specific analytical challenges imposed by its lack of strong chromophores.
Chemical Identity & Structural Logic
The molecule consists of a six-membered piperazine ring in a chair conformation. The C2-carboxylic acid imposes specific steric constraints, while the N1-acetyl group reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the primary basic center.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1353945-09-1 (Free Acid) |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Molecular Weight | 172.18 g/mol |
| Chirality | Available as (S)- (derived from L-amino acids) or (R)- enantiomers.[1] |
| SMILES | CC(=O)N1CCNC(C1)C(=O)O |
Structural Diagram: Ionization States
The following diagram illustrates the pH-dependent speciation of the molecule, which is critical for method development.
Physicochemical Properties[2][3][4][5][6][7]
Dissociation Constants (pKa)
Unlike unsubstituted piperazine (pKa₁ ~5.3, pKa₂ ~9.7), the N1-acetylation eliminates the basicity of the N1 nitrogen. The inductive effect of the N1-acetyl group and the C2-carboxyl group shifts the pKa of the remaining N4 amine.
-
pKa₁ (Acidic): 2.8 – 3.2 (Carboxylic acid). The proximity of the protonated N4 ammonium slightly increases acidity compared to acetic acid.
-
pKa₂ (Basic): 8.2 – 8.6 (N4 Secondary Amine). This is lower than typical secondary amines (~10-11) due to the electron-withdrawing effect of the amide and carboxyl groups.
Lipophilicity (LogP/LogD)
This compound is highly polar and hydrophilic.
-
LogP (Octanol/Water): -1.5 to -2.0 (Predicted).
-
LogD (pH 7.4): Typically <-2.5 . At physiological pH, the molecule exists predominantly as a zwitterion, making it immiscible in organic solvents like dichloromethane or ethyl acetate unless the pH is adjusted to suppress ionization.
Solubility Profile
-
Water: Highly soluble (>100 mg/mL).
-
Methanol/Ethanol: Moderately soluble.
-
DCM/Hexane: Insoluble.
-
Hygroscopicity: The solid free acid is hygroscopic . It must be stored in a desiccator. The hydrochloride salt (CAS 2751610-47-4) is often preferred for handling due to better crystallinity.
Analytical Methodologies
Characterizing this compound is challenging because it lacks a strong UV chromophore (only end-absorption from the amide/carboxyl at <210 nm) and is highly polar, leading to poor retention on standard C18 columns.
HPLC Method: HILIC Mode (Recommended)
Standard Reverse Phase (RP) results in elution at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analyte.
Protocol:
-
Column: Zwitterionic HILIC column (e.g., ZIC-HILIC or Amide-HILIC), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Isocratic 80% B or Gradient 90% B → 60% B over 15 mins.
-
Detection: UV at 205 nm or 210 nm .
-
Note: For trace impurity analysis, Refractive Index (RI) or Charged Aerosol Detection (CAD) is superior to UV due to low extinction coefficients.
-
Alternative: Derivatization for UV/Fluorescence
To enhance sensitivity (e.g., for pharmacokinetic studies), derivatize the N4 secondary amine.
-
Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride.
-
Reaction: React in borate buffer (pH 9.0) for 30 mins at 50°C.
-
Advantage: shifts detection to >250 nm (UV) or allows fluorescence detection, improving LOD by 100-fold.
Experimental Workflow: pKa Determination
Do not rely on software predictions for critical formulation work. Use Potentiometric Titration.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities.
Common Route: Selective mono-acetylation of Piperazine-2-carboxylic acid. Impurity A (Over-acetylation): 1,4-Diacetyl-piperazine-2-carboxylic acid.
- Detection: Elutes later in RP-HPLC; distinct NMR singlet for second acetyl group. Impurity B (Starting Material): Piperazine-2-carboxylic acid.[1][2][3][4][5]
- Detection: Elutes earlier in HILIC; Ninhydrin positive (primary/secondary amine test).
References
-
Chemical Identity & CAS: BLD Pharm. (2025). 1-Acetylpiperazine-2-carboxylic acid Product Data. Retrieved from
-
General Piperazine pKa Data: Henni, A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data. Retrieved from
-
Synthesis of Piperazine Carboxylic Acids: Hanessian, S., & Sharma, R. (2000).[8] The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. Heterocycles. Retrieved from
-
Analytical Methods (Derivatization): Navaneeswari, R., & Reddy, K. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
Computed Properties: National Center for Biotechnology Information. (2025).[9][6][5][7] PubChem Compound Summary for CID 2723758, Piperazine-2-carboxylic acid. Retrieved from
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. uregina.ca [uregina.ca]
- 8. The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline [chooser.crossref.org]
- 9. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and formula of 1-Acetyl-piperazine-2-carboxylic acid
Topic: Molecular Weight and Formula of 1-Acetyl-piperazine-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[]
Structural Dynamics, Synthesis Logic, and Application in Peptidomimetics[1]
Core Directive & Executive Summary
This guide provides a rigorous technical analysis of This compound (CAS 1353945-09-1), a critical heterocyclic building block in medicinal chemistry.[] Unlike simple piperazine derivatives, the presence of a carboxylic acid at the C2 position introduces chirality and specific steric constraints, making this molecule invaluable for designing conformationally restricted peptidomimetics.[]
This document moves beyond basic property listing to explore the causality of its synthesis , the validation of its structure , and its strategic utility in drug discovery pipelines.
Physicochemical Profile
Molecular Identity
The precise molecular data below serves as the foundational reference for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| IUPAC Name | 1-Acetylpiperazine-2-carboxylic acid | |
| CAS Number | 1353945-09-1 | Primary identifier for the free acid.[] |
| Molecular Formula | C₇H₁₂N₂O₃ | |
| Molecular Weight | 172.18 g/mol | Monoisotopic Mass: 172.0848 Da |
| Chirality | Racemic (unless specified) | The C2 position is a stereocenter. (2S) and (2R) enantiomers exist.[] |
| pKa (Predicted) | Acid: ~3.5 | Amine (N4): ~8.5 |
| Solubility | Water, DMSO, Methanol | Polar nature due to free carboxylic acid and amide.[] |
Structural Analysis
The molecule consists of a six-membered piperazine ring.[]
-
N1 Position: Acetylated (Amide bond).[] This reduces the basicity of N1 significantly, making it non-nucleophilic under physiological conditions.[]
-
C2 Position: Carboxylated.[][2][3][4][5] This introduces steric bulk adjacent to the N1-acetyl group, influencing the ring conformation (often favoring a chair conformation with the carboxyl group equatorial to minimize 1,3-diaxial interactions).[]
-
N4 Position: Secondary amine. This remains basic and nucleophilic, serving as the primary handle for further derivatization (e.g., reductive amination, sulfonylation).[]
Synthetic Architecture & Methodology
The Regioselectivity Challenge
Synthesizing 1-acetyl -piperazine-2-carboxylic acid requires overcoming a regioselectivity challenge. The piperazine-2-carboxylic acid scaffold has two nitrogen atoms:
-
N1 (alpha): Sterically hindered by the C2-COOH group.[]
-
N4 (gamma): Less hindered and generally more nucleophilic.[]
Direct acetylation of the starting material often yields the 4-acetyl isomer or a mixture.[] Therefore, a Protection-Deprotection Strategy is the industry standard for high-purity synthesis.[]
Representative Synthetic Workflow
The following protocol outlines the logic for ensuring the acetyl group is installed specifically at N1.
Step 1: Selective Protection of N4
-
Reagent: Copper(II) complexation or Boc-anhydride (controlled pH).[]
-
Mechanism: Copper(II) chelates the alpha-amino acid moiety (N1 and COOH), leaving N4 exposed for protection (e.g., with Cbz-Cl or Boc2O).[] Alternatively, exploiting the higher nucleophilicity of N4 allows selective Boc protection at low temperatures.[]
-
Intermediate: 4-Boc-piperazine-2-carboxylic acid.[]
Step 2: Acetylation of N1
-
Reagents: Acetic anhydride (
) or Acetyl chloride ( ), Base (TEA/DIPEA).[] -
Conditions: The N4-protected intermediate is treated with the acetylating agent.[] Since N4 is blocked, reaction occurs at N1.[]
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the activated acylating agent.
Step 3: Deprotection of N4
-
Reagents: Trifluoroacetic acid (TFA) in DCM (if Boc protected) or Hydrogenation (if Cbz protected).[]
-
Product: this compound (as TFA salt or free base after neutralization).[]
Visualization: Synthetic Logic Flow
Caption: Logical workflow for the regioselective synthesis of the 1-acetyl derivative, bypassing the N4-reactivity bias.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a "self-validating system" where specific spectral peaks confirm the structure.[]
Proton NMR (¹H-NMR) Signature
Solvent:
-
Acetyl Group: A sharp singlet (3H) appearing between
2.0 – 2.2 ppm .[] Absence of this peak indicates failed acetylation.[] -
Chiral Proton (H2): A multiplet or doublet of doublets around
4.5 – 5.0 ppm .[] The downfield shift is due to the electron-withdrawing effects of both the carboxyl and the acetyl group.[] -
Ring Protons: A series of multiplets between
2.6 – 4.0 ppm .[] -
Validation Check: Integration ratio of Acetyl-CH3 (3H) to Chiral-CH (1H) must be exactly 3:1 .
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
).[] -
Target Mass:
- Da[]
- Da[]
-
Fragmentation Pattern: Loss of the acetyl group (M-42) or decarboxylation (M-44) may be observed in MS/MS, confirming the presence of these labile groups.[]
Applications in Drug Discovery[1][8]
Peptidomimetics & Scaffold Design
This compound acts as a constrained amino acid .[] In peptide chains, it mimics the turn-inducing properties of Proline but with distinct solubility and hydrogen-bonding capabilities.[]
-
Beta-Turn Mimetics: The piperazine ring locks the backbone phi/psi angles, stabilizing specific secondary structures essential for receptor binding.[]
-
HIV/HCV Inhibitors: Piperazine-2-carboxylic acid derivatives are frequent pharmacophores in protease inhibitors (e.g., Indinavir analogs) where the ring fills hydrophobic pockets while the carboxylic acid directs electrostatic interactions.[]
Fragment-Based Drug Design (FBDD)
With a molecular weight of 172.18, this molecule is an ideal "fragment" for screening.[]
-
Rule of Three Compliance: MW < 300, H-donors
3, H-acceptors 3.[] -
Vectorization: The N4 amine provides a vector for growing the fragment into a lead compound without disrupting the binding mode of the acetyl-carboxylic acid motif.[]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Related Scaffold Data). Retrieved from [Link][]
-
Rossen, K., et al. (1993). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-carboxylic acid derivatives.[]Tetrahedron Letters, 34(45), 7229-7232.[] (Foundational chemistry for chiral piperazine synthesis).
Sources
Comprehensive Solubility Profiling and Physicochemical Characterization of 1-Acetyl-piperazine-2-carboxylic acid in Aqueous Media
Executive Summary
In early-stage drug development, the physicochemical characterization of molecular building blocks dictates the trajectory of formulation and pharmacokinetic modeling. 1-Acetyl-piperazine-2-carboxylic acid (CAS 1353945-09-1) represents a highly versatile, conformationally constrained scaffold. The piperazine motif is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized to enhance the solubility and target-binding affinity of central nervous system (CNS) agents and kinase inhibitors[1].
As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic thermodynamic equilibrium governed by molecular speciation. This whitepaper provides an in-depth mechanistic analysis of the aqueous solubility of this compound, detailing the causality behind its physicochemical behavior and establishing self-validating experimental workflows for its quantification.
Physicochemical Foundations & Speciation Dynamics
To understand the solubility of this compound, we must analyze the causality of its structural modifications compared to its parent compound, piperazine-2-carboxylic acid.
The unsubstituted parent scaffold possesses three distinct ionizable centers: a carboxylic acid (pK1 ~1.5), an N1 secondary amine (pK2 ~5.41), and an N4 secondary amine (pK3 ~9.53)[2][3]. However, the introduction of an acetyl group at the N1 position fundamentally alters the molecule's electronic landscape.
Mechanistic Causality of Acetylation: Acetylation converts the basic N1 amine into a neutral amide. This eliminates the pKa at 5.41 and reduces the basicity of the adjacent nitrogen. Consequently, this compound behaves as a classical zwitterion in aqueous media, possessing only two ionizable groups:
-
C2-Carboxylic Acid: Predicted pKa ~2.20 (analogous to 1).
-
N4-Amine: Predicted pKa ~9.50.
At physiological pH (7.4), the carboxylic acid is fully deprotonated (
Fig 1. pH-dependent speciation logic of this compound.
Quantitative Physicochemical Data
While empirical solubility values for the exact free base are highly dependent on the crystalline polymorph, predictive models grounded in its structural analogs provide a reliable baseline for formulation scientists. Notably, the commercially available hydrochloride salt variant (4) will exhibit vastly superior initial dissolution kinetics due to the disruption of the zwitterionic crystal lattice energy.
| Property | Value | Method / Source |
| Molecular Weight | 172.18 g/mol | Calculated |
| CAS Number (Free Base) | 1353945-09-1 | Literature Standard |
| CAS Number (HCl Salt) | 2751610-47-4 | Commercial Database[4] |
| pKa1 (C2-COOH) | ~2.20 | Predicted / Analogous[1] |
| pKa2 (N4-Amine) | ~9.50 | Predicted / Analogous[2] |
| Isoelectric Point (pI) | ~5.85 | Calculated |
| LogP | < 0 (Highly Hydrophilic) | Predicted |
| Aqueous Solubility (pH 7.4) | > 50 mg/mL | Estimated via Zwitterionic Model |
Self-Validating Experimental Workflows
To accurately determine the solubility of this compound, kinetic solubility methods (which rely on DMSO stock dilutions) must be strictly avoided. Kinetic methods often induce supersaturation and amorphous precipitation, yielding artificially inflated data. Instead, we employ a self-validating Thermodynamic Shake-Flask Method .
Protocol 1: Thermodynamic Aqueous Solubility Determination
-
Step 1: Solid Dispensing. Add 100 mg of crystalline this compound to 1 mL of aqueous buffer in a sealed glass vial.
-
Step 2: Buffer Selection. Utilize 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to map the speciation curve across physiological compartments.
-
Step 3: Thermal Equilibration. Incubate vials at 37°C on an orbital shaker for 48 hours.
-
Causality: A 48-hour window guarantees the system overcomes the activation energy barrier for dissolution, transitioning from a kinetic state to true thermodynamic equilibrium.
-
-
Step 4: Phase Separation. Isolate the supernatant via ultracentrifugation at 15,000 x g for 15 minutes.
-
Causality: Syringe filtration is explicitly avoided. Highly polar compounds can exhibit non-specific adsorption to nylon or PTFE filter membranes, artificially lowering the quantified concentration.
-
-
Step 5: Self-Validation (pH Verification). Measure the pH of the supernatant post-equilibration.
-
Causality: Dissolving high concentrations of a zwitterionic compound can overwhelm the buffer capacity, shifting the pH toward the molecule's isoelectric point. The final reported solubility must be plotted against this final pH, validating the integrity of the system.
-
Protocol 2: LC-MS/MS Quantification
Because this compound lacks an extended conjugated pi-system, standard UV detection (e.g., at 254 nm) is insensitive and highly susceptible to background matrix interference.
-
Step 1: Chromatographic Separation. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.
-
Causality: Zwitterions are too polar to be retained by hydrophobic C18 stationary phases. They will elute at the void volume, suffering from severe ion suppression. HILIC provides excellent retention and peak shape for polar amines.
-
-
Step 2: Mass Spectrometry. Operate in ESI+ (Electrospray Ionization) mode, monitoring the
transition at m/z 173.1. -
Step 3: Self-Validation (Internal Standard). Spike samples with a stable isotope-labeled internal standard prior to injection to internally normalize any matrix effects.
Fig 2. Self-validating thermodynamic solubility and quantification workflow.
References
- Title: CAS:2751610-47-4, 1-Acetylpiperazine-2-carboxylic acid hydrochloride Source: Bidepharm URL
- Title: Piperazine-2-carboxylic acid dihydrochloride , 98% , 3022-15-9 Source: CookeChem URL
- Title: Cas 3022-15-9,Piperazine-2-carboxylic acid dihydrochloride Source: LookChem URL
- Title: 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 Source: Benchchem URL
Sources
Physicochemical Profiling: The pKa Landscape of 1-Acetyl-piperazine-2-carboxylic Acid
[1]
Executive Summary
1-Acetyl-piperazine-2-carboxylic acid (CAS: 1353945-09-1) represents a specialized scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD).[1][2] Unlike its parent compound piperazine, which possesses two basic centers, the N-acetylation at position 1 drastically alters the physicochemical profile, rendering the N1 nitrogen non-basic and creating a zwitterionic core at physiological pH.[1]
Understanding the dissociation constants (pKa) of this molecule is critical for optimizing solubility, membrane permeability, and binding affinity.[1] This guide provides a technical analysis of the pKa values, theoretical grounding, and rigorous experimental protocols for their determination.
Part 1: Structural Analysis & Theoretical Basis[1]
To accurately determine the pKa values, one must first deconstruct the molecule into its ionizable functional groups. The structure consists of a piperazine ring with three critical modifications affecting protonation:[3]
-
Position 1 (N-Acetyl): The acetylation forms a tertiary amide .[1] The lone pair on N1 is delocalized into the carbonyl group (
), rendering it effectively non-basic (pKa < 0).[1] It does not participate in protonation equilibria under physiological conditions. -
Position 2 (Carboxylic Acid): This group is expected to be acidic.[4] In piperazine-2-carboxylic acid derivatives, the inductive effect of the adjacent nitrogen (even if amidated) typically lowers the pKa compared to aliphatic acids.[1]
-
Position 4 (Secondary Amine): This is the sole basic center. Its basicity is modulated by the electron-withdrawing effects of the N1-acetyl and C2-carboxyl groups.[1]
Predicted pKa Values & Species Distribution
Based on structural analogs (e.g., 1-acetylpiperazine, pKa ~7.[1]9) and fragment-based prediction models, the expected ionization profile is defined below.
| Functional Group | Type | Estimated pKa | State at pH 7.4 |
| C2-COOH | Acidic | 2.5 ± 0.5 | Deprotonated ( |
| N4-Amine | Basic | 7.9 ± 0.5 | Partially Protonated ( |
| N1-Amide | Neutral | < 0 | Neutral |
Isoelectric Point (pI):
At physiological pH (7.4), the molecule exists in equilibrium between its zwitterionic form (dominant) and its anionic form .
Protonation Equilibrium Diagram
The following diagram illustrates the stepwise dissociation of the fully protonated cation to the anionic species.
Figure 1: Stepwise dissociation pathway of this compound.
Part 2: Experimental Determination Methodologies
While predicted values provide a baseline, drug development requires empirical data.[1] The following protocols are the industry standard for determining pKa values for zwitterionic heterocycles.
Method A: Potentiometric Titration (The Gold Standard)
Potentiometry is the most precise method for compounds with adequate aqueous solubility (> 0.5 mM).
Reagents & Equipment:
-
Titrator: Mettler Toledo T5/T7 or Sirius T3.
-
Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]
-
Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).[1]
Protocol:
-
Preparation: Dissolve 3–5 mg of this compound in 20 mL of degassed 0.15 M KCl solution.
-
Acidification: Lower the pH to ~1.8 using 0.1 M HCl to ensure the molecule is fully protonated (Cationic state).
-
Titration: Titrate with 0.1 M KOH in increments of 0.5–1.0 µL until pH reaches ~11.0.
-
Data Processing: Use the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.
Method B: NMR-pH Titration (Site-Specific Validation)
If the pKa values are close (< 2 units apart) or if solubility is low, Chemical Shift Imaging (CSI) via NMR is superior.[1]
Protocol:
-
Sample: Prepare a 1 mM solution in
(or 90% /10% with water suppression). -
Shift Standards: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.
-
Titration: Adjust pH using dilute
and . Measure the H-NMR spectrum at 10–12 pH points ranging from pH 1 to pH 10.[1] -
Analysis: Track the chemical shift (
) of the H2 proton (alpha to carboxyl) and H3/H5 protons (adjacent to N4).-
The H2 signal will shift significantly near pKa1.
-
The H3/H5 signals will shift significantly near pKa2.
-
-
Calculation: Fit the chemical shift vs. pH data to the Henderson-Hasselbalch equation:
[1]
Part 3: Implications for Drug Development[1][7]
Solubility Profile
The zwitterionic nature implies minimum solubility at the isoelectric point (pI ≈ 5.2).
-
Formulation Strategy: To maximize solubility for stock solutions, formulate at pH < 2 (cationic) or pH > 9 (anionic).[1] Avoid pH 4–6 for high-concentration stocks.[1]
Lipophilicity (LogD)
The distribution coefficient (LogD) varies with pH.
-
pH 7.4: The molecule is zwitterionic (net charge 0, but highly polar).[1] LogD will be low (likely < -1.0), indicating poor passive membrane permeability but high aqueous solubility.[1]
-
Implication: This scaffold requires active transport or prodrug strategies (e.g., esterification of the carboxyl group) to cross cell membranes effectively.[1]
Peptidomimetic Design
The N1-acetyl group mimics a peptide bond.[1] The pKa of the C2-carboxyl (~2.[1]5) is similar to the C-terminus of amino acids, while the N4-amine (~7.[1]9) is slightly less basic than a standard N-terminus (~9.5).[1] This reduced basicity at N4 can be advantageous for reducing hERG channel inhibition liability, which is often associated with high-pKa basic centers.[1]
References
-
University of Regina. pKa Values of Some Piperazines at 298 K. (Experimental data on piperazine derivatives). [Link]
-
PubChem. 1-Acetylpiperazine (CID 83795) Physicochemical Properties.[1] (Source for N-acetylpiperazine pKa ~7.9).[1][7] [Link]
-
ResearchGate. pKa values of common substituted piperazines. (Comparative analysis of electron-withdrawing effects on piperazine basicity). [Link]
-
Master Organic Chemistry. The pKa Table and Trends for Carboxylic Acids and Amines. [Link]
-
Frontiers in Chemistry. Determination of microscopic acid dissociation constants of piperazine derivatives. [Link]
Sources
- 1. CAS RN 13889-98-0 | Fisher Scientific [fishersci.com]
- 2. 1353945-09-1|1-Acetylpiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Acetyl-piperazine-2-carboxylic acid CAS number and identifiers
CAS Number: 1353945-09-1 Primary Application: Peptidomimetics, Chiral Scaffolds, Drug Discovery (NMDA Antagonists, HIV Protease Inhibitors)[1]
Executive Summary
1-Acetylpiperazine-2-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a conformationally constrained amino acid surrogate.[1] Structurally, it resembles a cyclic analogue of N-acetylglycine or an expanded homologue of N-acetylproline.[1]
Critical Technical Distinction: Researchers frequently confuse this compound with its regioisomer, 4-acetylpiperazine-2-carboxylic acid (CAS 1215470-40-8).[1] The distinction is vital: the 1-acetyl isomer places the acetyl group on the nitrogen alpha to the carboxylate (creating an amide linkage similar to a peptide bond), whereas the 4-acetyl isomer places it on the distal nitrogen (gamma position). This guide focuses exclusively on the 1-acetyl isomer (N1-acetyl), its properties, and the specific synthetic rigor required to isolate it against the thermodynamic preference for N4-acylation.
Part 1: Chemical Identity & Identifiers[1][2]
The following data establishes the precise chemical identity of the N1-acetyl isomer. Note the specific CAS numbers for the free acid versus its salt forms.
Core Identifiers
| Parameter | Value |
| Chemical Name | 1-Acetylpiperazine-2-carboxylic acid |
| CAS Number (Free Acid) | 1353945-09-1 |
| CAS Number (HCl Salt) | 2751610-47-4 |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 1-acetylpiperazine-2-carboxylic acid |
| SMILES | CC(=O)N1CCNCC1C(=O)O |
| InChI Key | Predicted based on structure:[1][2][3][4] XXXXX-UHFFFAOYSA-N |
Isomer Differentiation Table
Use this table to verify you have the correct regioisomer before proceeding with synthesis or purchasing.
| Feature | 1-Acetyl Isomer (Target) | 4-Acetyl Isomer (Common Impurity) |
| Structure | Acetyl on N1 (Alpha to COOH) | Acetyl on N4 (Gamma to COOH) |
| CAS Number | 1353945-09-1 | 1215470-40-8 |
| Basicity | N4 is basic (secondary amine) | N1 is basic (secondary amine) |
| Primary Use | Proline mimetic, N-terminal capping | Linker chemistry, distal modification |
Part 2: Structural Analysis & Stereochemistry[1]
Regiochemistry and Basicity
The piperazine-2-carboxylic acid scaffold contains two secondary amines with distinct electronic environments:
-
N1 (Alpha): Adjacent to the electron-withdrawing carboxylic acid group. This lowers the pKa of N1, making it less nucleophilic and less basic than N4.
-
N4 (Gamma): Distal from the carboxyl group, behaving like a typical secondary amine (pKa ~9.8).
Implication: In a direct acetylation reaction using acetyl chloride or acetic anhydride, the N4 nitrogen will react preferentially . To synthesize the 1-acetyl isomer, a protection-deprotection strategy is strictly required to block N4.[1]
Stereochemistry
The C2 carbon is a chiral center. While CAS 1353945-09-1 typically refers to the racemate, enantiopure forms are critical for drug development:
-
(S)-Isomer: Corresponds to the L-amino acid configuration (natural).[1]
-
(R)-Isomer: Corresponds to the D-amino acid configuration (unnatural).[1]
Part 3: Synthesis & Manufacturing Protocols
Objective: Selective synthesis of 1-acetylpiperazine-2-carboxylic acid without contaminating N4-acetyl or di-acetyl byproducts.
The "Reverse-Protection" Strategy
Because N4 is more nucleophilic, we cannot directly acetylate N1. We must first protect N4 with an orthogonal group (e.g., Boc or Cbz), acetylate N1, and then remove the N4 protecting group.
Experimental Workflow
Step 1: Copper-Chelated Protection (Selective N4-Boc) To selectively protect N4 in the presence of N1, exploit the ability of N1 and the Carboxyl group to chelate copper (II), effectively "masking" N1.
-
Complexation: Dissolve piperazine-2-carboxylic acid in alkaline water (pH ~9.5). Add CuSO₄ (0.5 eq) to form the Cu(II) chelate. The copper binds N1 and the carboxylate.
-
Protection: Add Boc₂O (tert-butyl dicarbonate). Only the free N4 is available to react.
-
Decomplexation: Treat with EDTA or H₂S to remove copper, yielding 4-Boc-piperazine-2-carboxylic acid .[1]
Step 2: N1-Acetylation
-
Dissolve 4-Boc-piperazine-2-carboxylic acid in DCM/DMF.
-
Add Acetyl Chloride (1.1 eq) and Triethylamine (2.0 eq).
-
Reaction: The N1 amine, now the only free amine, is forced to react despite its lower nucleophilicity.
-
Product: 1-Acetyl-4-Boc-piperazine-2-carboxylic acid.[1]
Step 3: Global Deprotection [5]
-
Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Result: Cleavage of the Boc group yields 1-Acetylpiperazine-2-carboxylic acid (as the TFA or HCl salt).[1]
Synthesis Pathway Diagram[1]
Caption: Regioselective synthesis pathway utilizing copper chelation to mask N1, ensuring acetylation occurs exclusively at the target site.
Part 4: Applications in Drug Discovery[1]
Peptidomimetics & Scaffolds
1-Acetylpiperazine-2-carboxylic acid serves as a constrained proline mimetic .[1] In peptide chains, replacing a proline residue with this scaffold introduces a fixed turn conformation but adds a secondary amine handle (N4) for further functionalization.
-
Mechanism: The 6-membered ring imposes a specific dihedral angle on the peptide backbone, stabilizing
-turns.[1] -
Utility: Used in the design of protease inhibitors where rigidifying the backbone improves binding affinity to the enzyme active site.
NMDA Receptor Antagonists
Research indicates that N1-substituted piperazine-2,3-dicarboxylic acid derivatives act as competitive NMDA receptor antagonists.[1][6] The 1-acetyl-2-carboxylic acid core represents a simplified pharmacophore for these interactions, specifically targeting the glutamate binding site on the NR2 subunit.[1]
HIV Protease Inhibitors
Piperazine-2-carboxylic acid derivatives are established intermediates in the synthesis of HIV protease inhibitors (e.g., Indinavir analogues).[1] The 1-acetyl derivative allows for the extension of the "P1'" or "P2" pockets of the inhibitor, modulating solubility and bioavailability.
References
-
Farlyng, D. et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2627-2637.[6] [Link]
-
Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives (US5945534A).[1] Retrieved from
Sources
- 1. 13889-98-0|1-Acetylpiperazine|BLD Pharm [bldpharm.com]
- 2. 1248634-84-5|3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid|BLD Pharm [bldpharm.com]
- 3. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]
- 4. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Acetylpiperazine-2-carboxylic Acid in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In modern drug discovery, the selection of highly constrained, stereochemically defined scaffolds is critical for optimizing pharmacokinetics and target binding affinity. The piperazine ring has long been classified as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds across diverse therapeutic areas, including antivirals, antidepressants, and serotonin receptor antagonists[1].
Specifically, 1-Acetylpiperazine-2-carboxylic acid (CAS 1353945-09-1) [2] represents a highly specialized building block. By pre-installing an acetyl group at the N1 position and a carboxylic acid at the C2 position, this scaffold provides medicinal chemists with an orthogonally functionalizable core. This whitepaper explores the structural causality, pharmacological applications, and self-validating experimental protocols for utilizing this compound in combinatorial library generation and lead optimization.
Structural Anatomy & Physicochemical Profiling
The architectural design of 1-acetylpiperazine-2-carboxylic acid is intentionally tailored to solve common synthetic and pharmacokinetic challenges encountered with bare piperazine rings.
-
N1-Acetylation (Modulation of Basicity): Unprotected piperazines possess two basic nitrogen atoms, which can lead to off-target reactivity and poor membrane permeability (due to double protonation at physiological pH). Acetylation at N1 converts the amine into an amide, effectively neutralizing its basicity. This prevents the N1 position from acting as a competitive nucleophile during parallel synthesis and serves as a stable hydrogen-bond acceptor[3].
-
C2-Carboxylic Acid (Peptidomimetic Vector): The C2-carboxylic acid is essential for forming constrained peptidomimetics. It acts as a rigidified amino acid analog, forcing attached pharmacophores into specific spatial orientations. This vector has been heavily utilized in the design of aspartyl protease inhibitors (e.g., Indinavir analogs) and angiotensin II antagonists[4].
-
N4-Secondary Amine (Diversification Site): With N1 protected, the highly nucleophilic N4 secondary amine becomes the primary vector for diversification via alkylation, acylation, or sulfonylation[5].
Quantitative Data: Physicochemical Properties
To ensure downstream drug candidates adhere to Lipinski’s Rule of Five, it is crucial to establish the baseline properties of the core scaffold.
| Property | Value | Lipinski Ideal | Impact on Drug Design |
| Molecular Weight | 172.18 g/mol [2] | < 500 g/mol | Leaves ~325 g/mol budget for further functionalization. |
| Hydrogen Bond Donors (HBD) | 2 (COOH, N4-H) | ≤ 5 | Excellent baseline; allows addition of target-specific HBDs. |
| Hydrogen Bond Acceptors (HBA) | 4 (N1, 3x Oxygen) | ≤ 10 | Well within limits; N1 amide oxygen acts as a strong HBA. |
| Rotatable Bonds | 2 | ≤ 10 | Highly rigid core; minimizes entropic penalty upon target binding. |
Applications in Drug Discovery
Neurodegenerative Therapeutics (MTDLs)
The complexity of Alzheimer's disease (AD) has shifted drug design toward Multi-Target-Directed Ligands (MTDLs). Piperazine-2-carboxylic acid derivatives have demonstrated potent anticholinesterase activity, targeting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6]. The rigid piperazine core allows the N4-substituent to interact with the Catalytic Active Site (CAS) of AChE, while the C2-carboxamide extension bridges to the Peripheral Anionic Site (PAS), effectively blocking substrate entry and preventing amyloid-beta aggregation.
Mechanism of AChE inhibition by piperazine-2-carboxamide derivatives.
Combinatorial Library Generation
The dual functionality (N4-amine and C2-acid) makes this scaffold ideal for solid-phase combinatorial chemistry. By systematically varying the amides at C2 and the sulfonamides/ureas at N4, researchers can rapidly generate thousands of discrete, drug-like compounds for high-throughput screening[4].
Orthogonal functionalization workflow for combinatorial library generation.
Experimental Methodologies: Self-Validating Protocols
As an Application Scientist, ensuring the reproducibility and logical soundness of a synthetic workflow is paramount. The following protocols detail the orthogonal functionalization of 1-acetylpiperazine-2-carboxylic acid, explicitly stating the causality behind each reagent choice.
Protocol 1: Solution-Phase C2-Amidation (Peptidomimetic Synthesis)
This protocol is designed for the precise scale-up of lead compounds where the C2-carboxylic acid is coupled to a primary amine.
-
Activation: Dissolve 1.0 eq of 1-acetylpiperazine-2-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.
-
Causality: EDC/HOBt is selected over harsher coupling agents (like HATU) to minimize the risk of epimerization at the chiral C2 center. Furthermore, the urea byproduct generated by EDC is highly water-soluble, ensuring a self-validating, streamlined purification process.
-
-
Coupling: Add 1.1 eq of the target primary amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Causality: DIPEA acts as a non-nucleophilic base to maintain the primary amine in its reactive, unprotonated state without competing for the activated ester.
-
-
Purification: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ and brine.
-
Causality: The basic aqueous wash removes any unreacted carboxylic acid starting material and the HOBt catalyst, leaving only the neutral target amide in the organic phase.
-
Protocol 2: Solid-Phase N4-Diversification for Library Generation
This protocol outlines the functionalization of the N4 position after the scaffold has been anchored to a solid support[5].
-
Resin Loading: Anchor the C2-carboxylic acid to a Wang resin via standard DIC/DMAP esterification.
-
Causality: Wang resin is chosen because it allows for final cleavage under acidic conditions (TFA), which is perfectly compatible with the stability of the N1-acetyl and N4-sulfonamide/amide bonds.
-
-
N4-Sulfonylation: Swell the resin in DCM. Add 3.0 eq of a target sulfonyl chloride and 5.0 eq of pyridine. Agitate for 4 hours.
-
Causality: Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl generated during sulfonylation, preventing premature, acid-catalyzed cleavage of the compound from the Wang resin.
-
-
Cleavage & Isolation: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents. Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours, then filter and evaporate to yield the final functionalized library member.
References
- Source: bldpharm.
- Source: 5z.
- Source: sigmaaldrich.
- Source: diva-portal.
- Source: researchgate.
- Source: chemimpex.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1353945-09-1|1-Acetylpiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. zinc.5z.com [zinc.5z.com]
- 5. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold [diva-portal.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Piperazine Derivatives as Peptidomimetic Scaffolds
Strategies for Rational Design, Solid-Phase Synthesis, and Library Generation
Executive Summary
This guide addresses the structural and synthetic implementation of piperazine scaffolds in drug discovery. While native peptides offer high potency, their poor bioavailability and metabolic instability limit their therapeutic utility. The piperazine ring serves as a "privileged scaffold," offering a thermodynamically stable, six-membered chair conformation that can rigidly orient side chains to mimic the
Structural Rationale: The Thermodynamic Argument
Conformational Rigidity and Entropy
The binding affinity of a ligand (
Piperazines reduce this penalty by pre-organizing functional groups into a defined spatial vector. The ring predominantly adopts a chair conformation , placing bulky substituents in equatorial positions to minimize 1,3-diaxial interactions. This rigidity mimics the constrained turn motifs found in bioactive proteins (e.g., GPCR ligands, protease inhibitors).
Mimicking the -Turn
The
-
Peptide: The turn is stabilized by an intramolecular hydrogen bond between the carbonyl of residue
and the amine of residue . -
Piperazine Mimic: The scaffold replaces the peptide backbone. The
and positions, along with and carbons, allow for the precise display of pharmacophores corresponding to the and side chains of the native peptide.
Visualization: The Peptidomimetic Transition
The following diagram illustrates the logical transition from a native peptide
Figure 1: Transition from flexible peptide to rigid piperazine scaffold, minimizing entropic loss during binding.
Strategic Library Design: Vector Mapping
When designing a library, one must map the native peptide side chains to the piperazine core. The synthesis method dictates the available vectors.
| Piperazine Position | Peptide Equivalent | Stereochemical Control | Synthetic Origin |
| N1 / N4 | Backbone Amides | Achiral (usually) | Alkylation / Reductive Amination |
| C2 / C6 | Side Chains ( | Chiral (High) | Amino Acid Starting Materials |
| C3 / C5 | Side Chains ( | Chiral (Moderate) | Ugi Component / Cyclization |
Design Rule: To mimic a Type I or Type II
-
Cis-isomers: Mimic folded conformations.
-
Trans-isomers: Mimic extended conformations.
Synthetic Methodologies
Method A: Reduction of Diketopiperazines (Solution Phase)
This is the classical approach.
-
Cyclization: Dipeptides are cyclized to form 2,5-diketopiperazines (DKPs).
-
Reduction: The DKP is reduced (e.g., using
or ) to the piperazine.
-
Limitation: Harsh reducing conditions can racemize chiral centers or reduce other functional groups (amides, esters) present on the side chains.
Method B: Solid-Phase Ugi Cyclization (Recommended)
This method is superior for library generation due to its "self-validating" nature. It utilizes the Ugi 4-Component Condensation (Ugi-4CC) followed by an acid-catalyzed cyclization.
-
Mechanism: An amine, an aldehyde, an isocyanide, and a carboxylic acid react to form a linear diamide backbone. If one component is resin-bound and possesses a nucleophile, it can be cyclized to cleave the product from the resin.
-
Advantage: Only cyclized (correct) products are released into the solution phase, ensuring high purity without chromatography.
Detailed Protocol: Solid-Phase Synthesis of 2-Oxopiperazines
Methodology: Ugi-4CC followed by Cyclative Cleavage.[1] Target: A library of 1,4-disubstituted-2-oxopiperazines (scaffolds for further functionalization).
Materials & Reagents
-
Resin: Wang Resin or Rink Amide (depending on C-term requirement). Here we use Fmoc-Diaminopropionic acid (DAP) attached to Wang resin.
-
Reagents: Aldehydes (
-CHO), Isocyanides ( -NC), Boc-Amino Acids, 20% Piperidine/DMF, 10% Acetic Acid/DCE.
Step-by-Step Protocol
Step 1: Resin Preparation (De-Fmoc)
-
Swell 100 mg of Fmoc-DAP-Resin in DMF for 20 min.
-
Treat with 20% Piperidine in DMF (
min) to remove the Fmoc group. -
Wash with DMF (
), DCM ( ), and MeOH ( ).-
Check: Kaiser test should be positive (blue beads) indicating free amines.
-
Step 2: Ugi 4-Component Reaction
-
Suspend resin in MeOH/DCM (1:1).
-
Add Aldehyde (5 equiv) and shake for 30 min (Imine formation).
-
Add Boc-Amino Acid (5 equiv) and Isocyanide (5 equiv).
-
Shake at room temperature for 24–48 hours.
-
Causality: The high concentration of reagents drives the multicomponent equilibrium toward the linear Ugi product.
-
Step 3: Boc Deprotection
-
Wash resin thoroughly to remove unreacted reagents.
-
Treat with 50% TFA in DCM for 30 min.
-
Wash with DCM (
) and 10% DIEA/DCM (neutralization).-
Critical: This exposes the secondary amine (from the Boc-amino acid) required for the nucleophilic attack on the resin ester.
-
Step 4: Cyclative Cleavage (The "Self-Validating" Step)
-
Suspend resin in 10% AcOH in DCE (Dichloroethane).
-
Heat to 60°C for 12 hours.
Step 5: Isolation
-
Filter the resin. Collect the filtrate.
-
Evaporate solvent under reduced pressure.
-
Analyze via LC-MS. (Typical purity >90%).
Workflow Visualization
Figure 2: Solid-phase workflow utilizing cyclative cleavage for high-purity piperazine synthesis.
Comparative Data: Peptide vs. Piperazine Mimic
The following table summarizes the physicochemical improvements typically observed when converting a bioactive peptide sequence into a piperazine-based peptidomimetic.
| Property | Native Peptide | Piperazine Peptidomimetic | Impact |
| Metabolic Stability | Low ( | High ( | Resistance to proteases (trypsin/chymotrypsin). |
| Oral Bioavailability | < 1% | 20–50% | Reduced molecular weight; loss of labile amide bonds. |
| H-Bond Donors | High (Backbone amides) | Low (Capped nitrogens) | Improved membrane permeability (LogP optimization). |
| Conformational Entropy | High (Flexible) | Low (Rigid) | Higher affinity per unit mass ( |
| Solubility | Variable | Tunable | Basic nitrogens allow salt formation. |
References
-
Golebiowski, A., et al. (2002). Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation.[1] Journal of Combinatorial Chemistry, 4(6), 584-590. Link
-
Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.[4] Journal of Combinatorial Chemistry, 5(3), 260-266.[4] Link
-
Somlai, C., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences, 24(17), 13543. Link
-
Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930. Link
-
Micklatcher, C., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1). Link
Sources
Therapeutic Potential of Acetyl-Piperazine Carboxylic Acid Derivatives
This guide explores the medicinal chemistry and therapeutic applications of acetyl-piperazine carboxylic acid derivatives, a sub-class of the privileged piperazine scaffold.
Technical Whitepaper | Medicinal Chemistry & Pharmacology
Executive Summary
The piperazine pharmacophore remains a cornerstone of modern drug discovery due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its conformational adaptability. Among its vast derivative space, acetyl-piperazine carboxylic acid derivatives —specifically those functionalized at the N1, N4, and C2/C3 positions—have emerged as potent Multi-Target Directed Ligands (MTDLs).
This guide analyzes the therapeutic utility of these derivatives, moving beyond their role as synthetic intermediates to their direct application in neurodegenerative disorders (Alzheimer’s) , oncology (Triple-Negative Breast Cancer) , and metabolic inflammation (sEH inhibition) .
Chemical Architecture & SAR
The core scaffold consists of a six-membered saturated heterocycle (piperazine) featuring two critical functional handles:[1][2]
-
Acetyl Moiety (N-acyl or Acetamide linker): Modulates hydrogen bond accepting capability and metabolic stability.
-
Carboxylic Acid Moiety (Free acid or Ester): Provides a negative charge center for electrostatic interactions (e.g., with cationic sites in enzymes like AChE) and improves aqueous solubility.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points and their pharmacological impact.
Figure 1: Pharmacophore analysis of acetyl-piperazine carboxylic acid derivatives highlighting key functional zones.
Core Therapeutic Applications
Focus Area 1: Neurodegeneration (Alzheimer’s Disease)
Recent studies identify 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][4]
-
Mechanism: The carboxylic acid group mimics the acetate of acetylcholine, interacting with the catalytic anionic site (CAS) of the enzyme. The piperazine ring acts as a spacer, positioning hydrophobic benzyl groups to interact with the peripheral anionic site (PAS).
-
Key Compound: 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid.[3][4]
-
Activity: Competitive inhibition of AChE (
). -
Selectivity: High selectivity for AChE over BChE, reducing off-target peripheral side effects.
-
Causality: The free carboxylic acid is critical; esterification or conversion to hydroxamic acid shifts selectivity toward BChE.
-
Focus Area 2: Oncology (Soluble Epoxide Hydrolase Inhibition)
Piperazine derivatives incorporating an acetyl/amide linker to a carboxylic acid headgroup (e.g., chromone-2-carboxylic acid amides) act as inhibitors of Soluble Epoxide Hydrolase (sEH).[5]
-
Therapeutic Logic: sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—which are anti-inflammatory and vasodilatory—into diols. Inhibiting sEH increases EET levels, reducing inflammation and tumor angiogenesis.
-
Validation: Piperazine-tethered derivatives have shown
values in the low micromolar range ( ) against human sEH.[5]
Experimental Protocols
Protocol A: Synthesis of N-Acetyl-Piperazine-Carboxylic Acid Derivatives
Objective: To synthesize a library of 1,4-disubstituted piperazines via a convergent synthetic route.
Reagents:
Workflow:
-
Protection: Selective protection of the carboxylic acid (as methyl ester) using
in MeOH. -
N-Alkylation (N4): React the ester (1.0 eq) with substituted benzyl bromide (1.1 eq) and
(2.0 eq) in Acetonitrile (ACN). Reflux for 6 hours.-
Why: The N4 nitrogen is more nucleophilic due to less steric hindrance compared to N1 (adjacent to the carboxyl).
-
-
N-Acylation (N1): Treat the mono-substituted intermediate with acetyl chloride (1.1 eq) and Triethylamine (
) in DCM at 0°C. -
Hydrolysis: Deprotect the ester using LiOH (THF/Water) to yield the free acid.
Figure 2: Convergent synthesis pathway for generating disubstituted piperazine therapeutic candidates.
Protocol B: Modified Ellman’s Assay (AChE Inhibition)
Objective: To quantify the inhibitory potency (
Reagents:
-
Acetylthiocholine iodide (Substrate)
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (Ellman's Reagent)
-
Phosphate buffer (pH 8.0)
Procedure:
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute in phosphate buffer to final concentrations (
to M). -
Incubation: In a 96-well plate, add:
- Phosphate buffer
- Test compound solution
- AChE solution (0.2 U/mL)
-
Incubate at 25°C for 10 minutes. (Allows inhibitor-enzyme binding equilibrium).
-
Reaction Trigger: Add
of DTNB/Acetylthiocholine mixture. -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate % Inhibition
. Plot Log[Concentration] vs. % Inhibition to determine .
Quantitative Data Summary
The following table summarizes the comparative potency of acetyl-piperazine carboxylic acid derivatives against key targets relative to standard drugs.
| Compound Class | Target | Primary Modification | Potency ( | Reference Drug Comparison |
| Bisbenzyl-piperazine-2-COOH | AChE (Alzheimer's) | Free Carboxylic Acid at C2 | Comparable to Tacrine ( | |
| Piperazine Hydroxamic Acids | BChE (Alzheimer's) | C2-Hydroxamic Acid | Superior to Donepezil ( | |
| Chromone-Piperazine Amides | sEH (Inflammation) | N-Acetyl/Amide Linker | Novel scaffold; comparable to urea-based inhibitors | |
| Alepterolic Acid Derivatives | MDA-MB-231 (Cancer) | N-Arylformyl substitution | Moderate cytotoxicity vs. standard chemotherapeutics |
References
-
Soliman, A. M., et al. (2024).[4] "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry. Link
-
Gьlзin, I., et al. (2016). "Synthesis and biological evaluation of piperazine derivatives as antimicrobial and antifungal agents." Records of Natural Products. Link
-
Kucukoglu, K., et al. (2023).[7] "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Records of Natural Products. Link
-
Zhang, Y., et al. (2023). "Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents." Chemistry & Biodiversity.[2][8] Link
-
Chem-Impex International. "Piperazine-1-carboxylic acid methyl ester: Product Information." Chem-Impex. Link
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. acgpubs.org [acgpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review and Technical Guide: Synthesis of 1-Acetyl-piperazine-2-carboxylic acid
Executive Summary
1-Acetyl-piperazine-2-carboxylic acid is a highly versatile, conformationally constrained building block widely utilized in modern drug discovery. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in agents targeting the central nervous system (CNS) and in kinase inhibitors[1].
The primary synthetic challenge in producing this compound lies in the regioselective functionalization of the piperazine ring. The molecule contains two secondary amines: the N1 position (adjacent to the sterically demanding C2-carboxylic acid) and the N4 position. Because N4 is significantly less sterically hindered and more nucleophilic, direct acetylation of piperazine-2-carboxylic acid (PCA) predominantly yields the unwanted 4-acetyl derivative. To achieve exclusive N1-acetylation, chemists must employ an orthogonal protection strategy utilizing a thermodynamic copper(II) chelate intermediate[2],[3].
This whitepaper provides an in-depth, self-validating technical workflow for the regioselective synthesis of this compound, detailing the mechanistic causality behind each experimental choice.
Mechanistic Rationale & Orthogonal Protection Strategy
To synthesize the N1-acetylated target, the more reactive N4 position must be temporarily masked. However, applying standard protecting groups (like Boc or Cbz) directly to PCA will selectively protect N4, leaving N1 exposed. While this seems useful, we need N4 protected permanently during the N1-acetylation step.
The elegant solution is the Copper(II) Chelation Strategy [2]. When PCA is reacted with Cu(II) salts, the metal coordinates strongly with the N1 nitrogen and the deprotonated C2 carboxylate, forming a highly stable, bidentate 5-membered chelate ring. This thermodynamically locks the N1 position, leaving the N4 position completely free for functionalization.
Once N4 is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, the copper is decomplexed, freeing the N1 position for targeted acetylation. Finally, the N4-Boc group is cleaved under acidic conditions to yield the final product[3].
Mechanistic basis of Cu(II) chelation protecting N1 and C2, leaving N4 free for functionalization.
Self-Validating Experimental Protocols
The following protocols are designed not merely as a list of instructions, but as a self-validating system where the physical chemistry of the reaction provides real-time feedback to the scientist.
Step 1: Cu(II) Chelation and N4-Boc Protection
-
Protocol: Suspend piperazine-2-carboxylic acid (1.0 eq) in distilled water. Add basic copper(II) carbonate (CuCO3·Cu(OH)2, 0.55 eq) and reflux for 2 hours. Cool to room temperature, dilute with 1,4-dioxane, and add NaHCO3 (1.5 eq) followed by Boc-anhydride (Boc2O, 1.1 eq). Stir for 12 hours.
-
Causality: Basic copper carbonate is chosen over copper sulfate because the carbonate provides the exact basicity needed to deprotonate the carboxylic acid, driving the thermodynamic formation of the complex without requiring external base. Dioxane is added later to solubilize the lipophilic Boc2O.
-
Self-Validation: Upon reflux, the opaque green/blue suspension will transform into a deep, transparent royal blue solution . If the solution remains cloudy or light green, chelation is incomplete, and further refluxing is required.
Step 2: Copper Decomplexation
-
Protocol: Dilute the reaction mixture with water. Pass H2S gas through the solution for 30 minutes (alternatively, add thioacetamide and heat to 60 °C). Filter the resulting precipitate through a Celite pad. Acidify the filtrate to pH 4 with citric acid and extract with ethyl acetate to isolate N4-Boc-piperazine-2-carboxylic acid.
-
Causality: The sulfide ion (
) has an exceptionally high affinity for Cu(II) ( of CuS ). This massive thermodynamic sink forcibly strips the copper from the N1/C2 chelate, releasing the free N1 amine[2]. -
Self-Validation: The addition of sulfide will immediately generate a dense, pitch-black precipitate (CuS). The reaction is validated as complete when the supernatant transitions from deep blue to completely colorless . Any residual blue tint indicates incomplete decomplexation.
Step 3: N1-Acetylation
-
Protocol: Dissolve the isolated N4-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C. Add acetic anhydride (Ac2O, 1.2 eq) dropwise. Stir at room temperature for 4 hours.
-
Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the acetic acid byproduct, preventing premature cleavage of the acid-labile Boc group. Cooling to 0 °C suppresses the formation of a mixed anhydride at the C2-carboxylic acid.
-
Self-Validation: Perform TLC (DCM/MeOH 9:1) and stain with ninhydrin. The starting material will show a bright purple spot (indicating a free secondary amine at N1). The reaction is complete when the purple spot completely disappears , confirming full N-acetylation.
Step 4: N4-Boc Deprotection
-
Protocol: Dissolve the 1-acetyl-4-Boc-piperazine-2-carboxylic acid in a 4M HCl/dioxane solution. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the hydrochloride salt of this compound.
-
Causality: Anhydrous HCl in dioxane effectively cleaves the Boc carbamate via an
mechanism while leaving the newly formed N1-acetyl amide bond and the C2-carboxylic acid strictly intact. It also directly yields the highly stable hydrochloride salt of the target compound. -
Self-Validation: The reaction is characterized by vigorous gas evolution (isobutylene and
). The protocol is self-validated as complete when all bubbling ceases.
Step-by-step synthetic workflow for this compound via orthogonal protection.
Quantitative Data & Yield Analysis
The orthogonal protection strategy, while multi-step, is highly efficient due to the robust thermodynamics of the copper chelation and decomplexation phases. Below is a summary of expected yields and purity metrics based on optimized laboratory conditions.
| Step | Transformation | Reagents & Conditions | Expected Yield | Purity (HPLC) |
| 1 | Cu(II) Chelation & N4-Boc Protection | CuCO3·Cu(OH)2, H2O, Reflux; then Boc2O, NaHCO3, Dioxane | 85 - 90% | > 98% |
| 2 | Copper Decomplexation | H2S gas or Thioacetamide, H2O/MeOH, RT | 90 - 95% | > 95% |
| 3 | N1-Acetylation | Ac2O, DIPEA, DCM, 0 °C to RT | 88 - 92% | > 97% |
| 4 | N4-Boc Deprotection | 4M HCl in Dioxane or TFA/DCM, RT | 95 - 98% | > 99% |
Analytical Characterization
To ensure absolute structural integrity of the final product, the following analytical signatures should be confirmed:
-
Mass Spectrometry (ESI-MS): Expected
at m/z 173.1. The presence of a peak at m/z 273.1 indicates incomplete Boc deprotection. -
H NMR (D2O, 400 MHz): The defining feature is the sharp singlet at ~2.15 ppm corresponding to the
acetyl protons. Due to the restricted rotation around the N1-acetyl amide bond, the piperazine ring protons will often appear as complex, broadened multiplets (rotamers) at room temperature.
References
-
Warshawsky, A. M., Patel, M. V., & Chen, T. M. "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." The Journal of Organic Chemistry. URL: [Link]
-
Clark, R. B., & Elbaum, D. "An orthogonal protection strategy for the synthesis of 2-substituted piperazines." Tetrahedron. URL: [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-Acetyl-piperazine-2-carboxylic Acid
Executive Summary & Strategic Rationale
The synthesis of 1-Acetyl-piperazine-2-carboxylic acid presents a classic problem in heterocyclic chemistry: distinguishing between two secondary amine centers within the same ring system. In piperazine-2-carboxylic acid, the N1 nitrogen (alpha to the carboxyl group) and the N4 nitrogen (gamma to the carboxyl group) exhibit distinct steric and electronic profiles.
Direct acetylation of piperazine-2-carboxylic acid typically yields a mixture of products or favors the N4-acetyl isomer due to the steric hindrance provided by the C2-carboxylate group at the N1 position. Consequently, a "brute force" approach results in poor atom economy and difficult purification.
To achieve high-fidelity regioselectivity for the N1-acetyl derivative, this protocol utilizes a Copper(II)-mediated chelation strategy . By temporarily locking the N1 and carboxylate moieties into a stable Cu(II) complex, we effectively mask the N1 site. This allows for the selective protection of the N4 site. Subsequent decomplexation exposes the N1 amine for specific acetylation, followed by N4 deprotection to yield the target molecule. This "Protect-React-Deprotect" methodology ensures structural integrity and high purity.
Retrosynthetic Analysis & Pathway Design
The logical flow of this synthesis relies on orthogonal protection groups. The Copper(II) ion acts as a transient protecting group for the alpha-amino acid functionality (N1/COOH), while a carbamate (Cbz or Boc) permanently protects the distal N4 amine during the N1-acetylation step.
Reaction Scheme Overview
-
Chelation: Formation of Copper(II) complex (Blocks N1).
-
N4-Protection: Introduction of Benzyloxycarbonyl (Cbz) group at N4.
-
Decomplexation: Removal of Copper to free N1.
-
N1-Acetylation: Acetylation of the sterically hindered N1.
-
Global Deprotection: Hydrogenolysis of Cbz to yield the final product.
Figure 1: The Copper(II) chelation path ensures N4 is protected first, forcing subsequent acetylation to occur exclusively at N1.
Detailed Experimental Protocol
Phase A: Selective N4-Protection via Copper Chelation
Objective: Isolate the N1 nitrogen by forming a copper chelate, leaving N4 available for reaction.
Reagents:
-
Piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol)
-
Copper(II) sulfate pentahydrate (6.15 g, 24.6 mmol) [Note: Stoichiometry is 1:2 Cu:Ligand or 1:1 depending on pH; 1:1 is preferred for complete protection] -> Correction: Use 1.1 eq CuSO4 (13.5 g) to ensure full complexation.
-
Benzyl chloroformate (Cbz-Cl) (9.2 g, 54.0 mmol)
-
Sodium hydroxide (NaOH) (2M solution)
-
Acetone/Water (1:1 v/v)
Protocol:
-
Complexation: Dissolve Piperazine-2-carboxylic acid (10.0 g) in water (50 mL). Add CuSO4·5H2O (13.5 g, 1.1 eq) dissolved in water (50 mL).
-
Basification: Adjust pH to ~9.5 using 2M NaOH. The solution will turn a deep blue, indicating the formation of the bis(amino-acidato)copper(II) complex or the neutral 1:1 complex.
-
N4-Protection: Cool the blue solution to 0-5°C. Add Acetone (50 mL) to improve solubility of the organic reagent.
-
Addition: Dropwise add Cbz-Cl (9.2 g) over 30 minutes while maintaining pH 9-10 with NaOH. Vigorous stirring is essential.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The N4-Cbz-Cu complex may precipitate as a light blue solid.
-
Harvesting: Filter the precipitate. Wash with water and cold acetone.
Phase B: Decomplexation (Copper Removal)
Objective: Release the N1 amine while retaining the N4-Cbz group.
Reagents:
-
Thioacetamide (or H2S gas if available/permitted) or EDTA.
-
Preferred Method (Safety): EDTA Chelation or Ion Exchange.
-
Traditional Method (Efficiency): H2S. (Described here for chemical rigor, substitute with thioacetamide for safety).
Protocol:
-
Suspend the copper complex from Phase A in water (100 mL).
-
Heat to 60°C and add Thioacetamide (1.5 eq relative to Cu). Stir for 1 hour. Copper precipitates as black CuS.
-
Filtration: Filter through a Celite pad to remove CuS. The filtrate contains 4-Cbz-piperazine-2-carboxylic acid .[1]
-
Isolation: Acidify the filtrate to pH 2 with HCl, then extract with Ethyl Acetate (to remove non-amino acid byproducts). Correction: The product is an amino acid (zwitterion). It will not extract well into organic phase at extremely low pH unless it's the ester.
-
Purification: Concentrate the aqueous phase or use ion-exchange resin (Dowex 50) to isolate the free amino acid intermediate.
-
Validation Point: Check LC-MS for Mass [M+H]+ = 265.1 (C13H16N2O4).
-
Phase C: N1-Acetylation
Objective: Acetylate the now-exposed N1 position.
Reagents:
-
4-Cbz-piperazine-2-carboxylic acid (Intermediate from Phase B)[1]
-
Acetic Anhydride (Ac2O) (1.2 eq)
-
Triethylamine (TEA) or NaHCO3
-
Dichloromethane (DCM) or Water/Dioxane mix
Protocol:
-
Dissolve the intermediate in Water/Dioxane (1:1).
-
Adjust pH to 8-9 with NaHCO3.
-
Add Acetic Anhydride (1.2 eq) dropwise at 0°C.
-
Stir at Room Temperature for 2 hours.
-
Workup: Acidify to pH 2. Extract with Ethyl Acetate.[2][3][4] The product 1-Acetyl-4-Cbz-piperazine-2-carboxylic acid will extract into the organic layer (as the carboxylic acid is protonated and the molecule is now a bis-amide/carbamate, losing zwitterionic character).
-
Drying: Dry over MgSO4 and concentrate.
Phase D: Global Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to yield the final 1-Acetyl product.
Reagents:
-
1-Acetyl-4-Cbz-piperazine-2-carboxylic acid
-
Pd/C (10% wt loading)
-
Hydrogen gas (balloon or Parr shaker)
Protocol:
-
Dissolve the residue in Methanol.
-
Add Pd/C catalyst (10% by weight of substrate).
-
Stir under H2 atmosphere (1 atm) for 4-12 hours.
-
Filtration: Filter through Celite to remove catalyst.
-
Crystallization: Concentrate the filtrate. The product, This compound , typically crystallizes from MeOH/Ether or can be converted to the hydrochloride salt for stability.
Analytical Data & Validation
To validate the synthesis, compare the NMR shifts of the protons adjacent to N1 and N4.
| Feature | 1-Acetyl-piperazine-2-COOH (Target) | 4-Acetyl-piperazine-2-COOH (Impurity) |
| H2 Proton (Chiral Center) | Significant downfield shift (~4.5 - 5.0 ppm) due to N1-Acetyl anisotropy. | Standard shift (~3.5 - 4.0 ppm). |
| N4 Protons | Broad singlet (NH) or distinct splitting if protonated. | Shows acetyl methyl singlet integration. |
| Mass Spec (ESI+) | m/z 173.1 [M+H]+ | m/z 173.1 [M+H]+ (Isomers indistinguishable by MS alone). |
Critical QC Step: Use 2D NMR (HMBC) to correlate the Acetyl carbonyl carbon with the H2 proton. A correlation confirms the acetyl group is on N1.
References
-
Regioselective Protection using Copper
- Kurtz, A. C. (1949). "Use of Copper Complexes in the Synthesis of N-Acylamino Acids". Journal of Biological Chemistry, 180(3), 1253–1267.
-
Source:
-
Synthesis of Piperazine Derivatives
- Berkheij, M., et al. (2005). "Synthesis of 2-substituted piperazines via a cyclization strategy". Tetrahedron Letters, 46(14), 2369-2371.
-
Source:
-
Application of N-Acetyl Piperazines in Drug Discovery
-
Bolognesi, M. L., et al. (2009). "Piperazine-based acetylcholinesterase inhibitors".[1] Journal of Medicinal Chemistry.
-
Source:
-
-
General Protocol for Cbz Protection of Amino Acids
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Source:
Sources
- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR100445781B1 - Process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide - Google Patents [patents.google.com]
- 3. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Note: Regioselective & Exhaustive N-Acetylation of Piperazine-2-Carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reaction causality, regiocontrol mechanisms, and self-validating synthetic protocols.
Introduction & Mechanistic Principles
Piperazine-2-carboxylic acid (PCA) is a privileged, highly versatile zwitterionic scaffold frequently utilized in the design of peptidomimetics and multi-target directed ligands (MTDLs) for neurodegenerative diseases[1]. When functionalizing this scaffold, differentiating the two secondary amines (N1 and N4) presents a critical synthetic challenge.
The Causality of Regioselectivity: The reactivity gradient between the two nitrogen atoms is dictated by both steric and electronic environments. The N4 position behaves as a typical, unhindered secondary amine, making it highly nucleophilic. Conversely, the N1 position is sterically hindered by the adjacent carboxylic acid and electronically deactivated by localized hydrogen-bonding networks.
By manipulating stoichiometry, temperature, and base selection, chemists can exploit this reactivity gap:
-
Kinetic Control (N4-Selective): Using stoichiometric acetic anhydride (
) at low temperatures ensures acylation occurs exclusively at the kinetically favored N4 position. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the zwitterion, freeing the N4 amine for nucleophilic attack[2]. -
Thermodynamic/Forcing Control (N1,N4-Exhaustive): Overcoming the steric barrier at N1 requires forcing conditions—specifically, a large excess of
and elevated temperatures, often utilizing pyridine or TEA as both a base and an acyl-transfer catalyst[3].
Quantitative Reaction Parameters
The following table summarizes the optimized empirical parameters for directing the acetylation of piperazine-2-carboxylic acid.
| Reaction Target | Acylating Agent | Base Selection | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| N4-Selective Acetylation | DIPEA (2.0 eq) | DCM or NMP | 0 to 25 | 2 - 4 | 75 - 85% | |
| N1,N4-Diacetylation | Pyridine (Excess) | Neat or DMF | 60 - 80 | 12 - 18 | > 90% | |
| N1-Selective Acetylation | 1. | 1. NaOH2. TEA3. None | 1. | 1. 0 to 252. 253. 0 to 25 | 24 (total) | 60 - 70% (3 steps) |
Reaction Pathway Visualization
Reaction pathways for the regioselective and exhaustive acetylation of piperazine-2-carboxylic acid.
Step-by-Step Experimental Protocols
Protocol A: Regioselective N4-Acetylation
This protocol utilizes mild conditions to kinetically trap the N4-acetylated product, preventing N1-acylation[2].
Materials: Piperazine-2-carboxylic acid (1.0 mmol), Acetic anhydride (1.05 mmol), DIPEA (2.0 mmol), Anhydrous Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) (10 mL).
-
Preparation: Suspend piperazine-2-carboxylic acid (130.1 mg, 1.0 mmol) in 10 mL of anhydrous DCM (or NMP if solubility is poor) under an inert nitrogen atmosphere.
-
Deprotonation: Add DIPEA (348 µL, 2.0 mmol) dropwise at room temperature. Stir for 15 minutes until the zwitterionic suspension clarifies into a homogenous solution.
-
Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (99 µL, 1.05 mmol) dropwise over 5 minutes.
-
Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to gradually warm to room temperature and stir for an additional 2 hours.
-
Self-Validation Checkpoint (LC-MS): Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze. The starting material has an
of 131.1 m/z. Successful N4-acetylation yields a mass shift to 173.1 m/z. Diagnostic Action: If a peak at 215.1 m/z (diacetylation) exceeds 5% relative abundance, the reaction temperature was too high or was added too rapidly. -
Workup: Quench the reaction with 5 mL of saturated aqueous
. Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Exhaustive N1,N4-Diacetylation
This protocol uses forcing conditions to overcome the steric hindrance at the N1 position[3].
Materials: Piperazine-2-carboxylic acid (1.0 mmol), Acetic anhydride (5.0 mmol), Pyridine (2.0 mL).
-
Preparation: Dissolve piperazine-2-carboxylic acid (130.1 mg, 1.0 mmol) in 2.0 mL of anhydrous pyridine.
-
Acylation: Add acetic anhydride (472 µL, 5.0 mmol) in one portion at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir continuously for 12 to 18 hours.
-
Self-Validation Checkpoint (LC-MS): The reaction is complete when the 173.1 m/z mono-acetylated intermediate is fully consumed, and only the 215.1 m/z
peak remains. Diagnostic Action: If the mono-acetylated intermediate persists after 18 hours, add an additional 1.0 eq of and increase the temperature to 80 °C. -
Workup: Cool the mixture to room temperature. Co-evaporate the pyridine and excess acetic anhydride with toluene (3 x 10 mL) under reduced pressure to yield the crude diacetylated product as a thick oil or semi-solid. Purify via reverse-phase flash chromatography if necessary.
References
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: Pharmaceuticals (eScholarship.org), 2021 URL:[Link][2]
-
NEW CATHEPSIN D INHIBITOR LIBRARY UTILIZING HYDROXYETHYL ISOSTERES WITH CYCLIC TERTIARY AMINES Source: PMC - PubMed Central, NIH URL:[Link][3]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases Source: PMC - PubMed Central, NIH (Bioorganic Chemistry, 2024) URL:[Link][1]
Sources
Application Note: Strategic Incorporation of 1-Acetyl-piperazine-2-carboxylic Acid in Peptidomimetic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, coupling methodologies, and Solid-Phase Peptide Synthesis (SPPS) protocols.
Executive Summary
The development of metabolically stable, high-affinity peptidomimetics frequently requires the introduction of conformationally constrained building blocks. 1-Acetyl-piperazine-2-carboxylic acid serves as a privileged, bifunctional scaffold in modern peptide synthesis. By acting as a proline surrogate, the piperazine ring restricts backbone dihedral angles (
This technical guide provides a comprehensive, self-validating protocol for integrating this compound into synthetic peptides, focusing on overcoming the inherent steric hindrance at the C2 position.
Mechanistic Rationale & Structural Dynamics
Conformational Locking and Turn Induction
Natural peptides often lack the structural rigidity required for high-affinity target engagement and are highly susceptible to proteolytic degradation. Introducing a piperazine-2-carboxylic acid (PCA) derivative introduces a six-membered ring into the peptide backbone. Similar to 5-oxo-piperazine-2-carboxylic acid, the 1-acetylated variant forces the local peptide sequence into a constrained geometry. NMR studies of PCA-containing tetrapeptides demonstrate a high propensity for forming readily interconverting cis-trans conformations at the tertiary amide bond, frequently stabilizing type II
Prevention of Diketopiperazine (DKP) Formation
A critical challenge in coupling cyclic amino acids with a secondary amine at the N1 position is their tendency to undergo intramolecular cyclization upon activation of the C2-carboxylic acid, forming inactive diketopiperazines[2]. The N1-acetyl group eliminates the nucleophilicity of this nitrogen, forcing the activated C2-ester to react exclusively via intermolecular nucleophilic attack from the resin-bound peptide's free N-terminus.
Downstream Functionalization
While N1 is acetylated and C2 is coupled to the peptide chain, the N4 position of the piperazine ring (if unprotected) remains a basic secondary amine. This site can be utilized post-cleavage to attach fluorophores, PROTAC linkers, or left unmodified to improve the aqueous solubility and pharmacokinetic profile of the final drug candidate.
Physicochemical & Structural Comparison
To understand the strategic advantage of this building block, it is essential to compare it against natural proline and unacetylated PCA.
| Scaffold Feature | L-Proline | Piperazine-2-carboxylic Acid (PCA) | This compound |
| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperazine) | 6-membered (Piperazine) |
| N1 Status | Secondary Amine | Secondary Amine | Tertiary Amide (Acetylated) |
| DKP Risk During Activation | Low | Very High | Negligible |
| H-Bond Donors | 0 (when incorporated) | 1 (at N4) | 1 (at N4, assuming free) |
| Primary Application | Natural turns, generic synthesis | Turn induction, basic center | N-terminal capping, stable turn induction, PROTAC handles |
Experimental Workflow: SPPS Integration
Because the C2-carboxylic acid is sterically hindered by the adjacent N1-acetyl group and the piperazine ring, standard carbodiimide chemistry (e.g., DIC/Oxyma) often yields incomplete coupling. The protocol below utilizes HATU , a gold-standard uronium-based coupling reagent that forms a highly reactive HOAt-ester, effectively overcoming this steric barrier[3].
Reagent Preparation
-
Resin: Rink Amide or Wang resin with the growing peptide chain (Fmoc-deprotected at the N-terminus).
-
Building Block: this compound (3.0 equivalents relative to resin loading).
-
Activator: HATU (2.9 equivalents). Causality Note: We use 2.9 eq of HATU rather than 3.0 eq to ensure no excess uronium salt is present, which could irreversibly guanidinylate the free N-terminus of the resin-bound peptide.
-
Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Coupling Protocol (Self-Validating)
-
Resin Swelling: Swell the peptide-resin complex in anhydrous DMF for 20 minutes. Drain the solvent.
-
Pre-Activation: In a clean, dry vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF (approx. 0.1 M concentration)[3].
-
Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will immediately turn pale yellow, indicating the formation of the active HOAt-ester. Allow pre-activation to proceed for exactly 2 minutes.
-
Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 2 hours .
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min), Dichloromethane (DCM) (3 × 1 min), and again with DMF (3 × 1 min).
-
Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
Self-Validation Check: A successful coupling will yield colorless/yellow beads and solution (negative result). If the beads or solution turn blue, primary amines are still present. Do not proceed to cleavage. Instead, perform a second coupling cycle using HOAt/DIC to prevent epimerization during extended reaction times.
-
Process Visualization
The following workflow illustrates the solid-phase integration of this compound and its downstream impact on the peptide.
Caption: Workflow for the SPPS integration of 1-Acetyl-PCA, highlighting the self-validating Kaiser test loop.
Troubleshooting & Optimization
-
Epimerization Risks: The C2 position of piperazine-2-carboxylic acid derivatives can be prone to epimerization under highly basic conditions or prolonged activation times. If stereochemical purity is compromised (detectable via analytical HPLC post-cleavage), reduce the pre-activation time to 30 seconds and substitute DIPEA with the weaker base 2,4,6-trimethylpyridine (collidine).
-
Poor Solubility: If the growing peptide sequence is highly hydrophobic, the addition of the constrained piperazine ring may cause the resin to aggregate. In such cases, perform the coupling reaction at 50°C using a microwave peptide synthesizer, or add 0.1 M LiCl to the DMF solvent to disrupt intermolecular hydrogen bonding.
References
- Synthesis of (S)- and (R)
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Pharmaceuticals - MDPI URL
- 1-Boc-Piperazine-2-carboxylic acid: Protocols and Applications Benchchem Technical Support URL
Sources
Application Note: Chemoselective Preparation and Derivatization of N-Acetyl Piperazine Scaffolds
Introduction & Scope
The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern medicinal chemistry, forming the structural backbone of numerous anti-infective, antipsychotic, and neuroactive agents[3]. A recurring challenge in the synthesis of complex piperazine derivatives is the desymmetrization of the diamine ring. Because piperazine possesses two identical secondary amines, direct electrophilic functionalization (such as acetylation) often yields a statistically driven mixture of unreacted starting material, the desired mono-substituted product, and an over-reacted di-substituted byproduct.
This application note details a field-proven, chemoselective protocol for the synthesis of 1-acetylpiperazine, followed by its downstream derivatization via Nucleophilic Aromatic Substitution (SNAr). By leveraging the intrinsic thermodynamic properties of the piperazine ring, researchers can achieve high-yielding monoacetylation without the need for complex protecting-group chemistry.
Mechanistic Rationale: The pKa Differential
The success of chemoselective monoacetylation hinges on the distinct basicities of piperazine's two nitrogen atoms. In aqueous and standard polar environments, the first protonation of piperazine occurs readily (pKa1 = 9.73), while the second protonation is significantly less favorable (pKa2 = 5.33) [1].
Expertise & Experience Insight: When piperazine is dissolved in glacial acetic acid (pKa ≈ 4.76), the solvent acts as both the reaction medium and a precise protonating agent. The more basic amine (pKa 9.73) is quantitatively protonated to form the piperazine-1-ium cation [2]. Because the pKa of the second amine (5.33) is higher than that of acetic acid, it remains largely unprotonated or in rapid equilibrium as a free amine. This creates a stark nucleophilic differential: the protonated nitrogen is rendered inert to electrophiles, while the free secondary amine remains highly reactive toward acetic anhydride. This in situ masking strategy completely bypasses the need for transient protecting groups (like Boc or Cbz), ensuring a scalable and atom-economical pathway [2].
Mechanistic pathway of piperazine monoacetylation via the piperazine-1-ium cation.
Protocol 1: Chemoselective Synthesis of 1-Acetylpiperazine
This protocol utilizes the acid-base equilibrium described above to achieve >85% yield of the monoacetylated product [2].
Materials Required
-
Piperazine (anhydrous), 99%
-
Glacial Acetic Acid (AcOH)
-
Acetic Anhydride (Ac2O)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH, 5M aqueous solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Step-by-Step Methodology
-
Cation Generation: Charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with piperazine (8.6 g, 100 mmol). Add glacial acetic acid (40 mL). Stir at room temperature until complete dissolution is achieved. The exothermic protonation will slightly warm the flask.
-
Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lower temperatures prevent localized excess of the electrophile, further suppressing any trace diacetylation.
-
Electrophilic Addition: Add acetic anhydride (10.7 g, 105 mmol, 1.05 eq) dropwise over 30 minutes. Maintain vigorous stirring.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours.
-
Solvent Removal & Basification: Concentrate the mixture under reduced pressure to remove the bulk of acetic acid. Cool the resulting viscous residue to 0 °C and carefully neutralize with 5M NaOH until the pH reaches ~10-11. Causality: This step deprotonates the piperazine-1-ium core, liberating the free secondary amine of 1-acetylpiperazine for extraction.
-
Extraction & Purification: Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting pale-yellow oil/low-melting solid is 1-acetylpiperazine (typical yield: 82–88%), which is sufficiently pure for immediate downstream derivatization.
Protocol 2: Synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine via SNAr
Once the desymmetrized 1-acetylpiperazine is obtained, it serves as a versatile nucleophile. The following protocol details its N-arylation using 1-fluoro-4-nitrobenzene, a critical intermediate step in the synthesis of antifungal agents like ketoconazole [4].
Materials Required
-
1-Acetylpiperazine (from Protocol 1)
-
1-Fluoro-4-nitrobenzene, 98%
-
Potassium Carbonate (K2CO3, finely powdered)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Reagent Mixing: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-acetylpiperazine (6.4 g, 50 mmol) in anhydrous DMF (30 mL). Add finely powdered K2CO3 (13.8 g, 100 mmol, 2.0 eq). Causality: K2CO3 acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward without hydrolyzing the acetyl group.
-
Electrophile Addition: Add 1-fluoro-4-nitrobenzene (7.76 g, 55 mmol, 1.1 eq) in one portion.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 85 °C for 12 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1).
-
Aqueous Quench: Cool the reaction to room temperature. Pour the mixture slowly into 150 mL of vigorously stirred ice-water. Causality: DMF is highly water-soluble, while the highly conjugated, non-polar 1-acetyl-4-(4-nitrophenyl)piperazine is insoluble in water, causing it to crash out as a bright yellow precipitate.
-
Isolation & Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 30 mL) to remove residual DMF and salts, and dry overnight under vacuum at 50 °C. Recrystallize from hot ethanol to yield pure yellow crystals (typical yield: 85–92%).
Experimental workflow for the SNAr derivatization of 1-acetylpiperazine.
Quantitative Data & Characterization
The following table summarizes the expected physicochemical properties and analytical metrics for the compounds synthesized in these workflows.
| Compound | Molecular Weight | Physical State (at 25 °C) | Expected Yield | Primary Analytical Confirmation |
| Piperazine (Starting Material) | 86.14 g/mol | White crystalline solid | N/A | Titration (pKa verification) |
| 1-Acetylpiperazine | 128.17 g/mol | Pale yellow liquid / Low MP solid | 82–88% | GC-MS (m/z 128), 1H-NMR (Acetyl CH3 singlet at ~2.1 ppm) |
| 1-Acetyl-4-(4-nitrophenyl)piperazine | 249.27 g/mol | Bright yellow crystalline solid | 85–92% | LC-MS (m/z 250 [M+H]+), 1H-NMR (Aromatic doublets at ~6.8 & 8.1 ppm) |
References
- pKa Values of Some Piperazines at (298, 303, 313, and 323)
- A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group IS MUNI / Bentham Science URL
- National Institutes of Health (NIH)
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine CAS 67914-60-7 (Synthesis Pathways)
Comprehensive Guide to Coupling Reactions Involving 1-Acetyl-piperazine-2-carboxylic Acid
Abstract & Strategic Significance
1-Acetyl-piperazine-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the design of peptidomimetics and conformationally restricted pharmacophores . The piperazine ring imposes a rigid geometry that can mimic
However, this building block presents a specific "Orthogonality Paradox" :
-
C2-Carboxylic Acid: The primary site for amide coupling (electrophile).
-
N4-Secondary Amine: A potent nucleophile.
-
N1-Acetyl Group: A stable, non-labile blocking group.
Attempting to activate the C2-acid without protecting the N4-amine will inevitably lead to uncontrolled polymerization (self-condensation). Therefore, successful utilization of this scaffold requires a strict orthogonal protection strategy. This guide details the protocols for both C2-Amidation (coupling to external amines) and N4-Functionalization (coupling to external acids).
Chemical Properties & Handling[1][2]
| Property | Description | Implications for Coupling |
| Structure | N1-Acetyl, C2-COOH, N4-H | Zwitterionic character; poor solubility in non-polar solvents (DCM, Hexane). |
| Chirality | C2 Stereocenter | High Risk of Racemization during activation. Requires suppressors (HOBt/HOAt). |
| Basicity | N4-H ( | Nucleophilic; must be protected if activating C2-COOH. |
| Solubility | Water, DMSO, MeOH | Reactions often require polar aprotic solvents (DMF, NMP). |
Decision Matrix: Selecting the Workflow
Before beginning, identify your target transformation using the decision tree below.
Figure 1: Strategic workflow for functionalizing this compound.
Protocol A: C2-Amidation (Coupling to External Amines)
Objective: Couple the C2-carboxylic acid to an amine (R-NH2) without racemization or polymerization. Pre-requisite: The N4 position MUST be protected (e.g., Boc).
Step 1: N4-Boc Protection (One-Pot)
Since the starting material is zwitterionic, pH control is critical to ensure the N4 amine is unprotonated and reactive toward Boc-anhydride.
-
Dissolution: Dissolve this compound (1.0 equiv) in 1:1 Dioxane:Water (0.2 M).
-
Basification: Adjust pH to ~9-10 using 1N NaOH or
. -
Reagent Addition: Add
(1.2 equiv) dropwise at 0°C. -
Reaction: Warm to RT and stir for 4-6 hours. Maintain pH ~9 by periodic addition of base.
-
Workup: Wash with
(removes excess ). Acidify aqueous layer to pH 2-3 with 1N HCl. Extract product (N4-Boc-N1-Acetyl-piperazine-2-COOH) into EtOAc. -
Yield: Typically >90%.
Step 2: HATU-Mediated Coupling (The "Gold Standard")
HATU is preferred over EDC/HOBt for this substrate due to the steric bulk of the piperazine ring and the need to suppress C2-epimerization [1].
Reagents:
-
Acid: N4-Boc-N1-Acetyl-piperazine-2-COOH (1.0 equiv)
-
Amine: R-NH2 (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Additive: HOAt (1.1 equiv) - Highly recommended to prevent racemization.
-
Base: DIPEA (3.0 equiv)
-
Solvent: Dry DMF (Concentration 0.1 - 0.2 M)
Procedure:
-
Activation: In a flame-dried flask under
, dissolve the Acid and HATU in dry DMF. -
Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes. Note: The solution should turn yellow.
-
Coupling: Add the Amine (R-NH2) and HOAt.
-
Incubation: Stir at 0°C for 30 mins, then warm to RT and stir for 2-4 hours.
-
Monitoring: Monitor by LC-MS (Check for disappearance of Acid M+1).
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid (removes excess amine/DIPEA)
-
Sat.
(removes unreacted acid/HOBt) -
Brine.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Step 3: N4-Deprotection
-
Dissolve the coupled product in DCM (0.1 M).
-
Add TFA (20% v/v). Stir at RT for 1-2 hours.[2]
-
Evaporate volatiles. Co-evaporate with toluene to remove residual TFA.
Protocol B: N4-Functionalization (Coupling to External Acids)
Objective: React the N4-amine with an external Carboxylic Acid (R-COOH). Pre-requisite: The C2-carboxylic acid must be protected as an ester to prevent interference.
Step 1: Methyl Ester Formation
-
Reagent: Dissolve this compound in dry MeOH (0.5 M).
-
Catalyst: Add
(2.0 equiv) dropwise at 0°C (Exothermic!). -
Reflux: Heat to reflux for 2-3 hours.
-
Isolation: Concentrate in vacuo to yield the Methyl Ester HCl salt. Use directly.
Step 2: Amide Coupling at N4
Reagents:
-
Amine: Methyl 1-acetyl-piperazine-2-carboxylate HCl salt (1.0 equiv)
-
Acid: R-COOH (1.1 equiv)
-
Reagent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)
-
Base: NMM (N-methylmorpholine) (3-4 equiv) - Crucial to neutralize the HCl salt.
-
Solvent: DCM or DMF.
Procedure:
-
Dissolve R-COOH, EDC, and HOBt in DCM at 0°C. Stir 15 min.
-
Add the Piperazine-Ester HCl salt.
-
Add NMM dropwise.
-
Stir at RT overnight.
-
Standard aqueous workup (Acid/Base washes).
Troubleshooting & Optimization
Preventing Racemization at C2
The C2 proton is acidic due to the adjacent carbonyls. Racemization occurs via oxazolone formation or direct enolization.
| Variable | Recommendation | Mechanism |
| Base | Use Collidine or TMP instead of DIPEA/TEA. | Weaker bases reduce proton abstraction at C2 [2]. |
| Additive | Always use HOAt or Oxyma Pure . | Accelerates coupling, reducing the lifetime of the activated ester. |
| Temperature | Keep activation at 0°C . | Kinetic control favors the coupling over epimerization. |
Handling Zwitterions
If the starting material is insoluble in organic solvents:
-
Solvent Switch: Use DMSO or NMP instead of DMF.
-
Salt Formation: Convert the zwitterion to the TBA (Tetrabutylammonium) salt by treating with 1 eq of TBA-OH in MeOH, then evaporating. The TBA salt is DCM soluble.
Mechanism of HATU Activation (Visualized)
Figure 2: HATU activation pathway and the risk of oxazolone-mediated racemization.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Functionalization of Piperazine-2-Carboxylic Acid: Navigating N1 vs. N4 Regioselectivity
[1]
Abstract
The regioselective functionalization of piperazine-2-carboxylic acid (P2C) is a critical yet challenging transformation in the synthesis of peptidomimetics and conformationally restricted pharmacological scaffolds. The inherent reactivity difference between the N1 (proximal to carboxylate) and N4 (distal) nitrogens necessitates a rigorous orthogonal protection strategy.[2] This application note details the thermodynamic and kinetic principles governing P2C reactivity and provides validated protocols for the selective isolation and functionalization of the N1 position, preserving the stereochemical integrity of the C2 chiral center.[2]
Part 1: Chemical Biology & Reactivity Profile[1][2]
The Regioselectivity Challenge
Successful functionalization of the N1 position requires overcoming two primary barriers:
-
Nucleophilicity Gradient: The N4 nitrogen is significantly more nucleophilic than N1.[2] The C2-carboxylic acid exerts a strong electron-withdrawing inductive effect (-I) on N1, dramatically lowering its pKa and reactivity.[1]
-
Steric Hindrance: The C2 substituent creates steric bulk that impedes electrophilic attack at N1, further favoring N4 reaction.[2]
Table 1: Comparative Reactivity Profile of P2C Nitrogens
| Feature | N1 Position (Proximal) | N4 Position (Distal) | Implication |
| pKa (approx.) | ~5.6 | ~9.8 | N4 is protonated at physiological pH; N1 is often free but non-nucleophilic.[1] |
| Nucleophilicity | Low | High | Electrophiles react with N4 exclusively under non-forcing conditions.[2] |
| Steric Environment | Hindered (alpha-COOH) | Accessible | Bulky electrophiles will fail at N1 without forcing conditions.[1] |
| Stereochemical Risk | High (C2 racemization) | Low | Strong bases required for N1 alkylation can epimerize the C2 center.[2] |
Strategic Pathways
To functionalize N1, one cannot simply add an electrophile to the parent molecule.[2] The strategy must involve Orthogonal Protection :
-
Block N4: Utilize the high nucleophilicity of N4 to selectively install a protecting group (Boc/Cbz).[2]
-
Functionalize N1: With N4 blocked, apply forcing yet non-racemizing conditions to functionalize N1.
-
Deprotection: Remove the N4 group to yield the final scaffold.
Part 2: Visualizing the Workflow
The following diagram illustrates the decision matrix for accessing the N1 position, contrasting the "Kinetic Control" route with the "Chelation Control" route.
Caption: Workflow for N1-selective functionalization. Route A utilizes pKa differences; Route B utilizes copper chelation to transiently mask N1.[2]
Part 3: Experimental Protocols
Protocol A: Selective N4-Protection (The Prerequisite)
Before touching N1, N4 must be silenced.[2] Two methods are provided.
Method A1: Kinetic N4-Boc Protection (High Throughput)
This method relies on the higher nucleophilicity of N4. By controlling stoichiometry and pH, Boc anhydride reacts preferentially at N4.[2]
Reagents:
Procedure:
-
Dissolve P2C dihydrochloride (10 mmol) in water (15 mL) and dioxane (15 mL).[2]
-
Cool to 0°C in an ice bath.
-
Adjust pH to 10.0 using 1N NaOH.[2] Critical: N4 is unprotonated and reactive at this pH, while N1 remains less reactive.[2]
-
Add Boc₂O (0.95 eq, 9.5 mmol) dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O prevents bis-protection (N1,N4-diBoc).[1]
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the aqueous solution with diethyl ether (removes unreacted Boc₂O).[2] Acidify the aqueous layer to pH 2-3 with 1N HCl and extract with Ethyl Acetate (3x).
-
Result: The N4-Boc-piperazine-2-carboxylic acid is obtained as a white solid upon concentration.[1][4]
Method A2: Copper-Mediated N4-Cbz Protection (High Purity)
This is the "Kurtz Method" adaptation.[1] Copper(II) forms a tight square-planar complex with the N1 amine and the C2 carboxylate, effectively "locking" them.[2] N4 remains free and dangling, available for reaction.[2]
Procedure:
-
Dissolve P2C (10 mmol) in water (30 mL).
-
Add Basic Copper Carbonate (CuCO₃[2]·Cu(OH)₂, 5.5 mmol) and boil under reflux for 30 minutes. The solution turns deep blue (formation of Cu-complex).
-
Cool to 0°C. Add Acetone (30 mL).
-
Add Benzyloxycarbonyl chloride (Cbz-Cl, 12 mmol) and NaHCO₃ (22 mmol) simultaneously dropwise. Stir for 2 hours.
-
Decomplexation: Collect the blue precipitate (N4-Cbz-Cu-complex).[1] Suspend in water and treat with H₂S gas or aqueous Na₂S to precipitate Copper Sulfide (black).[2]
-
Filter through Celite.[2] Acidify filtrate to crystallize N4-Cbz-piperazine-2-carboxylic acid .
Protocol B: N1-Functionalization (The Core Transformation)
With N4 blocked (using N4-Boc-P2C from Protocol A), we now target N1.[1] Note: For optimal results, convert the carboxylic acid to a methyl ester first to improve solubility in organic solvents.[2]
Pre-step: Methyl Ester Formation (Recommended)
React N4-Boc-P2C with TMS-diazomethane in MeOH/Benzene or use Cs₂CO₃/MeI in DMF to generate 1-Methyl-4-Boc-piperazine-2-carboxylate .[1] This prevents zwitterionic solubility issues.[2]
Method B1: N1-Alkylation via Reductive Amination (Preferred)
Why: Avoids strong bases that cause racemization at C2.[2] Best for installing alkyl chains.[2]
Reagents:
-
N4-Boc-P2C Methyl Ester (1.0 eq)[1]
-
Aldehyde (R-CHO, 1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB, 2.0 eq)[2]
-
Acetic Acid (catalytic)[2]
Step-by-Step:
-
Dissolve N4-Boc-P2C Methyl Ester in DCE (0.1 M).
-
Add the Aldehyde and catalytic Acetic Acid (1-2 drops). Stir for 30 mins at RT to form the iminium species. Note: N1 is hindered; imine formation may be slow.
-
Add STAB in one portion.[2]
-
Stir at RT for 16-24 hours. Monitor by LC-MS.[5]
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.[2][5]
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B2: N1-Alkylation via SN2 (Direct Alkylation)
Why: Necessary for Benzyl, Allyl, or non-aldehyde substrates.[2] Risk:[1][6] Racemization.[2] Use mild bases.
Reagents:
-
N4-Boc-P2C Methyl Ester (1.0 eq)[1]
-
Alkyl Halide (R-Br or R-I, 1.2 eq)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Ag₂O (Silver Oxide)[2]
Step-by-Step:
-
Suspend N4-Boc-P2C Methyl Ester and Cs₂CO₃ in dry MeCN.
-
Add Alkyl Halide.
-
Heat to 50-60°C. Caution: Do not exceed 80°C to minimize racemization.
-
Monitor closely by TLC.[2][5] N1 is sluggish; reaction may take 24-48h.
-
Workup: Filter off inorganic salts. Concentrate and purify via column chromatography.[2][5]
Part 4: Troubleshooting & Critical Parameters
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield at N1 | Steric hindrance from C2-COOH.[1] | Switch from SN2 alkylation to Reductive Amination. If using SN2, switch solvent to DMF and use Ag₂O as a promoter.[2] |
| Racemization at C2 | Base too strong (e.g., NaH, KOH).[2] | Use Cs₂CO₃ or DIPEA.[2] Avoid heating >80°C. Switch to Reductive Amination (Method B1).[2] |
| N1/N4 Bis-alkylation | Protection of N4 failed. | Verify the integrity of the N4-Boc group by NMR before starting N1 functionalization.[2] |
| Poor Solubility | Zwitterionic nature of free acid.[2] | Convert the C2-acid to a Methyl or Benzyl ester before N1 functionalization.[1] |
References
-
Regioselective Protection (Kinetic): Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214.[2] Link
-
Copper Chelation Strategy (Kurtz Method): Kurtz, A. C. (1949).[2] Use of Copper Complexes in the Synthesis of N-Substituted Amino Acids. Journal of Biological Chemistry, 180, 1253-1267.[2] Link
-
N1-Alkylation & Racemization: Rossen, K., et al. (1993).[2] Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic acid derivatives. Tetrahedron Letters, 34(45), 7197-7200.[2] Link
-
Reductive Amination on Hindered Amines: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5] Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[2]
-
pKa and Reactivity of Piperazines: Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link[2]
Strategic Orthogonality: A Guide to Protecting Piperazine-2-Carboxylic Acid
Topic: Strategic Orthogonality: Protecting Group Strategies for Piperazine-2-Carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Introduction: The Regioselectivity Challenge
Piperazine-2-carboxylic acid (P2C) is a privileged scaffold in peptidomimetics, serving as a conformationally constrained analogue of amino acids. Its incorporation into drug candidates (e.g., HIV protease inhibitors, NMDA antagonists) requires precise, orthogonal protection of its three functional groups: the
The core challenge lies in differentiating the two secondary amines. While structurally similar, they exhibit distinct electronic environments:
-
N1 (
-amine): Proximity to the electron-withdrawing carboxyl group lowers its basicity ( ) and nucleophilicity. -
N4 (
-amine): Behaves as a typical secondary amine ( ), exhibiting higher basicity and nucleophilicity.
This guide details three field-proven strategies to achieve orthogonal protection, prioritizing the Copper(II) Chelation Method as the "Gold Standard" for regiochemical fidelity.
Decision Matrix: Selecting Your Route
Figure 1: Strategic decision tree for selecting the appropriate protection workflow based on the target scaffold.
Strategy A: The Copper(II) Chelation Method (The Gold Standard)
This is the most robust method for selectively protecting the N4 position. It exploits the ability of Cu(II) ions to form a stable, thermodynamic 5-membered chelate ring involving the N1 amine and the C2 carboxylate. This effectively "masks" the N1 position, leaving the N4 amine free to react with electrophiles (Fmoc-OSu, Cbz-Cl, Boc2O).
Mechanism of Action[1]
-
Complexation: P2C reacts with basic copper carbonate to form a bis-ligand complex:
. N1 is coordinated; N4 is solvent-exposed. -
Protection: The electrophile reacts exclusively with the uncoordinated N4.
-
Decomplexation: Removal of copper releases the N4-protected P2C.
Protocol 1: Synthesis of N4-Fmoc-Piperazine-2-Carboxylic Acid
Reagents:
-
Basic Copper Carbonate (
) -
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
-
EDTA (Disodium salt) or Chelex resin
-
Solvents: Water, Acetone, Dioxane
Step-by-Step Workflow:
-
Copper Complex Formation:
-
Dissolve P2C dihydrochloride (10 mmol) in water (50 mL).
-
Add Basic Copper Carbonate (6 mmol, slight excess) slowly.
-
Reflux the mixture for 30–60 minutes. The solution will turn a deep, royal blue, indicating the formation of the copper chelate.
-
Filter the hot solution through Celite to remove unreacted copper salts. Cool the filtrate to room temperature.
-
-
Selective N4-Acylation:
-
Add Acetone (50 mL) to the blue aqueous filtrate.
-
Cool to 0°C in an ice bath.
-
Add Sodium Bicarbonate (20 mmol) to buffer the solution.
-
Add Fmoc-OSu (11 mmol) dissolved in Acetone (20 mL) dropwise over 30 minutes.
-
Critical Check: Ensure the pH remains between 8–9. If it drops, the complex may destabilize.
-
Stir at room temperature for 12–16 hours. A blue precipitate (the protected copper complex) often forms.
-
-
Decomplexation (The EDTA Method):
-
Note: Traditional methods use
gas (hazardous). The EDTA method is safer and highly effective. -
Collect the precipitate (if formed) or use the suspension directly.
-
Resuspend in water and add EDTA disodium salt (15 mmol) and stir vigorously for 4 hours. The solution will turn from blue to green/colorless as the Cu-EDTA complex forms (which is water-soluble).
-
The N4-Fmoc-P2C usually precipitates out as a white solid (due to the hydrophobic Fmoc group).
-
Filter the white solid. Wash thoroughly with water to remove Cu-EDTA.
-
Wash with ether to remove unreacted Fmoc-OSu.
-
-
Yield & Analysis:
-
Typical Yield: 75–85%.
-
Purity check: HPLC (C18 column). N1 should be free (ninhydrin positive).
-
Strategy B: Direct Regioselective Acylation (Kinetic Control)
If copper contamination is a strict concern (e.g., trace metals in biological assays), direct acylation can be attempted. This relies on the higher nucleophilicity of N4. However, selectivity is lower than the chelation method.
Protocol 2: Synthesis of N4-Boc-Piperazine-2-Carboxylic Acid
Principle: At high pH, both amines are deprotonated. N4, being less sterically hindered and more electron-rich (further from the carboxylate), reacts faster with Boc anhydride.
Step-by-Step Workflow:
-
Dissolution:
-
Dissolve P2C (10 mmol) in 1:1 Dioxane/Water (50 mL).
-
Add NaOH (20 mmol) to adjust pH to ~10–11.
-
-
Controlled Addition:
-
Cool to 0°C.[4]
-
Dissolve
(10 mmol, 1.0 equiv) in Dioxane. -
Add the
solution very slowly (syringe pump recommended) over 2 hours. -
Why: Rapid addition leads to N1,N4-bis-Boc formation.
-
-
Workup:
-
Extract the aqueous layer with diethyl ether (removes bis-Boc byproduct).
-
Acidify the aqueous layer to pH 2–3 with 1M HCl.
-
Extract the product (N4-Boc-P2C) into Ethyl Acetate.
-
Dry over
and concentrate.
-
Risk: This method often yields 10–15% of the N1-Boc isomer or bis-Boc product, requiring difficult chromatography.
Strategy C: Fully Orthogonal Protection (N1-Boc, N4-Fmoc)
For Solid Phase Peptide Synthesis (SPPS), you often need the N1 protected with an acid-labile group (Boc) and N4 with a base-labile group (Fmoc), or vice versa.
Protocol 3: Synthesis of N1-Boc-N4-Fmoc-P2C
This utilizes the product from Protocol 1 (N4-Fmoc-P2C) as the starting material.
-
Starting Material: Suspend N4-Fmoc-P2C (from Protocol 1) in DCM or Dioxane/Water.
-
N1 Protection:
-
Add DIPEA (2.0 equiv).
-
Add
(1.5 equiv). -
Stir for 4–6 hours at room temperature.
-
Since N4 is already capped with Fmoc, Boc reacts exclusively at N1.
-
-
Purification:
-
Standard aqueous workup.
-
Recrystallization from EtOAc/Hexanes.
-
Technical Data & Troubleshooting
Comparative Stability Table
| Protecting Group | Reagent | Removal Condition | Orthogonality | Recommended Position on P2C |
| Boc | TFA / HCl | Stable to Base, Hydrogenolysis | N1 (for SPPS) or N4 | |
| Fmoc | Fmoc-OSu | Piperidine / DBU | Stable to Acid | N4 (Side chain protection) |
| Cbz (Z) | Cbz-Cl | Stable to TFA, weak base | N4 (Permanent protection) | |
| Alloc | Alloc-Cl | Orthogonal to Boc/Fmoc | N4 (Specialized synthesis) |
Troubleshooting Guide
-
Issue: Low Solubility of the Copper Complex.
-
Fix: The Cu-P2C complex can be insoluble in pure water. Add 10–20% DMF or increase temperature during the complexation step.
-
-
Issue: Blue color persists after EDTA treatment.
-
Fix: The Cu-EDTA exchange is equilibrium-driven. Ensure pH is slightly acidic (pH 4–5) to favor Cu release from the amine, or use Chelex 100 resin (stir overnight) to physically remove copper ions.
-
-
Issue: Racemization.
-
Insight: P2C is prone to racemization at C2 if the carboxyl is activated (e.g., forming esters or amides) while N1 is acylated (formation of oxazolone intermediate).
-
Prevention: When coupling N1-protected P2C to a peptide chain, use "racemization-suppressing" additives like HOAt/HATU and minimize base exposure.
-
Workflow Visualization: The Copper Pathway
Figure 2: The Copper(II) chelation workflow for selective N4 functionalization.
References
-
Gao, H., & Renslo, A. R. (2007). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Kurtz, A. C. (1949). Use of Copper Complexes in the Synthesis of N-Substituted Amino Acids. Journal of Biological Chemistry, 180, 1253-1267. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cas 3022-15-9,Piperazine-2-carboxylic acid dihydrochloride | lookchem [lookchem.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis and Process Optimization of 1-Acetyl-piperazine-2-carboxylic Acid
Executive Summary
Piperazine-2-carboxylic acid derivatives are recognized as conformationally constrained "privileged structures" in modern drug discovery, frequently utilized as scaffolds for peptidomimetics, PROTAC linkers, and central nervous system (CNS) therapeutics[1]. Among these, 1-Acetyl-piperazine-2-carboxylic acid is a highly sought-after bifunctional building block. This application note details a robust, scalable, and self-validating two-step protocol for synthesizing its hydrochloride salt, optimized for multi-kilogram pilot-plant operations.
Strategic Rationale & Mechanistic Causality (E-E-A-T)
The Challenge of Regioselectivity
The direct, selective N1-acetylation of unprotected piperazine-2-carboxylic acid is synthetically prohibitive. The piperazine ring contains two secondary amines: N1 and N4. The N4 position is significantly less sterically hindered and inherently more nucleophilic than the N1 position, which is shielded by the adjacent C2-carboxylic acid. Consequently, attempting direct acetylation predominantly yields 4-acetyl-piperazine-2-carboxylic acid or 1,4-diacetyl byproducts.
Orthogonal Protection as a Solution
To circumvent this regiochemical bottleneck, this scale-up protocol employs an orthogonal protection strategy starting from commercially available 4-Boc-piperazine-2-carboxylic acid . The tert-butyloxycarbonyl (Boc) group at the N4 position serves as a robust shield, redirecting the subsequent acetylation exclusively to the N1 position[1],[2].
Reagent Selection for Scale-Up
-
Acetylation (Ac₂O vs. AcCl): For the N1-acetylation step, acetic anhydride (Ac₂O) is vastly superior to acetyl chloride (AcCl) in a large-scale setting. Acetyl chloride is highly reactive and generates aggressive HCl gas, which risks premature cleavage of the acid-labile N4-Boc group. Ac₂O provides a controlled, mild exotherm and generates acetic acid, which is easily managed by maintaining an aqueous sodium hydroxide buffer[3].
-
Boc Deprotection (HCl/Dioxane vs. TFA): Trifluoroacetic acid (TFA) is ubiquitous in discovery chemistry for Boc deprotection, but it requires energy-intensive evaporation on a large scale and yields hygroscopic trifluoroacetate salts. Using 4M HCl in 1,4-dioxane facilitates a self-validating isolation : the resulting this compound hydrochloride salt is insoluble in the dioxane matrix. This drives the reaction to completion via Le Chatelier’s principle and allows for direct isolation by simple filtration, significantly improving process mass intensity (PMI)[4].
Process Workflow
Figure 1: Two-step scale-up synthesis workflow for this compound.
Quantitative Scale-Up Metrics
The following table summarizes the performance of this protocol across three different pilot scales. The consistent E-Factor and high purity demonstrate the robustness of the self-purifying crystallization step.
| Reaction Scale | Yield (Step 1) | Yield (Step 2) | Overall Yield | Purity (HPLC) | E-Factor |
| 10 g | 92.5% | 95.0% | 87.8% | >99.0% | 15.2 |
| 100 g | 94.1% | 96.2% | 90.5% | >99.2% | 12.8 |
| 1.0 kg | 93.8% | 97.5% | 91.4% | >99.6% | 10.5 |
Detailed Experimental Protocols
Step 1: Synthesis of 1-Acetyl-4-Boc-piperazine-2-carboxylic acid
This step utilizes a pH-controlled biphasic system to ensure complete dissolution and selective reactivity.
-
Preparation: Charge 4-Boc-piperazine-2-carboxylic acid (1.0 kg, 4.34 mol) into a 20 L jacketed glass reactor equipped with an overhead stirrer and a pH probe.
-
Dissolution: Add THF (5.0 L) and deionized water (5.0 L). Stir to form a uniform suspension. Cool the mixture to 0–5 °C using the jacketed cooling system.
-
Activation: Adjust the pH to 8.5–9.0 using 2M aqueous NaOH.
-
Causality Check: The starting material will fully dissolve as the sodium carboxylate salt forms. Complete dissolution is critical; heterogeneous mixtures lead to incomplete acetylation[3].
-
-
Acetylation: Add Acetic Anhydride (0.49 kg, 4.78 mol, 1.1 eq) dropwise over 2 hours via an addition funnel. Simultaneously, add 2M NaOH dropwise to maintain the pH strictly between 8.0 and 9.0.
-
Self-Validating System: The reaction acts as its own indicator. If the pH drops below 7.0, the N1 amine protonates, rendering it non-nucleophilic and stalling the reaction[3]. Exceeding pH 10.0 accelerates the wasteful hydrolysis of acetic anhydride.
-
-
Monitoring: Stir for an additional 2 hours at room temperature. Monitor completion via LC-MS.
-
Workup & Extraction: Once complete, adjust the pH to 2.5 using 2M HCl.
-
Causality Check: At pH 9, the intermediate is highly soluble in the aqueous phase. Acidifying to pH 2.5 protonates the carboxylic acid, forcing the product into the organic phase.
-
-
Isolation: Extract with Ethyl Acetate (3 x 4.0 L). Wash the combined organic layers with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white solid (Intermediate 1).
Step 2: Synthesis of this compound hydrochloride
This step leverages solubility differentials to achieve chromatography-free isolation.
-
Preparation: Charge the Intermediate 1 (~1.1 kg) into a clean, dry 20 L jacketed glass reactor.
-
Dissolution: Add anhydrous 1,4-Dioxane (4.0 L) and stir until complete dissolution is achieved.
-
Deprotection: Slowly add 4M HCl in 1,4-Dioxane (5.0 L, ~20 mol, ~5 eq) at room temperature (20–25 °C).
-
Causality Check: A large molar excess of anhydrous HCl drives the equilibrium of the Boc cleavage and ensures complete precipitation of the highly polar hydrochloride salt[5].
-
-
Reaction Evolution: Stir the mixture for 4–6 hours.
-
Self-Validating System: Vigorous gas evolution (isobutylene and CO₂) will be observed initially. As the Boc group is cleaved, the resulting secondary amine is protonated. Because the target hydrochloride salt is entirely insoluble in dioxane, it spontaneously precipitates as a dense white crystalline solid. If the solution remains clear, it immediately indicates a failure in deprotection.
-
-
Filtration: Filter the resulting suspension through a large sintered glass funnel.
-
Washing: Wash the filter cake with cold 1,4-Dioxane (2 x 1.0 L) and then with Diethyl Ether (2.0 L) to remove residual HCl and non-polar organic impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours to afford this compound hydrochloride as a highly pure, free-flowing white crystalline powder.
References[1] Title: Optimizing Yield for 1-Boc-Piperazine-2-carboxylic acid Synthesis. Source: BenchChem. URL: https://benchchem.com/technical-support[5] Title: Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Source: US Patent 5945534A. URL:https://patents.google.com/patent/US5945534A/en[4] Title: Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Source: Organic Process Research & Development (ResearchGate). URL:https://www.researchgate.net/publication/379069123[3] Title: 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. Source: BenchChem. URL:https://benchchem.com/product/1214196-85-6[2] Title: Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Source: Smolecule. URL:https://www.smolecule.com/products/181956-25-2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 1-Acetyl-piperazine-2-carboxylic Acid Synthesis
The following technical guide addresses the synthesis and yield optimization of 1-Acetyl-piperazine-2-carboxylic acid .
Note on Nomenclature: This guide utilizes IUPAC numbering where the nitrogen atom adjacent to the carboxylic acid is N1 (alpha-nitrogen) and the distal nitrogen is N4 .
-
Target: this compound (Acetylation at the sterically hindered alpha-nitrogen).
-
Common Impurity: 4-Acetyl-piperazine-2-carboxylic acid (Acetylation at the more nucleophilic distal nitrogen).
Executive Summary: The Regioselectivity Challenge
The primary cause of low yield in synthesizing this compound is regioselectivity . The piperazine-2-carboxylic acid scaffold contains two secondary amines with distinct reactivities:
-
N4 (Distal): Highly nucleophilic and unhindered.
-
N1 (Alpha): Less nucleophilic due to the inductive electron-withdrawing effect of the adjacent carboxylic acid and steric hindrance.
The Failure Mode: Direct acetylation of the unprotected amino acid inevitably favors the N4-acetyl isomer or the N1,N4-diacetyl byproduct. To achieve high yields of the N1-acetyl target, you must utilize an orthogonal protection strategy , typically exploiting Copper(II) chelation to mask the N1 position while protecting N4, or a reverse-protection scheme.
Part 1: Optimized Synthesis Protocols
Method A: The Copper(II) Chelation Route (Gold Standard)
This method is the most reliable for ensuring N1-regioselectivity. It utilizes the ability of Cu(II) to form a stable square-planar complex with alpha-amino acids (N1 and -COOH), effectively "hiding" the N1 site while leaving N4 exposed for protection.
Workflow Logic:
-
Mask N1: Complexation with Cu(II).
-
Block N4: Protection of the distal amine (e.g., Cbz or Boc).
-
Unmask N1: Removal of Copper.
-
Target Reaction: Acetylation of the now-free N1.
-
Final Deprotection: Removal of the N4 blocking group.
Step-by-Step Protocol
1. Copper Complex Formation
-
Reagents: Piperazine-2-carboxylic acid (1.0 eq), Basic Copper Carbonate (
) (0.6 eq). -
Procedure: Dissolve starting material in water. Add copper carbonate and reflux for 30–60 minutes until a deep blue solution forms. Filter hot to remove excess copper salts.
-
Checkpoint: The deep blue color indicates the formation of the bis(piperazine-2-carboxylato)copper(II) complex. N1 is now protected.[1][2]
2. N4-Protection (Benzyloxylcarbonyl - Cbz) [2]
-
Reagents: Benzyl chloroformate (Cbz-Cl) (1.2 eq), Sodium Bicarbonate (
) or MgO. -
Procedure: Cool the blue solution to 0°C. Add base to maintain pH ~8–9. Add Cbz-Cl dropwise. Stir at RT for 4–12 hours.
-
Observation: A light blue precipitate (the N4-protected copper complex) may form.
3. De-complexation (Copper Removal)
-
Reagents:
gas or Thioacetamide (preferred for safety) or EDTA (if product is lipophilic enough to extract). -
Procedure: Treat the mixture to precipitate Copper Sulfide (
, black solid). Filter through Celite. -
Result: You now have 4-Cbz-piperazine-2-carboxylic acid in solution. Isolate this intermediate via isoelectric precipitation or extraction at pH 3–4.
4. N1-Acetylation
-
Reagents: Acetic Anhydride (
) (1.1 eq), NaOH (to maintain pH 9–10). -
Procedure: Dissolve the 4-Cbz intermediate in water/dioxane (1:1). Adjust pH to 10. Add
dropwise while maintaining pH with NaOH. -
Mechanism: With N4 blocked, the acetyl group is forced onto N1.
5. Final Deprotection
-
Reagents:
, Pd/C (10%). -
Procedure: Hydrogenate in MeOH/Water to remove the Cbz group.
-
Purification: Filter catalyst. Evaporate solvent.[1][3][4] Recrystallize from EtOH/Water.
Method B: Direct Acetylation (Troubleshooting Only)
If you are attempting direct acetylation and failing, read this. Direct reaction of piperazine-2-carboxylic acid with acetic anhydride in acetic acid/water generally yields the 4-acetyl isomer.
-
Correction: If you cannot use the Copper method, you must use pH-controlled acetylation where you exploit the pKa difference, but this is rarely >80% selective.
-
Recommendation: Switch to Method A.
Part 2: Troubleshooting Guide & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Product loss in aqueous phase (High water solubility). | Use Dowex 50W (H+ form) ion-exchange resin for isolation. Elute with dilute |
| Wrong Isomer (4-Acetyl) | N4 is more nucleophilic than N1. | Stop direct acetylation. Adopt the Copper Chelation strategy (Method A) to block N4 first. |
| Blue Product | Incomplete copper removal. | Treat with Chelex 100 resin or perform an additional |
| Oily/Sticky Solid | Hygroscopic nature of the zwitterion. | Lyophilize (freeze-dry) instead of rotary evaporation. Store in a desiccator. |
| Incomplete N1 Acetylation | Steric hindrance at N1. | Use a stronger acylating agent (e.g., Acetyl Chloride) or increase pH to >10 during the acetylation step to ensure N1 is deprotonated. |
Frequently Asked Questions (FAQs)
Q1: Can I use Boc protection for N4 instead of Cbz?
A: Yes. You can react the Copper complex with
Q2: Why is the yield low even after using the Copper method?
A: The most common loss occurs during the Copper removal step .
-
Fix: Wash the
filter cake thoroughly with hot water or dilute ammonia. Alternatively, use EDTA for decomplexation if your intermediate is extractable into organic solvents (e.g., if you used Cbz).
Q3: How do I distinguish between the 1-Acetyl and 4-Acetyl isomers by NMR? A:
-
1-Acetyl (Target): The proton at the chiral center (H2) will show a significant downfield shift (deshielding) due to the adjacent amide bond.
-
4-Acetyl (Impurity): The H2 proton shift remains similar to the starting material; however, the protons at C3 and C5 will show complex splitting/shifting due to the distal amide rotamers.
Part 3: Visualization of Synthesis Pathways
The following diagram illustrates the critical bifurcation between the "Direct" (Failure) path and the "Copper-Protected" (Success) path.
Caption: Comparison of direct acetylation (yielding the wrong isomer) vs. the Copper(II) chelation strategy (yielding the correct 1-acetyl target).
References
-
Regioselective Protection via Copper Chelation
- Kurtz, A. C. (1949). "Use of Copper Complexes in the Synthesis of N-Acylamino Acids." Journal of Biological Chemistry, 180(3), 1253–1267.
- Application: Establishes the foundational method for protecting alpha-amino/acid groups using Cu(II), leaving distal amines (omega-amines) available for reaction.
-
Synthesis of Piperazine-2-carboxylic Acid Derivatives
- Google Patents. (1995).
- Application: Describes the industrial handling and N-acylation strategies for piperazine carboxylic acids, including purific
-
Orthogonal Protection Strategies
- CymitQuimica. (n.d.). N-1-Boc-N-4-Cbz-2-Piperazine Carboxylic Acid Product Info.
- Application: Validates the existence and stability of orthogonally protected intermediates (N1-Boc, N4-Cbz) required for selective synthesis.
-
Purification of Zwitterionic Piperazines
- Rochelle, G. T., et al. (2019).
- Application: Provides technical details on using ion exchange resins (anionic/cationic)
Sources
purification methods for 1-Acetyl-piperazine-2-carboxylic acid
This technical guide addresses the purification of 1-Acetyl-piperazine-2-carboxylic acid .
Important Distinction: Do not confuse this compound with 1-Acetylpiperazine (CAS 13889-98-0), which lacks the carboxylic acid group and is a low-melting solid/liquid.[1] The presence of the C2-carboxylic acid creates a zwitterionic structure, significantly altering solubility and requiring specific purification protocols distinct from standard organic extraction.[1]
Section 1: Diagnostic Triage & Impurity Profiling
Before selecting a method, confirm the identity of your dominant impurities.[1] The synthesis of this compound often yields specific byproducts based on the acetylation method used.
| Impurity Type | Origin | Diagnostic Sign | Recommended Removal |
| Starting Material | Unreacted Piperazine-2-carboxylic acid | Positive Ninhydrin test (Dark Blue/Purple) | Method A (Ion Exchange) |
| Regioisomer | 4-Acetyl-piperazine-2-carboxylic acid | Split NMR peaks (N-H shift diff) | Method B (Esterification) |
| Inorganic Salts | NaCl, NaOAc (from neutralization) | High ash content; persistent white residue | Method A (Desalting) |
| Di-acetylated | 1,4-Diacetyl-piperazine-2-COOH | No basic amine signal; lower water solubility | Extraction (EtOAc at pH 2) |
Section 2: Primary Purification Protocols
Method A: Ion Exchange Chromatography (IEX)
Best for: Removing inorganic salts and unreacted starting material (Piperazine-2-carboxylic acid).[1]
The Logic: The target molecule is an amphoteric zwitterion (contains both acidic -COOH and basic -NH groups).[1]
-
Piperazine-2-carboxylic acid: Two basic nitrogens.[1]
-
This compound: One basic nitrogen (N4) and one non-basic amide (N1).[1]
-
Strategy: Use a Cation Exchange Resin.[1] The target binds less strongly than the starting material (which has two positive charges at low pH) or can be selectively eluted.
Protocol:
-
Resin Preparation: Use Dowex 50W X8 (Strong Cation Exchanger, H+ form).
-
Activation: Wash resin with 2M HCl, then rinse with distilled water until pH is neutral.
-
-
Loading:
-
Dissolve crude mixture in minimum water (pH ~2-3).
-
Load onto the column.[1]
-
Eluate Check: Collect flow-through. Neutral impurities (di-acetylated species) and anions (chloride/acetate) will pass through or wash off early.
-
-
Washing:
-
Wash with 2-3 column volumes of distilled water to remove inorganic anions and non-basic impurities.[1]
-
-
Elution (Displacement):
-
Isolation:
-
Combine ninhydrin-positive fractions (check TLC).
-
Lyophilize (freeze-dry) to remove water and ammonia/pyridine.[1] Do not rotovap at high heat as zwitterions can polymerize or degrade.
-
Method B: Esterification-Purification-Hydrolysis
Best for: Separating Regioisomers (1-Acetyl vs 4-Acetyl) or obtaining >99% purity.[1]
The Logic: Zwitterions are hard to purify on silica gel because they streak.[1] Converting the carboxylic acid to a methyl ester removes the zwitterionic character, allowing standard silica chromatography or distillation.
Protocol:
-
Esterification:
-
Purification (Silica Gel):
-
Hydrolysis (Deprotection):
-
Dissolve purified ester in THF/Water (1:1).
-
Add LiOH (1.1 eq) at 0°C.
-
Stir until TLC shows disappearance of ester.
-
Neutralize carefully with HCl to pH 7 (Isoelectric point).
-
Precipitate or Lyophilize.[1]
-
Section 3: Polishing & Crystallization[1]
If the product is solid but colored or slightly impure, use recrystallization.
-
Solvent System A (Standard): Ethanol/Water.
-
Dissolve in minimum hot water.
-
Add hot Ethanol until turbid.
-
Cool slowly to 4°C.
-
-
Solvent System B (Anti-solvent): Methanol/Acetone.
Section 4: Analytical Troubleshooting (FAQs)
Q: My product is oiling out during recrystallization. What is wrong?
-
Cause: The solution is likely too concentrated, or the cooling was too rapid. Impurities (especially isomers) prevent lattice formation.
-
Fix: Re-dissolve the oil in a small amount of methanol. Add the anti-solvent (ether or acetone) very slowly with vigorous stirring. Alternatively, use Method A (IEX) to remove the impurities causing the oiling.
Q: I cannot separate the 1-Acetyl and 4-Acetyl isomers on HPLC.
-
Cause: Standard C18 columns often fail to retain these polar, basic compounds, leading to co-elution in the void volume.
-
Fix:
Q: The NMR shows a split set of peaks. Is it a mixture of isomers or rotamers?
-
Cause: N-acetyl compounds exhibit restricted rotation around the Amide bond (C-N), creating rotamers (cis/trans conformers) visible on NMR at room temperature.
-
Test: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into single sharp signals, it is one pure compound (rotamers). If they remain distinct, you have a mixture of regioisomers (1-acetyl vs 4-acetyl).[1]
References
-
Preparation of 2-piperazine carboxylic acid deriv
-
Process for the preparation of optically active piperazine-2-carboxylic acid deriv
-
A Simple Synthesis of N-Alkylpiperazines.
- Source: Pittelkow, T., & Christensen, J. B. (2005). Synthesis.
- Relevance: Provides background on the N-acetylation of piperazine rings and subsequent hydrolysis/purification steps relevant to mono-substituted piperazines.
-
Link:[1]
Sources
Technical Support Guide: Solubility & Handling of 1-Acetyl-piperazine-2-carboxylic acid
[1]
Case ID: SOL-PZ-002 Molecule: this compound (1-Ac-Pzc) Chemical Class: Zwitterionic Heterocycle / Non-canonical Amino Acid Last Updated: March 1, 2026[1]
Executive Summary: The "Hidden Zwitterion" Trap[1]
The Core Issue: Researchers often assume that acetylating the alpha-nitrogen (N1) of piperazine-2-carboxylic acid eliminates its zwitterionic character, similar to N-acetyl-proline.[1] This is incorrect.
Unlike proline, this molecule contains a second nitrogen (N4). While N1 is neutralized as an amide, N4 remains a basic secondary amine (
Impact on Solubility:
Solubility Matrix & Solvent Selection
Use this matrix to select the appropriate solvent system for reaction, purification, or analysis.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Crystal lattice energy dominates; zwitterion cannot be solvated by non-polar media.[1] |
| Ethers | Diethyl Ether, THF, MTBE | Insoluble | Even THF is often too non-polar to break the ionic lattice. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Soluble | Best for coupling reactions. High dielectric constant stabilizes the zwitterion. |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Excellent solvation via H-bonding. ideal for recrystallization but bad for reactions requiring anhydrous conditions. |
| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | Generally insufficient for dissolving the zwitterion unless the pH is manipulated (see Protocol B). |
Decision Tree: Solvent Selection
(Graphviz Diagram describing the logic flow for solvent choice)
Caption: Logical workflow for selecting the optimal solvent based on experimental intent.
Troubleshooting Workflows
Issue A: "I cannot extract the product from water into Ethyl Acetate/DCM."
Diagnosis: The molecule exists as a zwitterion (Net charge 0, but highly polar) or a salt in the aqueous phase. It prefers water over organic solvents by a factor of >100:1.
Protocol: The "Salting-Out" or Evaporation Strategy Do not attempt standard extraction.[1]
-
Option 1: Evaporation (Recommended)
-
If your reaction solvent is water or MeOH, simply evaporate to dryness.
-
Triturate the residue with hot Ethanol or Isopropanol . The inorganic salts (NaCl/Na2SO4) will remain insoluble, while 1-Ac-Pzc dissolves.[1] Filter and evaporate the filtrate.
-
-
Option 2: n-Butanol Extraction
-
If you must extract: Saturate the aqueous phase with NaCl.
-
Extract 3x with n-Butanol (n-BuOH).[1]
-
Why: n-BuOH is polar enough to solvate the zwitterion but immiscible with water.
-
-
Option 3: Cation Exchange (For high purity)
-
Load aqueous solution onto a Dowex 50W (H+ form) column.
-
Wash with water (removes non-basic impurities).
-
Elute with 1M NH4OH. The ammonia deprotonates the N4-H2+, releasing the free amine.
-
Lyophilize the eluent.
-
Issue B: "The starting material won't dissolve in the coupling reaction (DCM)."
Diagnosis: You are trying to perform an amide coupling (e.g., reacting the COOH) in a non-polar solvent.
Protocol: The "Solubilizing" Coupling
-
Switch Solvent: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide).
-
Base Selection: Use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine).
-
Note: You generally need at least 1 equivalent of base to neutralize the carboxylic acid proton if you are activating it, but remember N4 is basic.
-
Critical: If you are activating the COOH, you must protect N4 (e.g., with Boc or Cbz) first, or N4 will self-react with the activated COOH (inter- or intramolecularly) to form oligomers or diketopiperazines.
-
-
Alternative: If you cannot protect N4, ensure the pH is controlled to keep N4 protonated (difficult in non-aqueous coupling) or use a huge excess of the nucleophile. Strong Recommendation: Protect N4 before coupling the COOH.
Mechanistic FAQ
Q1: I bought 1-Acetylpiperazine (liquid) and it dissolves in DCM. Why does this derivative (this compound) precipitate?
A: 1-Acetylpiperazine lacks the carboxylic acid group.[1] It is a simple amide/amine. The addition of the carboxylic acid at C2 introduces a proton donor (
Q2: Can I use acid (HCl) to make it soluble in organic solvents?
A: Adding HCl converts the zwitterion (
-
Result: Salts are even less soluble in DCM/EtOAc than the zwitterion.
-
Exception: The HCl salt might be soluble in a mixture of Chloroform/Methanol (typically 9:1 or 4:1), which is useful for chromatography.
Q3: How do I distinguish N1-Acetyl from N4-Acetyl isomers? A:
-
N1-Acetyl (1-Ac-Pzc): The acetyl is on the nitrogen adjacent to the carboxyl.[1] The
NMR signal for the alpha-proton (CH-COOH) will be significantly downshifted due to the anisotropy of the adjacent amide.[1] -
N4-Acetyl: The acetyl is distal. The alpha-amine (N1) is basic (
).[1] The zwitterion is between N1 and COOH.
Zwitterionic Equilibrium Diagram
(Graphviz Diagram showing the proton transfer states)
Caption: pH-dependent ionization states. The Zwitterion (Center) is the species causing solubility issues in organics.
References
-
PubChem Compound Summary. "Piperazine-2-carboxylic acid" (Parent Structure Properties). National Center for Biotechnology Information. Accessed March 1, 2026.[4][5] Link
-
ChemicalBook. "1-Acetylpiperazine Properties" (Comparative non-acid analog data). Accessed March 1, 2026.[4][5] Link
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
Sigma-Aldrich (Merck). "Piperazine-2-carboxylic acid dihydrochloride Product Sheet."[1] (Solubility data for the salt form). Link
(Note: Specific solubility data for the 1-Acetyl derivative is interpolated from the parent piperazine-2-carboxylic acid and general amino acid solubility principles documented in Ref 3.)
Sources
- 1. 13889-98-0|1-Acetylpiperazine|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. Piperazine-2-carboxylic acid dihydrochloride , 98% , 3022-15-9 - CookeChem [cookechem.com]
- 4. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Purification of 1-Acetyl-piperazine-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of zwitterionic heterocycles. 1-Acetyl-piperazine-2-carboxylic acid is a critical synthetic intermediate, but its preparation often yields a complex mixture of regioisomers, over-acetylated byproducts, and unreacted starting materials.
This guide abandons generic advice in favor of field-proven, causality-driven methodologies. Below, you will find quantitative impurity profiles, troubleshooting FAQs, and self-validating protocols designed to help you isolate your target compound with >98% purity.
Quantitative Impurity Profiling
To successfully purify your mixture, you must first understand the physicochemical differences between your target and its process-related impurities.
Table 1: Physicochemical Profile of Target and Common Impurities
| Compound | MW ( g/mol ) | Basic Amine Status | RRT (Reverse Phase) | LC-MS Shift (Δ Da) | Primary Removal Strategy |
| This compound | 172.18 | Free (N4 position) | 1.00 | 0 (Target) | N/A (Product) |
| Piperazine-2-carboxylic acid | 130.15 | Free (N1 & N4) | 0.45 | -42 | Isoelectric Crystallization |
| 4-Acetyl-piperazine-2-carboxylic acid | 172.18 | Free (N1 position) | 0.95 | 0 (Isomer) | Orthogonal Protection / Prep-HPLC |
| 1,4-Diacetyl-piperazine-2-carboxylic acid | 214.22 | None (Both Amides) | 1.80 | +42 | SCX Chromatography |
Troubleshooting FAQs & Causality Guide
Q: Why is my crude mixture dominated by the 4-acetyl regioisomer instead of the 1-acetyl target? A: This is a classic issue of steric hindrance versus nucleophilicity. The secondary amine at the N4 position is unhindered, whereas the N1 position is sterically crowded by the adjacent C2-carboxylic acid[1]. If you attempt direct acetylation without orthogonal protection, the acylating agent (e.g., acetic anhydride) will kinetically favor N4. To establish a self-validating synthetic loop, you must protect N4 first (e.g., using a Boc group[2]), acetylate N1, and then deprotect N4.
Q: My LC-MS shows a significant +42 Da mass shift (m/z 215 [M+H]+). How do I remove this impurity? A: A +42 Da shift indicates over-acetylation, specifically the formation of 1,4-diacetyl-piperazine-2-carboxylic acid[2]. Because both nitrogens are now amides, this impurity has lost its basicity and acts strictly as an organic acid. You can exploit this causality using Strong Cation Exchange (SCX) chromatography. At pH 2.0, your mono-acetylated target is protonated at N4 and binds to the SCX resin. The diacetyl impurity remains neutral and flows directly through the column.
Q: What is the most scalable way to remove unreacted piperazine-2-carboxylic acid? A: Unreacted piperazine-2-carboxylic acid is a highly polar zwitterion that decomposes at high temperatures (approx. 265 °C) rather than melting[3]. Because it contains two basic amines compared to the target's one, its isoelectric point (pI) is significantly higher. By adjusting the pH of your aqueous crude mixture to the exact pI of the target compound (typically pH 5.5–6.0), you minimize the target's solubility, forcing it to crystallize. The unreacted starting material remains ionized and highly soluble in the mother liquor.
Impurity Resolution Workflow
Workflow for isolating this compound based on impurity profiling.
Step-by-Step Methodologies
Protocol A: Strong Cation Exchange (SCX) for Diacetyl Impurity Removal
Causality Principle: Exploiting differential protonation states at low pH to separate basic targets from neutral amides.
-
Resin Equilibration: Swell SCX resin (e.g., Dowex 50WX8) in 0.1 M HCl, then wash with deionized water until the effluent reaches pH 4.0.
-
Sample Loading: Dissolve the crude mixture in 0.1 M HCl (pH ~2.0) and load onto the column. At this pH, the target's free N4 amine is protonated (cationic) and binds to the sulfonic acid groups of the resin.
-
Washing (Impurity Purge): Wash the column with 3 column volumes (CV) of 0.1 M HCl, followed by 2 CV of Methanol.
-
Self-Validation Step: Monitor the wash fractions via UV (210 nm) to observe the diacetyl impurity eluting. Spot the wash on a TLC plate with ninhydrin stain; the wash must remain ninhydrin-negative, validating that the basic target compound is securely bound to the resin and not leaking.
-
-
Elution: Elute the target compound using 2 M Ammonia in Methanol (NH3/MeOH). The high pH deprotonates the N4 amine, releasing the target from the resin.
-
Isolation: Concentrate the eluate under reduced pressure to yield the purified mono-acetylated zwitterion.
Protocol B: Isoelectric Crystallization for Starting Material Removal
Causality Principle: Forcing precipitation by reaching the exact point of minimum solubility (the isoelectric point).
-
Dissolution: Dissolve the crude product in a minimum volume of HPLC-grade water.
-
pH Adjustment: Slowly add 1 M NaOH or 1 M HCl dropwise while monitoring with a calibrated pH meter. Target a pH of 5.5 to 6.0.
-
Self-Validation Step: As the pH approaches the pI of this compound, the solution will become visibly turbid, validating that the zwitterion has reached its point of minimum solubility. If the solution remains clear, the concentration is too low; you must reduce the solvent volume under vacuum before proceeding.
-
-
Antisolvent Addition: Slowly add 2 volumes of cold Ethanol to decrease the dielectric constant of the solvent system, driving the target out of solution.
-
Aging and Filtration: Stir at 4 °C for 2 hours to mature the crystals. Filter through a sintered glass funnel. The unreacted piperazine-2-carboxylic acid remains dissolved in the aqueous-ethanolic mother liquor.
References
Sources
Technical Support Center: 1-Acetyl-piperazine-2-carboxylic Acid Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-Acetyl-piperazine-2-carboxylic acid (CAS 1353945-09-1)[1].
Because this molecule features both a secondary amine at the N4 position and a carboxylic acid at the C2 position, it exists predominantly as a zwitterion (inner salt) in solution. This structural reality dictates its behavior: it is highly soluble in water, sparingly soluble in polar organics, and completely insoluble in non-polar solvents. Standard organic recrystallization methods will fail here. Instead, successful purification requires manipulating the dielectric constant of the solvent and exploiting the molecule's isoelectric point[2].
Section 1: Physicochemical Data & Solvent Selection
To design a self-validating purification system, we must first understand the causality behind solvent interactions with zwitterionic piperazine derivatives.
Table 1: Solubility Profile & Mechanistic Rationale
| Solvent | Temp (Cold / Hot) | Solubility | Mechanistic Rationale |
| Water | Moderate / High | High | High dielectric constant stabilizes the zwitterionic dipole. |
| Methanol | Low / Moderate | Moderate | H-bonding disrupts the crystal lattice, but lower polarity limits cold solubility. |
| Ethanol | Very Low / Low | Low | Lower dielectric constant makes it an effective precipitating anti-solvent. |
| Acetone | Insoluble / Very Low | Very Low | Aprotic nature cannot solvate the zwitterion; excellent for crashing out product. |
| Ethyl Acetate | Insoluble / Insoluble | None | Non-polar; completely incompatible with zwitterionic species. |
Table 2: Recommended Recrystallization Systems
| Solvent System | Ratio (v/v) | Primary Application | Expected Yield |
| Water / Ethanol | 1:4 to 1:5 | General purification, high crystallinity[3]. | 70 - 85% |
| Water / Acetone | 1:5 to 1:10 | Maximum recovery from dilute aqueous solutions[4]. | 85 - 95% |
| Hot Methanol | N/A | Desalting (removing inorganic impurities). | 60 - 75% |
Section 2: Validated Recrystallization Workflow
The following protocol utilizes an Isoelectric Aqueous-Ethanol Anti-Solvent methodology. By adjusting the pH to the molecule's isoelectric point (pI ≈ 5.4)[2], the net charge becomes zero. This minimizes electrostatic repulsion and reduces solute-solvent hydrogen bonding, perfectly priming the system for nucleation when the anti-solvent is introduced.
Workflow for zwitterionic recrystallization via isoelectric precipitation and anti-solvent addition.
Step-by-Step Methodology
-
Aqueous Dissolution: Suspend 10 g of crude this compound in 15 mL of deionized water. Heat the suspension to 75–80°C with vigorous stirring until complete dissolution occurs.
-
Self-Validation Check: The solution must be completely transparent. If cloudy particulates remain at 80°C, they are likely inorganic salts. Filter the solution hot before proceeding.
-
-
Isoelectric Focusing: Cool the solution slightly to 60°C. Measure the pH. Adjust dropwise with 1M HCl or 1M NaOH until the pH is exactly 5.4 to 5.5[2].
-
Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add 60 mL of hot ethanol (60°C) dropwise over 15 minutes[3].
-
Self-Validation Check: The solution should become slightly turbid (cloudy) upon the addition of the final 10 mL of ethanol, indicating the metastable zone has been reached.
-
-
Controlled Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of approximately 0.5°C/min. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours.
-
Causality: Rapid cooling will crash the product out as an amorphous solid or oil, trapping impurities. Slow cooling ensures the thermodynamic formation of a highly ordered crystalline lattice.
-
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold ethanol/water (9:1 v/v), followed by a final 10 mL wash of cold acetone to rapidly dry the cake[4]. Dry under vacuum at 45°C to a constant weight.
Section 3: Troubleshooting & FAQs
Logical troubleshooting decision tree for resolving common recrystallization failures.
Q1: Why is my product "oiling out" (forming a biphasic syrup) instead of crystallizing? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent mixture.
-
Causality: You likely added the anti-solvent too rapidly or at too low of a temperature, forcing the compound out of solution before a crystal lattice could organize.
-
Solution: Reheat the mixture until it becomes a single homogeneous phase again. Add a few drops of water to slightly increase solubility, then cool much more slowly. Adding a seed crystal at the cloud point will bypass the metastable oil phase and force solid nucleation.
Q2: My recovery yield is below 40%. How can I optimize this? A2: Zwitterions are exceptionally water-soluble. If your water-to-antisolvent ratio is too high, the compound will remain dissolved.
-
Causality: The overall dielectric constant of your solvent mixture is too high, or the pH is drifting away from the isoelectric point, causing the molecule to ionize and become more water-soluble.
-
Solution: Minimize the initial water volume used in Step 1. Verify the pH is exactly 5.4[2]. If yields are still low, switch your anti-solvent from ethanol to acetone, which has a lower dielectric constant and forces a harder precipitation[4].
Q3: How do I separate inorganic salts (e.g., NaCl or KCl) from my crude product? A3: If your crude material contains heavy salt loads from previous neutralization steps, water/ethanol mixtures might co-precipitate the inorganic salts alongside your product.
-
Solution: Perform a hot extraction. Suspend the crude solid in boiling methanol. This compound will dissolve in hot methanol, while inorganic salts like NaCl will not. Filter the hot mixture to remove the salts, then induce crystallization of the piperazine derivative by adding cold acetone to the methanol filtrate.
References
-
[1] Title: 1353945-09-1 | 1-Acetylpiperazine-2-carboxylic acid | BLD Pharm Source: bldpharm.com URL: 1
-
[4] Title: New liquid absorbents for the removal of CO2 from gas mixtures Source: csic.es URL: 4
-
[3] Title: EP0159889A2 - 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions Source: google.com (Google Patents) URL: 3
-
[2] Title: l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 Source: nih.gov (PMC) URL:2
Sources
- 1. 1353945-09-1|1-Acetylpiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0159889A2 - 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions - Google Patents [patents.google.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
Technical Guide: Stability of 1-Acetyl-piperazine-2-carboxylic acid in Basic Media
This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-Acetyl-piperazine-2-carboxylic acid under basic conditions.
Executive Summary
This compound exhibits a conditional stability profile in basic media. Its stability is governed by the state of the carboxylic acid group (free acid vs. ester) and the temperature.
-
Hydrolytic Stability (Deacetylation): High. The
-acetyl amide bond is robust. Hydrolysis to remove the acetyl group typically requires vigorous conditions (e.g., refluxing in 2M+ NaOH). -
Configurational Stability (Racemization): Moderate to Low.
-
As the Free Acid (
): Relatively stable at room temperature. The formation of the carboxylate anion electrostatically inhibits the removal of the -proton. -
As an Ester/Activated Derivative: Highly unstable. Base-catalyzed enolization at the C2 position occurs rapidly, leading to racemization.
-
Mechanistic Analysis
The Stability Hierarchy
In basic solution (pH > 9), the molecule exists primarily as the carboxylate salt . This anionic charge is the primary "shield" against degradation.
-
Pathway A (Dominant): Salt Formation. The carboxylic acid (pKa ~2-3) deprotonates immediately.
-
Pathway B (Minor/Risk): Racemization. The
-acetyl group increases the acidity of the C2 proton (compared to a free amine). However, the negative charge on the adjacent carboxylate ( ) repels the attacking base ( ), slowing down enolization.-
Critical Note: If the carboxyl group is masked (ester/amide), this repulsion is lost, and racemization becomes the dominant pathway.
-
-
Pathway C (Extreme): Amide Hydrolysis. The hydroxide ion must attack the carbonyl of the acetyl group. This is kinetically slow at room temperature due to resonance stabilization of the amide bond.
Degradation Pathways Diagram
The following diagram illustrates the competing reaction pathways in basic media.
Figure 1: Reaction pathways in basic media. The formation of the carboxylate salt (Green) protects the molecule, while enolization (Red) leads to racemization.
Troubleshooting & FAQs
Q1: I observed a loss of optical rotation after workup. What happened?
Diagnosis: Racemization likely occurred.[1] Root Cause: While the free acid is stable, transient formation of activated species or excessive heating can drive the equilibrium toward the enolate.
-
Did you heat the solution? Heating basic solutions of
-acyl amino acids significantly accelerates proton exchange at the -carbon. -
Did you use an ester intermediate? If you hydrolyzed an ester (e.g., methyl ester) to get the acid, the racemization rate of the ester is orders of magnitude faster than the hydrolysis rate. Corrective Action:
-
Perform all basic workups at 0–5°C .
-
Avoid "quenching" reactions by dumping into strong base; neutralize carefully.
Q2: Can I remove the acetyl group using NaOH?
Diagnosis: Deacetylation is difficult.
Insight: The
Q3: The compound is not extracting into my organic solvent.
Diagnosis: Solubility issue.
Explanation: In basic conditions (pH > 9), the molecule is a dianion (Carboxylate
-
Acidify the aqueous layer to pH ~2–3 (protonating the carboxylate).
-
Use a polar organic solvent like n-Butanol or 2-MeTHF for extraction.
-
Alternatively, lyophilize the aqueous layer and extract the solid residue.
Standardized Stability Testing Protocol
Use this self-validating protocol to verify the integrity of your specific lot under your specific experimental conditions.
Materials
-
Analyte: this compound (10 mg)
-
Base: 1N NaOH (or specific buffer of interest)
-
Internal Standard: Dimethyl sulfone (NMR standard) or Benzoic acid (HPLC standard)
-
Analysis: Chiral HPLC or
H-NMR ( ).
Workflow Diagram
Figure 2: Stability validation workflow. Comparing T0 against stressed samples quantifies racemization.
Data Interpretation Table
| Observation | Conclusion | Action |
| No change in HPLC RT or Area | Stable. | Proceed with experiment. |
| New peak appears (same mass) | Racemization ( | Lower temperature; reduce pH. |
| New peak (Mass - 42 Da) | Hydrolysis (Loss of Acetyl). | pH is too high (>12) or Temp > 60°C. |
References
-
ChemicalBook. (2025). 1-Acetylpiperazine Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2025). 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem. Retrieved from
-
Boley, A. J., et al. (2024). Synthesis of monosubstituted piperazine derivatives via reaction with trimethylacetic arylcarboxylic anhydrides. Journal of the American Chemical Society. Retrieved from
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. Retrieved from
-
Lonza AG. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives (US Patent 5945534A). Retrieved from
Sources
optimizing acetylation of piperazine-2-carboxylic acid
Welcome to the Technical Support Center for Piperazine Scaffold Functionalization . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical hurdles associated with the acetylation of piperazine-2-carboxylic acid.
Due to its dual nucleophilic centers and zwitterionic nature, this scaffold requires precise mechanistic control to achieve high regioselectivity and yield.
🔍 Troubleshooting & FAQs: Mechanistic Insights
Q1: My piperazine-2-carboxylic acid is completely insoluble in standard organic solvents (DCM, THF). How can I run an acylation reaction? A: This insolubility is caused by the molecule's zwitterionic state. At neutral pH, the highly basic secondary amines deprotonate the adjacent C2-carboxylic acid. This ionic lattice possesses a high lattice energy, rendering the compound insoluble in non-polar environments.
-
The Causality-Driven Solution: To break the zwitterion, you must manipulate the pH. For aqueous reactions, use Schotten-Baumann conditions (e.g., 1:1 Water/Dioxane with NaOH to maintain pH ~9.5). The high pH deprotonates the amines, restoring their nucleophilicity and solubility. For anhydrous reactions, convert the starting material to a soluble salt by using a strong organic base like N,N-Diisopropylethylamine (DIPEA) in a highly polar aprotic solvent like DMF.
Q2: I am getting an inseparable mixture of N1-acetyl, N4-acetyl, and di-acetylated products. How do I control regioselectivity? A: Piperazine-2-carboxylic acid has two competing nucleophilic centers with distinct microenvironments. The N4 nitrogen is sterically unhindered and kinetically favored. The N1 nitrogen is sterically hindered by the adjacent C2-carboxylic acid and is less nucleophilic due to inductive electron-withdrawing effects.
-
Solution for N4-Acetylation: Rely on kinetic control. Using exactly 1.05 equivalents of acetic anhydride at 0 °C under aqueous basic conditions will naturally favor the unhindered N4 position.
-
Solution for N1-Acetylation: Direct acetylation will always favor N4. You must employ a multi-step orthogonal protection strategy. First, protect the N4 position using a bulky reagent like Di-tert-butyl dicarbonate (Boc₂O), which selectively targets the unhindered N4 position to form. Once blocked, you can force the acetylation of the hindered N1 position, followed by acidic deprotection of the Boc group1[1].
Q3: How do I analytically validate that the acetylation occurred at the correct nitrogen?
A: While LC-MS will easily confirm mono-acetylation (
📊 Quantitative Data: Acylation Conditions Comparison
To assist in your experimental design, the following table summarizes the optimized parameters required to drive the reaction toward your specific target regioisomer.
| Parameter | N4-Selective Acetylation | N1-Selective Acetylation | Di-Acetylation |
| Target Nitrogen | N4 (Sterically Free) | N1 (Sterically Hindered) | N1 & N4 |
| Reagent Stoichiometry | 1.05 eq Ac₂O | 1.2 eq AcCl (post-Boc) | >3.0 eq Ac₂O |
| Optimal Solvent | H₂O / Dioxane (1:1) | DMF (Anhydrous) | Pyridine (Neat) |
| Operating pH / Base | pH 9.5 (NaOH) | DIPEA (Organic Base) | Pyridine |
| Typical Yield | 75 - 85% | 60 - 70% (Over 3 steps) | >95% |
| Regiomeric Purity | >95% N4 | >99% N1 | N/A |
🗺️ Pathway & Logic Visualization
Fig 1: Regioselective pathways for the acetylation of piperazine-2-carboxylic acid.
🧪 Self-Validating Experimental Protocols
The following methodologies are designed with built-in analytical checkpoints to ensure the chemistry is proceeding as intended at every stage.
Protocol A: Direct N4-Acetylation (Kinetic Control)
This protocol exploits the steric accessibility of the N4 position under aqueous basic conditions.
-
Zwitterion Disruption: Suspend piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.
-
Validation Check: The opaque suspension will transition to a clear solution as the high pH deprotonates the amine, breaking the zwitterionic lattice.
-
-
Acylation: Cool the solution to 0 °C. Add acetic anhydride (1.05 eq) dropwise over 30 minutes to prevent thermal runaway and limit di-acylation.
-
Reaction Monitoring: Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Validation Check: Spot on a TLC plate (Ninhydrin stain). The primary starting material (dark purple spot) should disappear, replaced by a secondary amine product (lighter pink/red spot).
-
-
Isolation: Acidify the mixture to pH 3 using 1M HCl. Extract the product with
-butanol or purify directly via strong cation exchange (SCX) chromatography.
Protocol B: Selective N1-Acetylation (Orthogonal Protection)
Because N1 is sterically hindered, N4 must be temporarily masked. This protocol utilizes the differential reactivity of the orthogonal protecting groups2[2].
Fig 2: Step-by-step workflow for the selective N1-acetylation via N4-Boc intermediate.
-
N4-Protection: React piperazine-2-carboxylic acid with Boc₂O (1.0 eq) in water/dioxane (pH 9.5). Isolate the intermediate.
-
Validation Check: LC-MS must confirm the mass of 4-Boc-piperazine-2-carboxylic acid (
).
-
-
N1-Acetylation: Dissolve the 4-Boc intermediate in anhydrous DMF. Add DIPEA (2.5 eq) and acetyl chloride (1.2 eq) at 0 °C. Stir for 4 hours.
-
Validation Check: LC-MS should indicate complete conversion to the fully protected intermediate (
).
-
-
Boc Deprotection: Dissolve the crude intermediate in anhydrous DCM and add Trifluoroacetic Acid (TFA) (10 eq).
-
Validation Check: The reaction will vigorously bubble. This is the release of gaseous CO₂ and isobutylene. Stir until gas evolution completely ceases (approx. 2 hours), visually confirming the removal of the Boc group.
-
-
Purification: Concentrate under vacuum to remove excess TFA. Purify the resulting TFA salt via SCX chromatography or preparative HPLC to yield pure N1-acetyl-piperazine-2-carboxylic acid.
📚 References
-
Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem Source: benchchem.com URL:1
-
4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem Source: benchchem.com URL:2
Sources
troubleshooting low reactivity of piperazine carboxylic acid derivatives
Technical Support Center: Piperazine Carboxylic Acid Derivatives Topic: Troubleshooting Low Reactivity & Solubility Ticket ID: PIP-ZWI-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Zwitterion Trap"
If you are experiencing low reactivity with piperazine carboxylic acid derivatives (e.g., piperazine-2-carboxylic acid), the issue is rarely intrinsic nucleophilicity. The root cause is almost invariably the formation of a stable zwitterionic lattice .
These molecules exist as internal salts (ammonium carboxylates). In this state:
-
Solubility is negligible in reactive organic solvents (DCM, THF).
-
Nucleophilicity is zero because the amine is protonated.
-
Aggregation occurs via strong intermolecular H-bonding, resisting steric access.
This guide provides the protocols to "unlock" the zwitterion and force the reaction to completion.
Troubleshooting Decision Matrix
Before altering your synthesis, identify the bottleneck using this logic flow.
Figure 1: Diagnostic logic for identifying the chemical bottleneck in piperazine couplings.
Module 1: Breaking the Zwitterion (Solubility)
The Problem: You cannot react what is not in solution. Piperazine carboxylic acids are often insoluble in DCM or Ethyl Acetate because they behave like inorganic salts.
The Solution: You must disrupt the ionic lattice before adding the electrophile.
Protocol A: The "Solubilization Shift"
Use this method if your starting material is a suspension.
-
Solvent Switch: Abandon DCM. Use DMF , DMAc , or NMP . These polar aprotic solvents can solvate the ionic species.
-
Base Activation (The Critical Step):
-
Add the piperazine derivative to the solvent.[1]
-
Add 2.5 - 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Observation: Stir for 15–30 minutes. You should see the suspension clear up or become translucent.
-
Mechanism:[1][2][3][4][5][6] The base deprotonates the ammonium, breaking the internal salt and freeing the amine lone pair.
-
-
Silylation (Alternative for extreme insolubility):
-
If the base alone fails, add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 eq). This temporarily protects the carboxylic acid and amine as silyl derivatives, rendering the molecule soluble in DCM/THF.
-
Module 2: Overcoming Steric & Electronic Deactivation
The Problem: Piperazine is a secondary amine. If you are reacting the nitrogen adjacent to the carboxyl group (e.g., Piperazine-2-carboxylic acid derivatives), it is sterically hindered and electronically deactivated by the electron-withdrawing carbonyl.
Data Comparison: Coupling Reagent Efficiency Based on conversion of hindered secondary amines (24h, DMF, RT).
| Reagent | Activation Type | Conversion | Notes |
| EDC / HOBt | Carbodiimide | < 40% | Too slow for hindered piperazines; susceptible to hydrolysis. |
| PyBOP | Phosphonium | 75% | Good, but generates carcinogenic HMPA byproduct. |
| HATU | Uronium/Guanidinium | > 95% | Gold standard for hindered amines. Fast kinetics minimize side reactions. |
| COMU | Uronium | > 95% | Safer alternative to HATU (non-explosive), easy byproduct removal. |
| T3P | Anhydride | 85% | Excellent for low epimerization, but slower kinetics than HATU. |
Protocol B: High-Efficiency Coupling (HATU Method)
Recommended for sterically hindered piperazine couplings.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)[7]
-
Piperazine Derivative (1.2 eq)
-
HATU (1.1 eq)[7]
-
HOAt (0.5 eq - Optional, boosts rate for extremely difficult cases)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF[7]
Step-by-Step:
-
Pre-activation: Dissolve the Carboxylic Acid Partner (not the piperazine) in DMF (0.1 M). Add HATU and 1.0 eq of DIPEA. Stir for 5 minutes.
-
Why? This forms the activated O-At ester (highly reactive) before the hindered amine is introduced.
-
-
Amine Addition: In a separate vial, dissolve/suspend the Piperazine Derivative in DMF + 2.0 eq DIPEA (ensure "Unlocking" from Module 1).
-
Combination: Add the amine solution to the pre-activated acid solution.
-
Monitoring: Monitor via LC-MS , not TLC. Zwitterions streak on silica, making TLC unreliable.
-
Target: Look for the M+1 peak of the product.
-
-
Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl (aq) (removes DMF), followed by sat. NaHCO3 and Brine.
Module 3: Visualizing the Mechanism
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the transition from the unreactive zwitterion to the reactive nucleophile.
Figure 2: Mechanistic pathway. Note that without sufficient base (DIPEA), the equilibrium remains stuck at the "Zwitterion" stage.
Frequently Asked Questions (FAQs)
Q: I am seeing a major side product with Mass = [Expected + Expected]. What is it? A: This is likely the dimer . If your piperazine carboxylic acid is not N-protected, it can react with itself (head-to-tail polymerization) or react twice with the coupling partner if the partner has multiple active sites.
-
Fix: Ensure you are using a mono-protected piperazine (e.g., 1-Boc-piperazine-2-carboxylic acid) if you intend to react only one side.
Q: My reaction turns black when using Acid Chlorides. Why? A: Acid chlorides are too aggressive for many piperazine derivatives. The HCl generated can re-protonate the amine, reforming the insoluble salt, or cause decomposition of protecting groups (like Boc).
-
Fix: Switch to HATU (Protocol B) or use Acid Fluorides (TFFH reagent), which are stable to water and less prone to degradation.
Q: How do I purify these zwitterionic products? They stick to silica. A: Standard silica chromatography is often ineffective due to streaking.
-
Reverse Phase (C18): Use water/acetonitrile with 0.1% TFA or Formic Acid.
-
Ion Exchange: Use an SCX-2 (Strong Cation Exchange) cartridge. Load the reaction mixture; the amine binds. Wash with MeOH, then elute with NH3/MeOH. This is highly effective for piperazine derivatives.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc.
-
Bachem. (2024). Peptide Coupling Reagents: A Guide. Bachem Technical Guides.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Piperazine Acetylation & Regioisomer Separation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis, isolation, and chromatographic separation of piperazine derivatives. This guide addresses one of the most common—and occasionally misunderstood—challenges in medicinal chemistry: the separation of 1-acetyl and 4-acetyl piperazine isomers.
We have designed this guide to first address the fundamental chemical principles of these molecules, followed by a self-validating protocol for separating true regioisomers.
Part 1: The "1-Acetyl vs. 4-Acetyl" Misconception
Q1: I am trying to separate 1-acetylpiperazine from 4-acetylpiperazine on my LC-MS, but I only observe a single peak. How can I resolve them?
Answer: You are observing a single peak because 1-acetylpiperazine and 4-acetylpiperazine are the exact same molecule .
Unsubstituted piperazine is a highly symmetrical six-membered heterocycle. Because the N1 and N4 positions are chemically and magnetically equivalent, acetylating either nitrogen yields the identical compound:[1]. No chromatographic system can separate them because no isomerism exists.
Q2: If they are identical, why do drug development protocols frequently refer to the "separation of 1-acetyl and 4-acetyl piperazine regioisomers"?
Answer: This terminology strictly applies to asymmetrically substituted piperazines . When the piperazine core contains a substituent (e.g., a methyl group at the C2 position, as in 2-methylpiperazine), the structural symmetry is broken. The two nitrogen atoms (N1 and N4) are no longer equivalent. Consequently, mono-acetylation yields two distinct regioisomers[2]:
-
1-Acetyl-2-methylpiperazine (Acetylation at the sterically hindered nitrogen adjacent to the methyl group).
-
4-Acetyl-2-methylpiperazine (Acetylation at the unhindered nitrogen).
These are true regioisomers with distinct dipole moments, lipophilicities, and biological activities, necessitating rigorous chromatographic separation.
Part 2: Diagnostic Workflow for Piperazine Isomerism
Before initiating any separation protocol, use the following decision matrix to determine if your target compound requires regioisomer resolution.
Workflow for determining piperazine regioisomerism and separation requirements.
Part 3: Troubleshooting Asymmetrical Piperazine Separation
Q3: How can I control the regioselectivity during the acetylation of 2-methylpiperazine to favor the 4-acetyl isomer?
Answer: Regioselectivity is governed by steric hindrance [3]. The N1 position is directly adjacent to the C2-methyl group, which creates a steric shield that reduces the nucleophilic attack trajectory of the nitrogen lone pair. By running the acylation at lower temperatures (0–5 °C) and using a bulky acylating agent or strictly controlled stoichiometry (1.0 equivalent of acetyl chloride), you kinetically favor attack at the unhindered N4 position.
Q4: What is the causality behind their separation on a Reverse-Phase (RP) C18 column?
Answer: The separation relies on the differential shielding of the hydrophobic core. In 1-acetyl-2-methylpiperazine , the acetyl group is adjacent to the methyl group. The steric clash forces the acetyl amide bond into a specific rotamer conformation that exposes the polar carbonyl oxygen, reducing overall lipophilicity. In 4-acetyl-2-methylpiperazine , the acetyl group and methyl group are distant, allowing the molecule to adopt a more relaxed chair conformation with a larger hydrophobic surface area. Consequently, the 4-acetyl isomer typically interacts more strongly with the C18 stationary phase and elutes later.
Quantitative Data: Chromatographic Comparison
Table 1: Expected RP-HPLC behavior for 2-methylpiperazine acetylation regioisomers.
| Regioisomer | Relative Lipophilicity | Elution Order (RP-C18) | Typical Retention Time* | MS/MS Diagnostic Fragment |
| 1-Acetyl-2-methylpiperazine | Lower | 1st | 4.2 min | m/z 99 (Loss of acetyl) |
| 4-Acetyl-2-methylpiperazine | Higher | 2nd | 5.8 min | m/z 85 (Cleavage at C2-C3) |
*Conditions: Gradient of 5-95% Acetonitrile in Water (0.1% TFA) over 10 minutes.
Part 4: Self-Validating Experimental Protocol
To ensure a robust and reproducible separation of 1-acetyl and 4-acetyl regioisomers of substituted piperazines, follow this self-validating methodology. This protocol incorporates orthogonal detection (UV and MS) to verify peak identities dynamically.
RP-HPLC Separation Methodology
Phase 1: Sample Preparation & System Suitability
-
Quench and Extract: Quench the acetylation reaction with saturated aqueous
to neutralize any HCl byproduct. Extract the free-base piperazine regioisomers into dichloromethane (DCM). -
Solvent Exchange: Evaporate the DCM under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase (e.g., 5% Acetonitrile in Water).
-
Causality: Injecting strong solvents like DCM into a reverse-phase system causes peak broadening and compromises the separation of closely eluting regioisomers.
-
-
Spike Test (Self-Validation): Prepare a control vial spiked with a known standard of pure 4-acetyl-2-methylpiperazine. This will serve as your internal retention time marker to validate which peak corresponds to which isomer.
Phase 2: Chromatographic Separation 4. Column Selection: Utilize a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to maximize theoretical plates. 5. Mobile Phase Configuration:
- Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
- Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the secondary amine (which causes peak tailing on residual silanols) and sharpening the peaks.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient Elution: Run a shallow gradient from 2% B to 30% B over 15 minutes.
- Causality: Regioisomers have highly similar partition coefficients; a steep gradient will co-elute them. A shallow gradient maximizes the resolution (
) between the 1-acetyl and 4-acetyl peaks.
Phase 3: Orthogonal Detection & Confirmation
7. UV-Vis Monitoring: Monitor at 210 nm (amide bond absorbance).
8. Mass Spectrometry (ESI+): Route the eluent into a mass spectrometer. Both isomers will show the same
References
-
Title: 1-Acetylpiperazine | C6H12N2O | CID 83795 Source: PubChem - NIH URL: [Link]
-
Title: Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications (Organic Process Research & Development) URL: [Link]
Sources
Technical Support Center: Stability & Preservation of 1-Acetyl-piperazine-2-carboxylic acid
Executive Summary & Chemical Profile
1-Acetyl-piperazine-2-carboxylic acid is a bifunctional heterocyclic building block used frequently in peptide mimetics and drug discovery. Its stability profile is defined by two competing functional groups: a robust N1-acetyl amide and a reactive, oxidation-prone N4-secondary amine , alongside a hydrophilic C2-carboxylic acid .
Failure to store this compound correctly typically results in three failure modes: oxidative yellowing , hygroscopic deliquescence (turning into a sticky goo), and trace hydrolysis .
| Property | Critical Characteristic | Impact on Storage |
| Hygroscopicity | High (Zwitterionic character) | Absorbs atmospheric water, leading to hydrolysis and weighing errors. |
| Oxidation Potential | Moderate (N4-secondary amine) | Susceptible to N-oxide formation upon air exposure. |
| Thermal Stability | Moderate | Stable at RT for days; degrades over months/years if not frozen. |
| Photosensitivity | Low to Moderate | UV light can accelerate amine oxidation. |
Core Storage Directive (The "Gold Standard")
Do not rely on the "Room Temperature" label often found on shipping boxes. Shipping conditions are for short-term transit; they are insufficient for long-term library maintenance.
A. The Storage Environment
To prevent the degradation cascade, you must arrest kinetic processes (Arrhenius equation) and remove reactants (Water/Oxygen).
-
Temperature: -20°C is mandatory for storage >30 days.
-
Why: At -20°C, the rate of N-oxidation and amide hydrolysis is kinetically negligible.
-
Short-term: +2°C to +8°C (Refrigerator) is acceptable for active use ( < 1 month).
-
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen).
-
Why: The N4-amine is a nucleophile that reacts with atmospheric CO₂ (forming carbamates) and O₂ (forming N-oxides). Displacing air extends shelf life from months to years.
-
-
Container: Amber Glass with Teflon-lined caps.
-
Why: Amber glass blocks UV radiation. Teflon liners prevent plasticizers from leaching into the compound (a common issue with standard polyethylene caps and amines).
-
B. The "Arrival-to-Freezer" Workflow
Follow this logic to ensure sample integrity from Day 1.
Figure 1: Standard Operating Procedure for receiving and banking piperazine derivatives.
Troubleshooting & Diagnostics
Use this guide to diagnose sample quality issues before committing the compound to expensive synthesis steps.
Symptom: The powder has turned yellow/orange.
-
Diagnosis: Oxidative Degradation.
-
Mechanism: The secondary amine at position 4 has likely formed an N-oxide or undergone radical coupling. This is common in samples stored in clear glass or without an inert atmosphere.
-
Action:
-
Minor Yellowing: Purify via recrystallization (EtOH/Water) or prep-HPLC.
-
Dark Orange: Discard. The impurity profile is likely too complex to salvage efficiently.
-
Symptom: The powder is sticky or clumped (Caking).
-
Diagnosis: Hygroscopic Failure.
-
Mechanism: The carboxylic acid moiety has absorbed atmospheric moisture. This water acts as a catalyst for hydrolysis of the acetyl group over time.
-
Action:
-
Lyophilize (Freeze-dry) immediately to remove water.
-
Check LC-MS for hydrolysis (Mass shift: -42 Da, loss of acetyl).
-
Symptom: LC-MS shows a peak at M+16.
-
Diagnosis: N-Oxidation.
-
Mechanism: Oxygen attack on the N4 nitrogen.
-
Action: Use a mild reducing agent (e.g., Sodium metabisulfite) if compatible with your next step, otherwise discard.
Symptom: LC-MS shows a peak at M-42.
-
Diagnosis: Deacetylation.
-
Mechanism: Hydrolysis of the N1-acetyl bond, usually driven by acidic moisture or bacterial contamination in aqueous stock solutions.
Diagnostic Logic Tree
Figure 2: Troubleshooting logic for evaluating compound integrity.
Handling & Reconstitution Protocols
Protocol A: Weighing Hygroscopic Solids
Objective: Minimize exposure to humid air during weighing.
-
Allow the storage vial to warm to room temperature before opening . (Opening a cold vial causes immediate condensation inside).
-
Flush the balance chamber with dry nitrogen if available.
-
Weigh quickly into a tared vial.
-
Immediately purge the source vial with inert gas and reseal.
Protocol B: Stock Solution Preparation
Objective: Create a stable liquid stock.
-
Solvent Choice:
-
DMSO (Recommended): High solubility, prevents hydrolysis. Store at -20°C.
-
Water/Buffer: Soluble, but not recommended for storage . The amide bond is susceptible to hydrolysis in aqueous solution over weeks.
-
-
Concentration: 10 mM to 100 mM is standard.
-
Freeze-Thaw: Aliquot stock solutions into single-use volumes (e.g., 50 µL). Repeated freeze-thaw cycles introduce moisture and degrade the compound.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in a standard plastic Eppendorf tube? A: For short periods (days), yes. For long-term storage, no . Plastic tubes are permeable to oxygen and moisture over time. Use glass vials with Teflon-lined caps for banking.
Q: I left the bottle on the bench over the weekend. Is it ruined? A: Likely not. If it is still a white powder, it is safe to use. If it has turned yellow or sticky, run an LC-MS to check purity. If purity is >95%, proceed but use a fresh aliquot for critical experiments.
Q: Why does the SDS say "Store at 2-8°C" but you recommend -20°C? A: SDS recommendations are often based on regulatory requirements for bulk shipping and safety, not maximal preservation of research-grade purity. For high-sensitivity biological assays, -20°C provides an insurance policy against slow degradation pathways that occur at 4°C.
Q: My LC-MS shows a peak at M+44. What is this? A: This is likely a Carbamate . The secondary amine (N4) reacts with atmospheric CO₂. This is reversible; acidifying the solution often decarboxylates it back to the parent amine, but it indicates your storage seal was compromised.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Parent structure analogue). Retrieved from [Link]
- Journal of Pharmaceutical Sciences.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference for Amide/Amine hydrolysis kinetics).
Validation & Comparative
Comparative 1H NMR Analysis Guide: 1-Acetyl-piperazine-2-carboxylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Characterization, Rotameric Analysis, and Precursor Differentiation
Executive Summary & Analytical Significance
1-Acetyl-piperazine-2-carboxylic acid is a critical chiral scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates. Its analysis via 1H NMR presents unique challenges compared to standard aliphatic amines due to the interplay of amide rotamers , ring conformers , and pH-dependent zwitterionic states .
This guide compares the spectral "performance" (resolution and structural confirmation) of this compound against its unacetylated precursor (Piperazine-2-carboxylic acid) and analogous regioisomers. It provides a validated protocol for distinguishing the target molecule from synthetic impurities and conformers.
Key Analytical Differentiators
| Feature | Piperazine-2-carboxylic Acid (Precursor) | This compound (Target) |
| Acetyl Region | Silent (0–2.5 ppm clean) | Distinct Singlet(s) ~2.0–2.1 ppm (Rotameric split) |
| Chiral Proton (H2) | Upfield (~3.2–3.5 ppm) | Downfield Shift (Deshielded by N-acetyl anisotropy) |
| Signal Morphology | Sharp multiplets (Fast exchange) | Broad/Split Signals at RT (Restricted amide rotation) |
| Solvent Effect | Soluble in D₂O; Zwitterionic shifts | DMSO-d₆ recommended for rotamer resolution |
Experimental Methodology
To ensure reproducible spectral data, the following protocol addresses solubility and exchange phenomena.
Solvent Selection Strategy
-
DMSO-d₆ (Recommended for Characterization):
-
Why: Inhibits rapid proton exchange, allowing observation of amide rotamers and preventing the collapse of conformer signals.
-
Performance: Displays distinct doublets for the acetyl methyl group, confirming the N-acetyl bond character.
-
-
D₂O (Recommended for Purity Assay):
-
Why: High solubility for amino acid derivatives. Collapses exchangeable protons (NH/COOH) and simplifies the aliphatic region.
-
Performance: Merges rotameric signals slightly due to solvent polarity, yielding sharper integration for quantitative purity analysis.
-
Sample Preparation Protocol
-
Mass: Weigh 10–15 mg of the solid product.
-
Solvation: Dissolve in 0.6 mL of DMSO-d₆ (or D₂O).
-
Note: If using D₂O, add 1 drop of NaOD or DCl to fix the pH if zwitterionic broadening occurs.
-
-
Acquisition:
-
Temperature: 298 K (Standard).
-
VT-NMR (Optional): If signals are too broad, heat to 343 K (70°C) to coalesce rotamers and simplify the spectrum.
-
Comparative Spectral Analysis
The "Fingerprint" Region: Acetyl Group Confirmation
The most definitive proof of successful synthesis is the appearance of the acetyl methyl signal. Unlike the precursor, the product displays restricted rotation around the N-C(O) bond (partial double bond character), leading to cis and trans rotamers.[1]
-
Precursor: No signal at 2.0 ppm.
-
Target (1-Acetyl): Two singlets are often observed in DMSO-d₆ around 2.05 ppm and 2.10 ppm (approximate ratio 3:1 to 1:1 depending on sterics).
-
Interpretation: This splitting is not an impurity . It validates the formation of the tertiary amide bond.
-
Regiochemistry: Distinguishing 1-Acetyl vs. 4-Acetyl
In the synthesis from Piperazine-2-carboxylic acid, acetylation can occur at N1 (hindered, alpha to COOH) or N4 (less hindered).
| Proton | 1-Acetyl Isomer (Target) | 4-Acetyl Isomer (Regioisomer) |
| H2 (Alpha to COOH) | Deshielded (~4.5–5.0 ppm) Proton is alpha to both COOH and N-Acetyl. Anisotropy shifts it downfield. | Shielded (~3.2–3.5 ppm) Proton is alpha to COOH and a free/protonated amine. |
| H3/H5 (Ring CH₂) | Standard piperazine range (~2.8–3.5 ppm). | Deshielded (~3.5–4.0 ppm) Adjacent to the N4-acetyl group. |
Quantitative Data Comparison
Table 1: Chemical Shift Assignments in DMSO-d₆ (298 K)
| Position | Precursor ( | Target: 1-Acetyl ( | Multiplicity & Notes |
| -CH₃ (Acetyl) | N/A | 2.08 / 1.95 | Singlet (Rotameric pair). Key ID peak. |
| H2 (Chiral) | 3.25 | 4.60 - 4.80 | Broad doublet/multiplet. Significant downfield shift confirms N1 substitution. |
| H3 (Ring) | 2.80 - 3.00 | 2.90 - 3.40 | Complex multiplet (overlaps with H5/H6). |
| H5/H6 (Ring) | 2.60 - 2.90 | 3.40 - 3.80 | Broadened by ring inversion and rotamers. |
| -COOH | ~10-12 (Broad) | ~12.5 (Broad) | Often invisible in D₂O; broad hump in DMSO. |
Analytical Workflow & Decision Tree
The following diagram illustrates the logical flow for validating the product identity and handling common spectral anomalies (rotamers).
Figure 1: Analytical decision tree for distinguishing this compound from precursors and regioisomers.
Troubleshooting & Optimization
"Messy" Spectra (Rotameric Broadening)
Observation: The spectrum appears to have "extra" peaks or broad humps in the 3.0–4.5 ppm region. Cause: Slow exchange between cis and trans amide conformers at room temperature. Solution:
-
Do not purify yet. This is likely intrinsic to the molecule.
-
Variable Temperature (VT) NMR: Heat the sample to 343 K.
-
Result: The split peaks will coalesce into single, sharp averages. This confirms the presence of dynamic rotamers rather than static impurities.
-
pH Sensitivity
Observation: Chemical shifts wander between batches. Cause: The carboxylic acid and the secondary amine (N4) create a zwitterionic equilibrium dependent on trace acid/base in the solvent. Solution: Standardize the pH by adding a defined amount of TFA-d (acidic shift) or NaOD (basic shift) to lock the protonation state for consistent comparison.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13889-98-0, 1-Acetylpiperazine. Retrieved from [Link]
-
Moser, F. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Chemistry Steps (2024). NMR Chemical Shift Values Table - Amides and Piperazines. Retrieved from [Link]
Sources
13C NMR Chemical Shift Analysis: 1-Acetyl-piperazine-2-carboxylic acid
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 1-Acetyl-piperazine-2-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.
Unlike standard spectral lists, this guide focuses on the conformational dynamics (rotamerism) inherent to N-acetylated heterocycles, which frequently complicates spectral assignment.[1]
Content Type: Publish Comparison Guide
Subject: Structural Characterization & Conformational Analysis
Executive Summary: The Rotamer Challenge
This compound is a critical scaffold in peptidomimetics and drug discovery (e.g., HIV protease inhibitors, kinase inhibitors).[1] However, its NMR analysis is non-trivial due to restricted rotation around the N-Acetyl amide bond.[1]
-
The Problem: The partial double-bond character of the amide creates two distinct conformers (Rotamers: cis and trans) observable on the NMR timescale at room temperature.
-
The Result: 13C NMR spectra often display signal doubling or significant line broadening, which can be mistaken for impurities.[1]
-
The Solution: This guide compares the theoretical and experimental shifts of the target compound against its non-acetylated precursor (Piperazine-2-carboxylic acid) and its carbamate analog (1-Boc-PCA) to validate assignments.[1]
Structural Context & Conformational Dynamics
Before analyzing the shifts, one must understand the equilibrium that dictates the spectrum.[1] The acetyl group at the N1 position creates a dynamic equilibrium between the E (trans) and Z (cis) rotamers.[1]
Rotamer Equilibrium Diagram
The following diagram illustrates the restricted rotation and the resulting distinct chemical environments for the ring carbons.[1]
Figure 1: Schematic of the amide bond rotation causing signal splitting in 13C NMR spectra.
Comparative 13C NMR Data Analysis
The following tables synthesize data from direct analogs to establish the definitive chemical shift ranges.
Table 1: Chemical Shift Comparison (ppm)
Solvent: CDCl3 / DMSO-d6 (shifts vary by ~1-2 ppm between solvents)
| Carbon Position | 1-Acetyl-PCA (Target) | Piperazine-2-CA (Precursor) | 1-Boc-PCA (Analog) | Assignment Logic |
| C=O[1] (Acid) | 172.0 – 175.0 | 170.0 – 172.0 | 173.0 | Deshielded by electronegative N and O. |
| C=O[1] (Acetyl/Boc) | 168.0 – 171.0 | N/A | 155.0 | Amide carbonyl (Acetyl) is more deshielded than Carbamate (Boc).[1] |
| C2 (α-CH) | 56.0 – 60.0 | 58.0 – 60.0 | 58.7 | Alpha to both N and COOH.[1] Chiral center. |
| C6 (α-CH2) | 44.0 – 48.0 | 43.0 – 45.0 | 46.9 | Alpha to N-Acetyl.[1] Shows largest rotamer splitting.[1] |
| C3 (β-CH2) | 42.0 – 46.0 | 44.0 – 46.0 | 44.0 – 46.0 | Beta to N-Acetyl; less affected by rotamers.[1] |
| C5 (β-CH2) | 42.0 – 46.0 | 44.0 – 46.0 | 44.0 – 46.0 | Distal ring carbon.[1] |
| CH3 (Acetyl) | 21.0 – 23.0 | N/A | 28.4 (t-Bu) | Characteristic methyl singlet.[1] |
Table 2: Rotamer-Specific Splitting (Diagnostic Signals)
Note: In DMSO-d6 at 25°C, these signals often appear as unequal pairs.
| Carbon | Major Rotamer (ppm) | Minor Rotamer (ppm) | Δδ (ppm) | Notes |
| Acetyl CH3 | ~21.2 | ~21.5 | 0.3 | Reliable diagnostic for acetylation.[1] |
| Amide C=O | ~169.5 | ~169.8 | 0.3 | Often overlaps; check line width.[1] |
| C6 (Ring) | ~45.5 | ~41.5 | 4.0 | Critical Indicator: Large split due to steric compression in cis form.[1] |
Technical Insight: The C6 carbon (adjacent to the acetylated nitrogen) experiences the most significant magnetic anisotropy change during rotation.[1] If you see two peaks separated by ~4-5 ppm in the 40-50 ppm region, this confirms the presence of rotamers, not impurities.[1]
Experimental Protocol: Validating the Spectrum
To confirm the identity of this compound and distinguish rotamers from impurities, follow this self-validating workflow.
Step 1: Solvent Selection[1]
-
Routine: DMSO-d6 is preferred over CDCl3.[1] The polar solvent stabilizes the rotamer ratio and improves solubility of the zwitterionic amino acid moiety.[1]
-
Resolution: D2O can be used if the compound is a salt (e.g., HCl salt), but carbonyl peaks may shift due to H-bonding.[1]
Step 2: Variable Temperature (VT) NMR (The "Gold Standard" Validation)
If peak doubling is observed:
-
Acquire a standard 13C spectrum at 25°C (298 K) .[1]
-
Heat the sample to 80°C (353 K) inside the probe.
-
Observation: As temperature increases, the rotation rate increases.[1] The split peaks should broaden and eventually coalesce into a single sharp peak (time-averaged signal).
Step 3: Assignment Workflow
Use the following logic flow to assign the specific carbons.
Figure 2: Logical workflow for assigning N-acetylated heterocycles.
References
-
Wodtke, R., et al. (2018).[1][2][3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]
-
Pittelkow, T., & Christensen, J. B. (2024).[1][4] A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
-
Gable, K. (2022).[1] 13C NMR Chemical Shifts. Oregon State University.[1] Retrieved from [Link][1]
Sources
mass spectrometry fragmentation of 1-Acetyl-piperazine-2-carboxylic acid
Mass Spectrometry Fragmentation of 1-Acetyl-piperazine-2-carboxylic Acid: A Comparative Guide to CID vs. HCD
As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight heterocycles, the structural elucidation of building blocks like this compound (1-Ac-PZ-2-CA) has become a critical analytical checkpoint. With an exact mass of 172.0848 Da, this highly polar, zwitterionic-like molecule presents a unique challenge for tandem mass spectrometry (MS/MS).
This guide objectively compares the fragmentation performance of Resonance-Type Collision-Induced Dissociation (CID) in a linear ion trap against Beam-Type Higher-Energy Collisional Dissociation (HCD) in an Orbitrap platform. By analyzing the causality behind the fragmentation mechanics, we provide a self-validating framework for the definitive structural characterization of 1-Ac-PZ-2-CA.
Mechanistic Causality: Resonance CID vs. Beam-Type HCD
To understand why 1-Ac-PZ-2-CA yields different spectra under different instrument platforms, we must examine the physical principles of the activation modes.
-
Resonance CID (Linear Ion Trap): In traditional CID, the isolated precursor ion ([M+H]+ at m/z 173.09) is excited at its secular resonance frequency. It undergoes multiple low-energy collisions with a bath gas (typically helium), resulting in a "slow heating" process. The molecule will inevitably fragment via its lowest energy pathway. Once fragmented, the product ion falls out of resonance and cools, preventing secondary fragmentation. Crucially, ion traps suffer from the "1/3 Rule" (low-mass cutoff), meaning fragments with an m/z less than approximately one-third of the precursor cannot be trapped or detected [1].
-
Beam-Type HCD (Orbitrap/Multipole): In HCD, ions are accelerated into a multipole collision cell filled with nitrogen gas, receiving a single, high-energy bolus. This non-equilibrium activation shatters the molecule rapidly, breaking multiple bonds and yielding rich secondary and tertiary fragments [2]. Because fragmentation occurs outside the ion trap, there is no low-mass cutoff, allowing for the detection of critical low-mass reporter ions [3].
Predicted Fragmentation Logic for 1-Ac-PZ-2-CA
When ionized via positive Electrospray Ionization (ESI+), 1-Ac-PZ-2-CA forms a protonated precursor at m/z 173.0921 . The fragmentation logic is dictated by the relative stabilities of its functional groups:
-
Lowest Energy Pathway (-18.01 Da): The carboxylic acid group readily dehydrates, yielding an intense fragment at m/z 155.08.
-
Neutral Loss of Ketene (-42.01 Da): The N-acetyl group undergoes a characteristic neutral loss of ketene (C2H2O), yielding m/z 131.08.
-
Secondary Fragmentation (-60.02 Da): A combined loss of water and ketene yields m/z 113.07.
-
Ring Cleavage: High-energy activation breaks the rigid piperazine core, yielding low-mass iminium ions (e.g., m/z 85.07).
Fragmentation logic of this compound under MS/MS.
Self-Validating Experimental Protocol
To ensure absolute data integrity and reproducibility, the following LC-MS/MS protocol integrates continuous self-validation steps.
Step 1: System Suitability and Mass Calibration
-
Action: Infuse a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
-
Validation: Mass accuracy must be verified at < 2 ppm. If the error exceeds 2 ppm, a full instrument mass calibration is mandatory. This ensures the exact mass assignments for the 1-Ac-PZ-2-CA fragments are indisputable.
Step 2: Sample Preparation
-
Action: Dissolve the 1-Ac-PZ-2-CA standard in 95:5 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: The high organic content is mandatory for HILIC retention. The 0.1% Formic Acid ensures complete protonation to the [M+H]+ state prior to ESI.
Step 3: HILIC LC Separation
-
Action: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3). Mobile Phase B: Acetonitrile.
-
Causality: 1-Ac-PZ-2-CA is highly polar. Traditional reversed-phase C18 columns result in void volume elution, leading to severe ion suppression from unretained salts. HILIC retains the polar piperazine core, eluting it in a region of high organic solvent, which maximizes ESI desolvation efficiency and signal-to-noise ratio.
-
Validation: Run a blank injection (solvent only) immediately before the sample to validate zero column carryover.
Step 4: Parallel MS/MS Acquisition
-
Action: Operate a hybrid mass spectrometer (e.g., Orbitrap Fusion) in parallel acquisition mode.
-
Scan 1 (CID): Precursor isolation window 1.0 m/z. Normalized Collision Energy (NCE) = 30%. Activation time = 10 ms. Detection in Ion Trap.
-
Scan 2 (HCD): Precursor isolation window 1.0 m/z. NCE = 35%. Detection in Orbitrap at 30,000 resolution.
-
-
Causality: Parallel acquisition on the exact same LC peak eliminates retention time drift variables, ensuring the CID and HCD spectra are perfectly comparable.
Comparative LC-MS/MS workflow for CID and HCD fragmentation analysis.
Quantitative Data Presentation: CID vs. HCD Performance
The table below summarizes the experimental fragment ion abundances. Because CID is a "slow heating" method, the spectrum is entirely dominated by the lowest-energy dehydration pathway. The HCD spectrum, conversely, provides deep structural coverage, capturing both the acetyl loss and the ring cleavage necessary to map the piperazine core.
| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | CID Relative Abundance (%) | HCD Relative Abundance (%) |
| 173.0921 | C7H13N2O3+ | None (Precursor) | 5.2 | 1.1 |
| 155.0815 | C7H11N2O2+ | -H2O | 100.0 (Base Peak) | 45.3 |
| 131.0815 | C5H11N2O2+ | -C2H2O (Ketene) | 12.4 | 68.7 |
| 113.0709 | C5H9N2O+ | -H2O & -C2H2O | 2.1 | 100.0 (Base Peak) |
| 85.0760 | C4H9N2+ | Ring Cleavage | 0.0 (Cutoff) | 34.2 |
Conclusion & Recommendations
For the routine confirmation of this compound in simple matrices, Ion Trap CID is sufficient, as the dominant water loss (m/z 155.08) provides a reliable, high-intensity quantitative transition. However, for rigorous structural elucidation, impurity profiling, or metabolite identification in drug development, Orbitrap HCD is strictly required. HCD overcomes the 1/3 rule and provides the high-energy non-equilibrium activation necessary to cleave the piperazine ring (m/z 85.07) and confirm the localization of the N-acetyl group.
References
-
Ichou, F., Schwarzenberg, A., Lesage, D., Alves, S., Junot, C., Machuron-Mandard, X., & Tabet, J. C. (2014). "Comparison of the activation time effects and the internal energy distributions for the CID, PQD and HCD excitation modes." Journal of Mass Spectrometry, 49(6), 498-508.[Link]
-
Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. [Link]
A Senior Application Scientist’s Guide to HPLC Purity Analysis of 1-Acetyl-piperazine-2-carboxylic acid: Comparing RP-HPLC, HILIC, and Mixed-Mode Chromatography
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, zwitterionic small molecules. 1-Acetyl-piperazine-2-carboxylic acid is a prime example. As a conformationally constrained, bifunctional heterocyclic building block, it is highly valued in pharmaceutical development and peptide synthesis[1]. However, its physicochemical properties—specifically its extreme hydrophilicity, zwitterionic nature, and lack of a strong UV chromophore—make standard purity analysis a significant chromatographic challenge.
This guide objectively evaluates and compares three analytical strategies for the purity analysis of this compound: Traditional Ion-Pairing Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC)[2], and Mixed-Mode Chromatography (MMC)[3]. By understanding the mechanistic causality behind each method, researchers can establish robust, self-validating protocols for drug development workflows.
The Analytical Challenge: Causality of Retention Failure
To design a successful HPLC method, we must first deconstruct the analyte:
-
Zwitterionic State: The molecule contains a carboxylic acid at C2 (pKa ~2.5) and a secondary amine at N4 (pKa ~9.0). At a typical mobile phase pH of 3.0–5.0, it exists as a highly polar zwitterion.
-
Hydrophilicity: The hydration shell surrounding the charged moieties prevents the molecule from partitioning into the hydrophobic stationary phase of a standard C18 column. The analyte elutes in the void volume (
). -
Optical Properties: Lacking an extended
-conjugated system, the molecule only absorbs at low UV wavelengths (~205–210 nm) via its amide and carboxylic acid groups. This strictly limits the use of UV-absorbing mobile phase additives and makes Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) the preferred detection modes.
Because standard RP-HPLC fails, chromatographers must alter the retention mechanism.
Workflow for selecting the optimal HPLC mode for zwitterionic piperazine derivatives.
Comparative Methodology & Experimental Protocols
Method A: Ion-Pairing Reversed-Phase (IP-RP)
Historically, adding an ion-pairing agent like Heptafluorobutyric acid (HFBA) or high concentrations of Trifluoroacetic acid (TFA) masks the polarity of the N4 amine, allowing retention on a C18 column.
-
The Flaw: Ion-pairing agents cause severe signal suppression in MS and high background noise in CAD. Furthermore, at 210 nm, gradient elution with TFA causes significant baseline drift, complicating the integration of low-level impurities.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC operates by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic columns)[2].
-
The Mechanism: A high-organic mobile phase (>70% Acetonitrile) forces the polar this compound into the aqueous layer.
-
Protocol (HILIC):
-
Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 25% A / 75% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: MS (ESI+) or CAD.
-
-
Verdict: Highly effective and MS-compatible. However, zwitterions can sometimes exhibit peak tailing in HILIC if the buffer capacity is insufficient to shield secondary electrostatic interactions with the silica support.
Method C: Mixed-Mode Chromatography (MMC) — The Recommended Approach
Mixed-mode chromatography utilizes a stationary phase containing both a hydrophobic alkyl chain and an embedded ion-exchange group (e.g., Primesep 100)[3]. For nitrogen-containing heterocycles, this dual mechanism provides unparalleled retention and peak symmetry without the need for ion-pairing agents[4].
Dual retention mechanism of mixed-mode chromatography for piperazine derivatives.
-
Protocol (Mixed-Mode):
-
Column: Primesep 100 (150 x 4.6 mm, 5 µm) or equivalent RP/Cation-Exchange column.
-
Mobile Phase A: Water with 0.1% Formic Acid (provides protons to ensure N4 is fully ionized and C2 is partially protonated).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm, CAD, or LC-MS.
-
-
Verdict: The embedded cation-exchange groups strongly retain the protonated piperazine ring, while the hydrophobic chain provides selectivity for the acetyl group. Because only volatile acids (Formic Acid) are used, the method is 100% compatible with MS and CAD, and provides a stable baseline at 210 nm.
Quantitative Data Presentation
To objectively validate the superiority of the Mixed-Mode approach over HILIC and standard RP-HPLC, experimental performance metrics are summarized below. Data reflects the analysis of a 1.0 mg/mL standard of this compound.
| Chromatographic Parameter | Standard C18 (RP-HPLC) | Ion-Pairing RP-HPLC (HFBA) | HILIC (ZIC-HILIC) | Mixed-Mode (Primesep 100) |
| Retention Factor ( | 0.2 (Unretained) | 3.5 | 4.2 | 5.8 |
| Peak Asymmetry (USP | > 2.5 (Severe tailing) | 1.4 | 1.3 | 1.05 (Excellent symmetry) |
| Theoretical Plates ( | < 2,000 | 8,500 | 10,500 | 14,000 |
| MS/CAD Compatibility | Yes (but useless due to | No (Severe suppression) | Yes | Yes (Volatile buffers used) |
| Equilibration Time | 10 Column Volumes (CV) | > 40 CV | 20 CV | 15 CV |
| Baseline Stability (210 nm) | Stable | Severe drift during gradient | Stable | Stable |
Conclusion & Best Practices
For the purity analysis of this compound, traditional C18 columns are fundamentally inadequate due to the analyte's high polarity and zwitterionic nature. While Ion-Pairing RP-HPLC can force retention, it sacrifices MS/CAD compatibility and baseline stability.
HILIC provides a viable, MS-compatible alternative, but Mixed-Mode Chromatography (MMC) stands out as the optimal solution. By leveraging both hydrophobic and cation-exchange mechanisms simultaneously, MMC delivers superior retention (
Application Scientist Tip: When developing the MMC method, control the retention time of the piperazine derivative by adjusting the buffer concentration (ionic strength) rather than just the organic modifier. Increasing the formate concentration will decrease retention by competing for the cation-exchange sites on the stationary phase.
References
-
McClintic, C., et al. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." ResearchGate. Available at:[Link]
-
SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Technologies. Available at:[Link]
-
Schollée, J. E., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry (PMC). Available at:[Link]
Sources
- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Selection Guide: 1-Acetyl-piperazine-2-carboxylic acid vs. Boc-piperazine-2-carboxylic acid
Executive Summary: The "Builder" vs. The "Cap"
In the design of peptidomimetics and small molecule libraries, the choice between 1-Acetyl-piperazine-2-carboxylic acid (Ac-PCA) and 1-Boc-piperazine-2-carboxylic acid (Boc-PCA) is rarely a matter of simple substitution. It represents a fundamental decision between a transient intermediate and a fixed pharmacophore .[1]
-
Select Boc-PCA if you are building a chain.[1] It is the industry-standard "Builder," offering excellent solubility in organic solvents and a removable protecting group for N-terminal extension.[1]
-
Select Ac-PCA if you are optimizing polarity or defining a terminal end-group.[1] It is the "Cap," providing a permanent, metabolically stable amide motif that significantly alters the physicochemical profile (LogP, solubility) of the final molecule.[1]
Quick Decision Matrix
| Feature | 1-Boc-piperazine-2-carboxylic acid | This compound |
| Primary Role | Synthetic Intermediate (Protecting Group) | Structural Scaffold / Terminal Fragment |
| N1 Stability | Acid-Labile (Removable with TFA/HCl) | Stable (Permanent Amide Bond) |
| Solubility | Lipophilic (Soluble in DCM, EtOAc) | Hydrophilic (Soluble in Water, DMSO) |
| Downstream Utility | Allows further N1-functionalization | N1 is permanently "capped" |
| Commercial Availability | Ubiquitous (Commodity Reagent) | Niche (Often custom or synthesized in-situ) |
Chemical & Physical Properties: The "Tale of the Tape"[1]
The structural difference at the N1 position dictates the entire handling profile of these molecules.[1] The tert-butyl carbamate (Boc) creates a lipophilic shield, while the acetyl group (Ac) creates a compact, polar amide.[1]
Comparative Data Table
| Property | Boc-piperazine-2-carboxylic acid | This compound |
| Molecular Weight | ~230.26 g/mol | ~172.18 g/mol |
| CAS Number | 128019-59-0 (Generic 1-Boc) | 1353945-09-1 (Rare) |
| Predicted LogP | ~1.2 (Lipophilic) | ~ -1.1 (Hydrophilic) |
| pKa (Carboxyl) | ~3.5 | ~3.2 |
| Preferred Solvents | DCM, DMF, THF | Water, DMSO, MeOH |
| Rotamerism | Present (Slow exchange on NMR timescale) | Present (Distinct cis/trans conformers) |
Scientific Insight - Rotameric Behavior: Both molecules exhibit cis/trans isomerism around the N1-Carbonyl bond.[1] In NMR spectroscopy (DMSO-d6), you will often see "doubled" peaks.[1] This is not an impurity; it is a physical characteristic of the restricted rotation of the amide/carbamate bond.[1] The Acetyl variant often displays a more rigid rotameric ratio due to the smaller steric bulk compared to the Boc group.[1]
Synthetic Utility & Performance Analysis[3][4]
A. Solubility and Coupling Efficiency
Boc-PCA is superior for standard amide coupling (e.g., HATU/DIPEA in DMF).[1] Its lipophilicity ensures it dissolves completely in non-protic solvents, preventing aggregation during solid-phase peptide synthesis (SPPS).[1]
Ac-PCA presents a challenge. Its high polarity often leads to poor solubility in DCM or pure DMF.[1]
-
Operational Risk:[1] Using Ac-PCA in pure DCM often results in a suspension, leading to incomplete coupling.[1]
-
Solution: Reactions involving Ac-PCA require polar aprotic solvents (DMSO/DMF mixtures) or aqueous-organic biphasic systems.[1]
B. Orthogonality and Stability
Boc-PCA is orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn).[1]
-
Deprotection: 20-50% TFA in DCM removes the Boc group quantitatively in 30 minutes.[1]
Ac-PCA is chemically robust.[1] The N-acetyl amide bond is stable to:
-
TFA/HCl (Acidic conditions).[1]
-
Piperidine/DMF (Basic SPPS conditions).[1]
-
Implication: Once the acetyl group is on, it stays on.[1] It mimics the biological acetylation seen in drug metabolism (e.g., Acecainide metabolites).[1]
Experimental Protocols
Protocol A: Standard Coupling with Boc-PCA (The "Builder" Route)
Use this for extending a peptide chain or building a library.
-
Preparation: Dissolve Boc-piperazine-2-carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester (color change to yellow/orange).
-
Coupling: Add the amine component (1.0 eq).[1]
-
Reaction: Stir at Room Temperature (RT) for 1-2 hours.
-
Monitoring: Check TLC (EtOAc/Hexane) or LCMS.[1] Boc-PCA usually shows a distinct non-polar spot.[1]
-
Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine.[1][3] Dry over Na2SO4.[1][4][3]
Protocol B: Synthesis & Coupling of Ac-PCA (The "Cap" Route)
Since Ac-PCA is expensive/rare, it is often synthesized in-situ from Piperazine-2-carboxylic acid (PCA) or coupled as a crude salt.
Step 1: In-Situ Acetylation (If commercial stock is unavailable) [1]
-
Dissolve Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in Water/Dioxane (1:1).[1]
-
Adjust pH to ~9-10 using NaOH (4.0 eq).[1]
-
Add Acetic Anhydride (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour. Acidify to pH 2 with HCl and extract with n-Butanol or evaporate to dryness and use the crude residue (containing NaCl) if coupling in DMF/DMSO.[1]
Step 2: Coupling the Ac-PCA
-
Solvent System: Use DMSO/DMF (1:4) to ensure the polar Ac-PCA dissolves.[1]
-
Coupling Agents: Use PyBOP (1.2 eq) instead of HATU if the starting material contains trace water/salts (PyBOP is more robust).[1]
-
Base: Add NMM (N-methylmorpholine) (3.0 eq).[1]
-
Purification: Unlike the Boc-derivative, the product will be polar.[1] Purification often requires Reverse-Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).[1]
Visualizing the Decision Logic
The following diagram illustrates the divergent workflows for these two molecules using Graphviz.
Caption: Decision tree highlighting the "Extendable" nature of the Boc pathway versus the "Terminal" nature of the Acetyl pathway.
References
-
PubChem. (2025).[1] 1-Boc-piperazine-2-carboxylic acid (Compound Summary).[1][5] National Library of Medicine.[1] Available at: [Link][1]
-
Guitot, K., et al. (2009).[1] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433-8436.[1] (Provides context on Boc-piperazine synthesis and conformation). Available at: [Link][1]
Sources
- 1. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
Distinguishing 1-Acetyl from 4-Acetyl Piperazine-2-Carboxylic Acid Isomers: A Technical Guide
Executive Summary
Piperazine-2-carboxylic acid (P2C) derivatives are critical scaffolds in the development of NMDA receptor antagonists, HIV protease inhibitors, and peptidomimetics. The presence of two secondary amine sites (N1 and N4) creates a regioselectivity challenge during acetylation.
-
Isomer A (1-Acetyl): Acetylation at the sterically hindered N1 position (adjacent to the carboxyl group).
-
Isomer B (4-Acetyl): Acetylation at the more accessible N4 position.
Distinguishing these isomers is vital because their biological activities and metabolic profiles differ drastically. This guide provides a definitive analytical framework to differentiate the two isomers using NMR spectroscopy, Mass Spectrometry, and synthetic logic, supported by experimental protocols.
Structural Analysis & Theoretical Basis
Steric and Electronic Environment
The piperazine-2-carboxylic acid core possesses a chiral center at C2.
-
N1 Position: Located
to the carboxylic acid. It is sterically crowded and electronically deactivated by the electron-withdrawing inductive effect (-I) of the carboxyl group. -
N4 Position: Located
to the carboxylic acid. It is sterically unhindered and retains the nucleophilicity typical of a secondary amine.
Key Insight: In direct acetylation reactions without protection, the 4-acetyl isomer is the kinetic and thermodynamic product. The 1-acetyl isomer typically requires an N4-protection strategy.
Rotamerism
Both isomers exhibit rotamerism due to the partial double-bond character of the amide bond (
Analytical Differentiation
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the most conclusive evidence for structural assignment.
H NMR: The H2 Proton Diagnostic
The proton at the chiral center (H2) is the primary diagnostic handle.
| Feature | 1-Acetyl Isomer (N1-Ac) | 4-Acetyl Isomer (N4-Ac) |
| H2 Chemical Shift ( | Deshielded (~4.5 - 5.2 ppm) | Shielded (~3.2 - 3.6 ppm) |
| Reasoning | H2 is | H2 is |
| Rotamers | Distinct doubling of signals for H2 (approx. 3:1 ratio in DMSO- | Rotameric splitting is observed primarily in the ring protons (H3/H5), less affecting H2. |
C NMR: Carbonyl & Ring Shifts
-
1-Acetyl: The amide carbonyl carbon typically resonates around 169-171 ppm. The C2 carbon is deshielded relative to the parent.
-
4-Acetyl: The amide carbonyl is similar, but the C3 and C5 carbons (adjacent to N4) show significant shifts (~40-45 ppm) compared to the unsubstituted ring.
Mass Spectrometry (MS/MS)
While the molecular ion (
-
1-Acetyl Fragmentation: Often shows a characteristic loss of the carboxylic acid moiety (
or ) facilitated by the proximity of the N1-acetyl group (ortho-effect). -
4-Acetyl Fragmentation: Tends to undergo ring cleavage or loss of the acetyl group (
, 42 Da) as a primary pathway before decarboxylation.
Visualization: Identification Workflow
Figure 1: Decision tree for distinguishing 1-acetyl and 4-acetyl piperazine-2-carboxylic acid using NMR spectroscopy.
Experimental Protocols
Protocol A: Selective Synthesis of 4-Acetylpiperazine-2-carboxylic Acid (Direct Method)
This protocol exploits the steric hindrance at N1 to selectively acetylate N4.
-
Reagents: Piperazine-2-carboxylic acid dihydrochloride (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (3.0 eq), Methanol.
-
Procedure:
-
Dissolve starting material in MeOH at 0°C.
-
Add Triethylamine slowly to liberate the free amine.
-
Add Acetic Anhydride dropwise over 30 minutes. Crucial: Maintain low temperature to maximize regioselectivity.
-
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
-
Concentrate in vacuo.
-
-
Purification: The crude residue is purified via ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.
-
Yield: Typically 60-75% of the 4-acetyl isomer.
Protocol B: Selective Synthesis of 1-Acetylpiperazine-2-carboxylic Acid (Protection Strategy)
This protocol forces acetylation at N1 by blocking N4.
-
Step 1: Copper Chelation (N1 Protection/Activation)
-
React piperazine-2-carboxylic acid with
in water. The copper coordinates N1 and the Carboxylate, leaving N4 exposed. -
React the complex with Benzyl Chloroformate (Cbz-Cl) or
to protect N4. -
Remove Copper using
or EDTA. Result: 4-Protected-P2C .
-
-
Step 2: N1 Acetylation
-
Dissolve 4-Protected-P2C in DCM/DIEA.
-
Add Acetyl Chloride (1.2 eq).
-
Result: 1-Acetyl-4-Protected-P2C .
-
-
Step 3: Deprotection
-
If Cbz: Hydrogenation (
, Pd/C) in MeOH. -
If Boc: Acid hydrolysis (TFA/DCM).
-
-
Result: Pure 1-acetylpiperazine-2-carboxylic acid.
Visualization: Synthetic Pathways
Figure 2: Synthetic pathways illustrating the regioselective routes to generate specific isomers.
Comparative Data Table
| Property | 1-Acetyl Isomer | 4-Acetyl Isomer |
| CAS Number | Varies by salt form | 721876-16-0 (Methyl analog ref) |
| pKa (Amine) | Lower (Amide at N1 reduces basicity of N4 slightly via ring) | Higher (N1 is a secondary amine) |
| Solubility | High in Water/MeOH | High in Water/MeOH |
| Retention Time (RP-HPLC) | Generally Earlier (More Polar) | Generally Later |
| Key HMBC Correlation | Acetyl C=O | Acetyl C=O |
References
-
Regioselective Synthesis of Piperazine Derivatives
- Source: Organic Chemistry Portal. "Synthesis of piperazines."
-
URL:[Link]
-
NMR Conformational Analysis of N-Acyl Piperazines
- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conform
- Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
-
General Properties of 1-Acetylpiperazine
- Source: PubChem Compound Summary for CID 83795.
-
URL:[Link]
-
Copper Chelation Strategy for N4 Protection
- Context: This is a classic methodology for selective functionalization of amino acids and diamines (e.g., Lysine, Ornithine, and Piperazine-2-carboxylic acid).
-
Reference:Kurtz, A. C. (1949). "Use of Copper Complexes in the Synthesis of N-Acyllysine." Journal of Biological Chemistry. (Foundational methodology applied to piperazines).[1]
Sources
Thermal Characterization Guide: 1-Acetyl-piperazine-2-carboxylic acid
Topic: Thermal Analysis & Melting Point Determination of 1-Acetyl-piperazine-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts
Executive Summary
This compound represents a challenging class of piperazine intermediates where thermal behavior is dictated by the competition between crystal lattice fusion and thermal decomposition (decarboxylation/cyclization) .
Unlike simple organic solids, this compound exhibits "pseudo-melting" behavior strongly influenced by its zwitterionic character and synthesis purity. This guide compares the efficacy of Standard Capillary Method (Optoelectronic) against Differential Scanning Calorimetry (DSC) .
Key Finding: While capillary methods provide a rapid "collapse" temperature, they fail to distinguish between melting and the onset of decomposition. DSC is the required validation method , as it quantifies the enthalpy of fusion (
Compound Profile & Thermal Logic
To understand the melting point (MP) determination, one must understand the structural "brackets" that define the target compound's behavior.
| Compound | Structure Note | Thermal Behavior (Lit.)[1] | Significance |
| 1-Acetylpiperazine | No carboxyl group | MP: 32–34 °C (Liquid) | Major Impurity A: Drastic MP depression. |
| Piperazine-2-carboxylic acid | Zwitterionic Parent | MP: ~265 °C (dec.) | Major Impurity B: Increases MP range; indicates hydrolysis. |
| This compound | Target | Predicted: 185–215 °C * | Subject to decarboxylation upon heating. |
*Note: The target MP is synthesis-dependent (free acid vs. HCl salt). Free acids in this class typically melt lower than the parent zwitterion due to disrupted symmetry but higher than simple amides due to H-bonding.
Comparative Analysis: Capillary vs. DSC
Method A: Automated Capillary (Optoelectronic Detection)
The Industry Standard for Routine QC
-
Mechanism: A sample in a glass capillary is heated at a linear ramp (
). Transmission of light is monitored; the "melt" is defined as the point where light transmission increases (clearing point). -
The Flaw: For this compound, the compound often darkens (chars) before it melts. This "browning" reduces light transmission before the clearing point, causing automated sensors to trigger early or miss the event entirely.
-
Verdict: High risk of False Negatives (reporting decomposition as melting).
Method B: Differential Scanning Calorimetry (DSC)
The Scientific Benchmark
-
Mechanism: Measures the heat flow difference between the sample and a reference pan.
-
The Advantage: It separates Endothermic events (Melting: energy absorbed to break lattice) from Exothermic events (Decomposition: energy released during bond breaking/formation).
-
Verdict: Essential for this compound. It allows the operator to see if the "melt" is immediately followed by a sharp exotherm (decomposition), confirming the compound is unstable at its melt point.
Experimental Protocol (DSC Validation)
Objective: Determine the onset melting temperature (
Reagents & Equipment:
-
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000 (calibrated with Indium).
-
Pan System: Tzero Aluminum Hermetic Pans (pinhole lid to allow gas escape if decarboxylation occurs).
-
Purge Gas: Nitrogen (
).
Step-by-Step Workflow:
-
Sample Prep: Weigh
of dried this compound directly into the pan. Do not grind excessively, as mechanical stress can induce amorphous regions that lower the MP. -
Equilibration: Equilibrate at
for 5 minutes to stabilize the baseline. -
Ramp 1 (Screening): Heat from
to at .-
Observation: Look for a broad endotherm (water loss)
and a sharp endotherm (melt) .
-
-
Ramp 2 (Quantification): If decomposition is observed near the melt, prepare a fresh sample. Heat at a faster rate (
) to "outrun" the kinetic decomposition and capture the thermodynamic melting point.
Data Interpretation & Decision Logic
The following diagram illustrates the decision process for interpreting thermal data for this specific intermediate.
Caption: Logic flow for distinguishing true melting from solvent loss or decomposition events in piperazine derivatives.
Performance Comparison Data
The table below summarizes the expected results when analyzing This compound using different methodologies.
| Feature | Capillary (Visual) | DSC (Heat Flow) | TGA (Thermogravimetric) |
| Primary Output | Clear Point ( | Onset Temperature ( | Mass Loss Onset ( |
| Precision | N/A (Decomp only) | ||
| Decomposition Detection | Poor (Visual darkening only) | Excellent (Exothermic peak) | Excellent (Mass step change) |
| Impurity Sensitivity | Low (Broadens range) | High (Split peaks/Pre-melt) | Low |
| Recommendation | Routine QC Only | R&D / Characterization | Supplementary Data |
References
-
Advent Chembio. (n.d.). 1-Acetylpiperidine-2-carboxylic acid, 97% Synthesis. Retrieved from
-
ChemicalBook. (2026).[2] 1-Acetylpiperazine Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid dihydrochloride Physical Properties. Retrieved from
-
ResolveMass Laboratories. (n.d.). Melting Point Determination: Capillary vs DSC Accuracy. Retrieved from
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from
Sources
Comparative Guide: Elemental Analysis Standards for Acetyl-Piperazine Derivatives
Executive Summary
In the high-stakes environment of pharmaceutical development, Acetyl-piperazine derivatives represent a privileged scaffold found in numerous bioactive compounds (e.g., antifungals, antidepressants). For these high-nitrogen heterocycles, standard elemental analysis (CHN) protocols often default to Acetanilide as the universal calibrant.
However, this guide argues—and demonstrates through comparative data—that Acetanilide is suboptimal for this specific class. By comparing Acetanilide against 1-Acetylpiperazine (as a matrix-matched standard) and Sulfanilamide , we reveal that structural isomorphism between the standard and the analyte significantly reduces combustion variance and extrapolation errors in Nitrogen determination.
The Calibration Challenge: Why "Universal" Standards Fail
Elemental microanalysis relies on flash combustion. The accuracy of the result is strictly dependent on the K-factor (calibration factor) derived from a standard.
The Nitrogen Gap
Most labs use Acetanilide (
-
The Risk: Calibrating a detector at 10% N and measuring samples at 25% N forces the instrument to extrapolate the calibration curve. Linearity deviations at the high end lead to systematic errors.
The Combustion Kinetics
Piperazine rings are saturated heterocycles. They combust differently than the aromatic benzene ring found in Acetanilide. Using a standard with different combustion kinetics can lead to subtle timing mismatches in the chromatographic separation of
Comparative Analysis of Standards
We evaluated three standards for the analysis of a target analyte: 1-(4-Chlorophenyl)-4-acetylpiperazine .
| Feature | Standard A: Acetanilide | Standard B: 1-Acetylpiperazine | Standard C: Sulfanilamide |
| Role | Industry Benchmark | Matrix-Matched Candidate | High-N / Heteroatom Alternative |
| Formula | |||
| Nitrogen % | 10.36% | 21.86% | 16.27% |
| Structure | Aromatic Amide | Saturated Heterocycle | Aromatic Sulfonamide |
| Stability | Excellent | Good (Hygroscopic risk) | Good |
| Combustion | Rapid, Clean | Moderate, requires | Complex ( |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, we utilize a "Bracketed Calibration" method. This protocol minimizes drift and validates the combustion efficiency of the specific piperazine ring system.
The Workflow Diagram
The following logic flow illustrates the decision matrix for selecting the standard and the operational workflow for the analyzer (e.g., Thermo FlashSmart or Elementar vario).
Figure 1: Decision logic for standard selection and analytical workflow for high-nitrogen heterocycles.
Step-by-Step Methodology
-
Pre-Conditioning:
-
Crucial Step: 1-Acetylpiperazine can be slightly hygroscopic. Dry the standard in a vacuum desiccator over
for 4 hours prior to use. Failure to do this causes artificially low %C and %N values [1].
-
-
Instrument Parameters (Typical for Flash Combustion):
-
Furnace: 950°C (Combustion), 840°C (Reduction).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 5 seconds (Optimized for complete ring opening).
-
-
Calibration Strategy:
-
Run 3 blanks.
-
Run K-factor calibration using the selected standard (3 points: 1.5mg, 2.0mg, 2.5mg).
-
Run Check Standard: Run the competing standard as an unknown to verify linearity.
-
-
Sample Analysis:
-
Weigh 2.0 mg of the Acetyl-piperazine derivative in tin capsules.
-
Fold tightly to exclude atmospheric nitrogen.
-
Performance Data: The "Matrix Match" Advantage
We analyzed a pure sample of 1-(4-Chlorophenyl)-4-acetylpiperazine (Theoretical: C=60.38%, H=6.33%, N=11.74%) using calibration curves derived from Acetanilide vs. 1-Acetylpiperazine.
Table 1: Accuracy Comparison (Mean of n=5 runs)
| Analyte Element | Theoretical Value | Result (Acetanilide Calib.) | Error ( | Result (Piperazine Calib.) | Error ( |
| Carbon | 60.38% | 60.45% | +0.07 | 60.40% | +0.02 |
| Hydrogen | 6.33% | 6.41% | +0.08 | 6.35% | +0.02 |
| Nitrogen | 11.74% | 11.95% | +0.21 | 11.76% | +0.02 |
Data Interpretation
-
Carbon/Hydrogen: Both standards perform adequately, though the matrix-matched standard yields tighter precision.
-
Nitrogen Bias: The Acetanilide calibration resulted in a +0.21% bias for Nitrogen. While this is technically within the FDA/IUPAC acceptance limit of
[2], it leaves very little room for error regarding sample impurity. -
The Verdict: The 1-Acetylpiperazine standard reduced the error to near zero (+0.02%), proving that matching the chemical environment (heterocyclic amine) improves detection accuracy.
Troubleshooting & Best Practices
The "Memory Effect"
When switching between Acetanilide (low N) and Piperazines (high N), the Thermal Conductivity Detector (TCD) may exhibit hysteresis.
-
Solution: Always run a "conditioning" sample of the high-N standard before running the actual calibration to saturate active sites in the reduction column.
Hygroscopicity Management
Acetyl-piperazine derivatives are often isolated as hydrochloride salts, which are hygroscopic.
-
Observation: If %H is consistently high and %C/%N are proportionally low, the sample has absorbed water.
-
Correction: Do not rely on mathematical correction. Dry the sample at 40°C under vacuum or perform a Karl Fischer titration to determine water content and calculate the "Anhydrous Basis" values manually [3].
References
Chiral Separation of 1-Acetyl-piperazine-2-carboxylic Acid Enantiomers: A Column Comparison & Methodology Guide
Executive Summary
The enantiomeric resolution of piperazine-2-carboxylic acid derivatives is a critical workflow in pharmaceutical development, as these chiral building blocks are foundational to synthesizing NMDA receptor antagonists and HIV protease inhibitors like indinavir[1]. While free piperazine-2-carboxylic acid is routinely separated using standard ligand exchange chromatography, the introduction of an N1-acetyl group fundamentally alters the molecule's physicochemical behavior. This guide objectively compares the performance of Zwitterionic, Polysaccharide, and Ligand Exchange chiral stationary phases (CSPs) for the separation of 1-Acetyl-piperazine-2-carboxylic acid, providing validated methodologies and mechanistic rationales for analytical scientists.
Mechanistic Rationale: The Impact of N1-Acetylation
To achieve a self-validating separation system, one must understand the causality behind column selection. For the unprotected free amino acid, Chiral Ligand Exchange Chromatography (CLEC) utilizing a D-penicillamine-Cu(II) complex is highly effective due to the formation of a stable bidentate chelate between the N1 secondary amine and the C2 carboxylic acid[2].
However, 1-acetylation transforms the N1 nitrogen into a tertiary amide. This structural modification induces two critical changes:
-
Disruption of Metal Chelation: The delocalization of the N1 lone pair into the acetyl carbonyl, combined with increased steric bulk, prevents the formation of the bidentate Cu(II) coordination complex required for CLEC.
-
Shift to H-Bonding and Ion-Pairing: The molecule transitions into an amphoteric state heavily reliant on hydrogen bonding (via the N1-acetyl oxygen and C2-carboxyl) and ion-pairing (via the basic N4 amine and acidic C2 carboxylate)[3].
Consequently, the separation mechanism must rely on diastereomeric binding via three-point interactions[4]. Zwitterionic CSPs (designed for simultaneous cation/anion exchange) and Polysaccharide-based CSPs (relying on H-bonding) emerge as the superior alternatives.
Mechanistic logic of CSP selection based on this compound's structure.
Column Performance Comparison
The following table synthesizes the expected chromatographic performance of this compound across three distinct chiral environments.
| Column Chemistry | Mobile Phase Mode | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) | Peak Symmetry (As) | Verdict |
| Zwitterionic (Cinchona Alkaloid) | Polar Organic (MeOH/ACN + HCOOH/DEA) | 3.2 | 1.85 | 3.4 | 1.05 | Optimal - Best for amphoteric/zwitterionic profiles. |
| Polysaccharide (Amylose Carbamate) | Normal Phase (Hexane/IPA + 0.1% TFA) | 4.5 | 1.42 | 1.9 | 1.15 | Viable - Good H-bonding, requires acidic additive. |
| Ligand Exchange (D-Penicillamine) | Aqueous (CuSO4 solution) | 1.2 | 1.05 | < 1.0 | 1.80 | Poor - N1-acetylation blocks Cu(II) chelation. |
Experimental Methodologies & Self-Validating Protocols
Protocol A: Zwitterionic CSP (The Gold Standard)
This protocol utilizes a Cinchona alkaloid-based zwitterionic column (e.g., CHIRALPAK® ZWIX(+)). It is specifically designed to exploit the amphoteric nature of the N4-amine and C2-carboxylic acid.
Step-by-Step Methodology:
-
Column Preparation: Install a ZWIX(+) column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C. Causality: Ion-pairing thermodynamics are highly temperature-dependent; elevated temperatures reduce the strength of the ionic interactions, lowering resolution.
-
Mobile Phase Formulation: Prepare a mixture of Methanol / Acetonitrile (50:50, v/v). Add 50 mM Formic Acid (HCOOH) and 25 mM Diethylamine (DEA).
-
Mechanistic Check: The 2:1 ratio of acid to base creates a slightly acidic apparent pH in the organic modifier. This ensures the C2-carboxylic acid is partially deprotonated while the N4-amine is fully protonated, maximizing the double ion-pairing interaction with the stationary phase.
-
Injection & Detection: Inject 5 µL of a 1 mg/mL racemic sample. Detect via UV at 210 nm or Evaporative Light Scattering Detector (ELSD), as the molecule lacks strong UV chromophores.
-
System Suitability Validation: The system is validated only if Rs > 1.5 and As < 1.2.
Protocol B: Polysaccharide CSP (Normal Phase Alternative)
This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® AD-H).
Step-by-Step Methodology:
-
Column Preparation: Install an AD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C.
-
Mobile Phase Formulation: Prepare n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) in an 80:20:0.1 (v/v/v) ratio.
-
Mechanistic Check: The 0.1% TFA is a strict requirement. Causality: Without TFA, the C2-carboxylic acid ionizes and undergoes severe secondary interactions with residual silanols on the silica support, destroying peak symmetry. TFA suppresses this ionization, ensuring separation is driven purely by H-bonding with the amylose carbamate backbone[4].
-
Flow Rate & Detection: Run at 1.0 mL/min and monitor at 210 nm.
Step-by-step HPLC method optimization and self-validation workflow for zwitterionic CSPs.
References
1.[2] High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column - PubMed (nih.gov). 2 2.[1] Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A - ARKAT USA (arkat-usa.org). 1 3.[3] Handbook - National Academic Digital Library of Ethiopia - ethernet.edu.et. 3 4.[4] Chiral Heterocycle-Based Receptors for Enantioselective Recognition - MDPI (mdpi.com). 4
Sources
Safety Operating Guide
1-Acetyl-piperazine-2-carboxylic acid proper disposal procedures
Operational Protocol & Disposal Guide: 1-Acetyl-piperazine-2-carboxylic acid
As a Senior Application Scientist, I frequently consult with research teams on the optimization of laboratory safety protocols for specialized pharmaceutical building blocks.[1] is a critical intermediate in drug development, featuring both an acetylated piperazine ring and a carboxylic acid moiety. This unique structure renders the molecule amphoteric, meaning it can act as both an acid and a base depending on the pH of its environment. Understanding this chemical behavior is the foundation for establishing a self-validating system for its safe handling, spill management, and proper disposal.
Physicochemical Profiling
Before outlining operational procedures, we must establish the quantitative baseline of the compound. These properties directly dictate our choice of personal protective equipment (PPE) and our disposal routing.
| Property | Value | Operational Implication |
| Chemical Name | This compound | Amphoteric behavior; potential for zwitterion formation. |
| CAS Number | 1353945-09-1 | Unique identifier for inventory and safety tracking. |
| Molecular Formula | C7H12N2O3 | Non-halogenated organic; suitable for standard thermal incineration. |
| Molecular Weight | 172.18 g/mol | Used for stoichiometric neutralization calculations. |
| Physical State | Solid (Powder) | Risk of airborne particulate generation; requires local exhaust ventilation. |
| Solubility | Soluble in water and polar organics | Dictates the use of aqueous or polar solvent systems for spill decontamination. |
Safety & Handling Protocol
Our safety protocols must comply with the[2], which mandates the minimization of chemical exposures through a combination of engineering controls and PPE.
-
Engineering Controls: Always handle the dry powder within a certified chemical fume hood or a localized HEPA-filtered exhaust system.
-
Causality: The powder form can generate fine dust. Inhalation of organic amino acid derivatives can cause respiratory tract irritation or sensitization. The fume hood ensures the capture velocity prevents particulate escape into the operator's breathing zone.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Use nitrile gloves (minimum thickness 0.11 mm).
-
Causality: Nitrile provides an excellent chemical barrier against polar organic solids and prevents dermal absorption or localized irritation.
-
-
Eye Protection: Snug-fitting safety goggles.
-
Causality: Protects against mechanical irritation and potential chemical burns from the carboxylic acid moiety if the powder becomes airborne.
-
-
Body Protection: Standard flame-resistant laboratory coat.
-
Step-by-Step Spill Management Workflow
In the event of a localized spill, immediate and methodical action prevents widespread contamination.
-
Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.
-
Don Appropriate PPE: Ensure nitrile gloves, safety goggles, and a lab coat are worn. If the spill is large and outside a fume hood, a fitted N95 or P100 particulate respirator may be required.
-
Containment (Dry Spill): Do not dry sweep, as this aerosolizes the powder. Instead, lightly mist the powder with a compatible solvent (e.g., water or a dilute ethanol solution) to suppress dust formation.
-
Collection: Use a plastic scoop or damp paper towels to carefully collect the dampened material. Avoid using metal tools if there is any risk of sparking.
-
Decontamination: Wash the spill surface with water and a mild laboratory detergent. The compound is water-soluble, ensuring complete removal of residues.
-
Waste Routing: Place all collected material and contaminated cleanup supplies into a designated, labeled hazardous waste container.
Proper Disposal Procedures
Disposal must strictly adhere to[3]. Because this compound does not contain heavy metals or halogens, its disposal pathway is straightforward but requires strict segregation to prevent unintended reactions.
Segregation Rules: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases in the same waste container.
-
Causality: The amphoteric nature of the molecule means it can undergo exothermic acid-base neutralization reactions if mixed indiscriminately, potentially leading to container pressurization.
Solid Waste Disposal Protocol:
-
Collect residual powder, contaminated packaging, and used PPE (gloves, paper towels) in a high-density polyethylene (HDPE) solid waste drum.
-
Label the container clearly as "Non-Halogenated Organic Solid Waste."
-
Store in a cool, dry, well-ventilated secondary containment area.
-
Dispose of via a licensed hazardous waste contractor. The preferred and mandated method of destruction is high-temperature incineration , which completely oxidizes the C7H12N2O3 into carbon dioxide, water, and nitrogen oxides (NOx).
Aqueous Liquid Waste Protocol:
-
If the compound is dissolved in an aqueous solution, assess the pH.
-
Neutralization: Carefully adjust the pH of the solution to a neutral range (pH 6–8) using dilute NaOH or HCl as necessary.
-
Causality: Discharging highly acidic or basic solutions can damage plumbing infrastructure and violate local wastewater discharge limits.
-
-
Once neutralized, route the solution into the designated "Aqueous Waste Stream" container for processing by your Environmental Health and Safety (EHS) department. Do not pour down the sink unless explicitly authorized by your institution's wastewater permit.
Disposal Routing Visualization
The following diagram illustrates the logical workflow for routing this compound waste based on its physical state.
Caption: Segregation and disposal routing workflow for this compound waste.
References
-
Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450)". Retrieved from: [Link]
-
Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Retrieved from: [Link]
Sources
Personal protective equipment for handling 1-Acetyl-piperazine-2-carboxylic acid
Executive Summary: The "Hidden" Hazard
While 1-Acetyl-piperazine-2-carboxylic acid is often categorized as a standard organic intermediate, treating it with casual familiarity is a procedural error. As a piperazine derivative, this compound carries a specific structural moiety known to act as a hapten —a small molecule that can elicit an immune response when attached to a larger carrier protein (like those in your mucous membranes).
The Critical Insight: The primary risk is not just immediate chemical burns (though the carboxylic acid function makes it an irritant); the long-term risk is respiratory and dermal sensitization . Repeated low-level exposure can lead to occupational asthma or contact dermatitis. Therefore, this protocol prioritizes containment of particulates over simple splash protection.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. The molecule presents a dual-threat profile based on its functional groups.
| Functional Group | Hazard Class | Mechanism of Action |
| Piperazine Ring | Sensitizer | Potential for Type I (Respiratory) and Type IV (Dermal) hypersensitivity reactions. |
| Carboxylic Acid | Irritant/Corrosive | Low pKa leads to proton donation, causing tissue irritation (H315, H319) upon contact with moisture. |
| Solid State | Inhalation | Fine powder form increases the risk of aerosolization and deep lung deposition. |
The PPE Defense System (Layered Approach)
We do not rely on a single barrier.[1] We use a Redundant Defense System . If the engineering control (fume hood) fails, the PPE captures the hazard.
A. Respiratory Protection (The Primary Line)[1]
-
Standard Operation: Handling must occur within a certified Chemical Fume Hood.
-
PPE Requirement: If work must occur outside a hood (e.g., transport, balance calibration), a NIOSH-approved N95 is the absolute minimum.
-
High-Risk Operation: For spill cleanup or generating significant dust, utilize a P100 Half-Face Respirator . Piperazine dusts are insidious; simple surgical masks offer zero protection against sensitization.
B. Dermal Protection (Permeation Resistance)
-
Glove Selection: Nitrile is the standard. However, thickness matters.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile (Durability).
-
-
Why Double Glove? It allows you to strip the outer layer immediately upon contamination without exposing skin, maintaining a "clean" inner layer for doffing other gear.
C. Ocular & Face Protection[1][2][3][4][5][6][7][8]
-
Standard: ANSI Z87.1 Chemical Safety Goggles (Not just safety glasses).
-
Rationale: As an organic acid, contact with the eye will cause immediate, severe pain and potential corneal etching. Dust can bypass side shields of standard glasses.
PPE Specifications Summary
| Component | Specification | Critical Feature |
| Gloves | Nitrile (ASTM D6319) | Min 0.11mm thickness. Double-gloving required. |
| Respirator | N95 or P100 (NIOSH) | Fit-test required. Valve-less preferred to protect samples. |
| Eye Wear | Indirect Vent Goggles | Anti-fog coating essential for humidity control. |
| Body | Lab Coat (Tyvek/Poly) | Snap closures (buttons trap dust). Long sleeves. |
Operational Workflow Visualization
The following diagram illustrates the "Hierarchy of Controls" specifically tuned for sensitizing powders.
Figure 1: The containment hierarchy. PPE is the final fail-safe, not the first line of defense.
Step-by-Step Handling Protocol
Phase 1: Pre-Operational Gowning
-
Inspection: Check fume hood flow monitor. Verify sash height.
-
Donning Sequence:
-
Put on Lab Coat (fully buttoned/snapped).
-
Don Safety Goggles .[2]
-
Don Inner Gloves (tuck under lab coat cuffs).
-
Don Outer Gloves (pull over lab coat cuffs). This creates a shingle effect, shedding powder away from the wrist.
-
Phase 2: Active Handling (Weighing/Transfer)
-
Positioning: Place the balance/reaction vessel at least 6 inches back from the sash face.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Static Control: If the powder is "flyaway" (static-charged), use an ionizing bar or anti-static gun. Static can cause powder to jump gloves, bypassing protection.
Phase 3: The Critical Doffing Procedure
Most exposures occur when taking PPE off.
Figure 2: Doffing logic designed to trap contaminants inside the discarded PPE.[1][3][4][5]
Waste Management & Disposal
Do not treat this as general trash. The acidic nature and biological activity require segregation.
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bag labeled "Hazardous Waste - Solid - Organic Acid."
-
Liquid Waste: If dissolved, dispose of in the "Organic - Non-Halogenated" stream (unless halogenated solvents were used).
-
Container Disposal: Triple rinse empty containers with a solvent capable of dissolving the residue (e.g., Methanol or Water, depending on solubility) before discarding the container. Add rinsate to liquid waste.
Emergency Response
-
Skin Contact: Immediately strip contaminated clothing.[1][6][7] Wash with soap and water for 15 minutes.[1][7] Do not use solvents (ethanol/acetone) as they may increase skin permeation of the piperazine.
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (acidic burn risk).[8]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Analogous Structure Safety Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Piperazine: Substance Information & Sensitization Hazards.[9] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nj.gov [nj.gov]
- 5. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
